TFEB activator 1
Description
Properties
IUPAC Name |
(1E,4E)-1,5-bis(2-methoxyphenyl)penta-1,4-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-21-18-9-5-3-7-15(18)11-13-17(20)14-12-16-8-4-6-10-19(16)22-2/h3-14H,1-2H3/b13-11+,14-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZMPCUUTSDNAJ-PHEQNACWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C=CC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)/C=C/C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41973-42-6, 39777-61-2 | |
| Record name | MLS002703419 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of TFEB Activator 1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of TFEB Activator 1, a synthetic compound identified as a potent modulator of the autophagy-lysosome pathway. The information presented herein is intended for a scientific audience and details the molecular interactions, signaling pathways, and functional outcomes associated with this compound. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key assays.
Executive Summary
Transcription Factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy, cellular processes critical for homeostasis and the clearance of pathogenic protein aggregates. Dysregulation of this pathway is implicated in a variety of neurodegenerative and lysosomal storage diseases. This compound, scientifically known as (1E,4E)-1,5-Bis(2-Methoxyphenyl)penta-1,4-dien-3-one, is a synthetic compound with structural similarities to curcumin.[1] It has emerged as a valuable research tool due to its ability to directly engage and activate TFEB, thereby enhancing cellular clearance mechanisms. A key characteristic of this compound is its ability to function independently of the mechanistic target of rapamycin (B549165) (mTOR) pathway, offering a distinct advantage for therapeutic development where mTOR inhibition may be undesirable.[1] This guide will delve into the core mechanism, supporting data, and experimental methodologies related to this compound.
Core Mechanism of Action
This compound operates through a direct interaction with the TFEB protein. This binding facilitates the translocation of TFEB from the cytoplasm into the nucleus.[1] Once in the nucleus, TFEB binds to specific DNA sequences known as Coordinated Lysosomal Expression and Regulation (CLEAR) sites in the promoter regions of its target genes.[1] This leads to the coordinated upregulation of genes involved in lysosomal biogenesis and various stages of the autophagy process.
A significant feature of this compound's mechanism is its independence from the mTOR signaling pathway.[1] Under nutrient-rich conditions, mTORC1 phosphorylates TFEB, leading to its sequestration in the cytoplasm. Many TFEB activators function by inhibiting mTORC1. In contrast, this compound induces TFEB nuclear translocation without affecting mTOR phosphorylation or activity, providing a more direct and potentially more specific mode of action.[1]
Signaling Pathway Diagram
Quantitative Data
The following tables summarize the key quantitative data associated with the activity of this compound and similar direct TFEB activators.
| Parameter | Compound | Value | Assay | Cell Line |
| EC50 | This compound | 2167 nM | Flag-TFEB Nuclear Translocation | In vitro |
| EC50 | Curcumin Analog C1 | ~5 µM | 3xFlag-TFEB Nuclear Translocation | HeLa |
| Binding Affinity (Kd) | Ginkgetin (GK) | 2.8 x 10⁻⁵ M | Microscale Thermophoresis | In vitro (recombinant TFEB) |
Table 1: Potency and Binding Affinity of TFEB Activators.
| Treatment | Time Point | Fold Change in LC3B-II | Fold Change in SQSTM1/p62 | Cell Line |
| This compound | - | Significant Increase | Significant Increase | N2a |
| Curcumin Analog C1 (1 µM) | 9 hours | ~2.5 | ~1.5 | N2a |
| Curcumin Analog C1 (1 µM) | 12 hours | ~3.0 | ~2.0 | N2a |
Table 2: Effect of TFEB Activators on Autophagy Markers.
| Gene | Treatment | Fold Change in mRNA Expression | Cell/Tissue |
| Lamp1 | TFEB Overexpression | ~4.0 | Mouse Liver |
| Ctsb | TFEB Overexpression | ~3.5 | Mouse Liver |
| Sqstm1 | TFEB Overexpression | ~2.5 | Mouse Liver |
| Becn1 | TFEB Overexpression | ~2.0 | Mouse Liver |
Table 3: Representative TFEB Target Gene Upregulation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
TFEB Nuclear Translocation Assay (Immunofluorescence)
This protocol describes the visualization and quantification of TFEB nuclear translocation upon treatment with this compound.
Materials:
-
HeLa or N2a cells
-
Glass coverslips
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-TFEB antibody
-
Secondary antibody: fluorescently-conjugated anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration (e.g., 6 hours).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-TFEB antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-conjugated secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. TFEB localization will be observed in the cytoplasm and/or nucleus. DAPI will stain the nucleus.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB in multiple cells per condition using image analysis software.
Western Blot for Autophagy Markers (LC3B-II and SQSTM1/p62)
This protocol details the detection and quantification of changes in the levels of the autophagy markers LC3B-II and SQSTM1/p62 following treatment with this compound.
Materials:
-
N2a cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-LC3B, anti-SQSTM1/p62, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate N2a cells and treat with various concentrations of this compound or vehicle for the desired time (e.g., 12 hours).
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-LC3B, anti-SQSTM1/p62, and anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Quantitative Real-Time PCR (qPCR) for TFEB Target Genes
This protocol is for measuring the mRNA expression levels of TFEB target genes after treatment with this compound.
Materials:
-
Cells of interest (e.g., HeLa or primary cells)
-
This compound stock solution (in DMSO)
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., LAMP1, CTSB, SQSTM1) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Treat cells with this compound or vehicle for the appropriate time.
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols.
Immunofluorescence Workflow
Western Blot Workflow
Conclusion
This compound represents a significant tool for the study of autophagy and lysosomal biogenesis. Its direct, mTOR-independent mechanism of action provides a unique avenue for modulating these pathways. The data and protocols presented in this guide offer a framework for researchers and drug development professionals to investigate and harness the therapeutic potential of TFEB activation. Further studies to elucidate the precise binding site of this compound on the TFEB protein and to expand its characterization in various disease models are warranted.
References
TFEB Activator 1: An In-depth Technical Guide to an mTOR-Independent Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transcription factor EB (TFEB) has emerged as a master regulator of cellular clearance pathways, orchestrating the expression of genes involved in lysosomal biogenesis and autophagy.[1][2] Dysregulation of these pathways is implicated in a range of pathologies, including neurodegenerative diseases, lysosomal storage disorders, and certain cancers, making TFEB a compelling therapeutic target.[1][2] While many known TFEB activators function through the inhibition of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of cell growth and metabolism, this can lead to broad and potentially undesirable physiological effects.[3]
This technical guide focuses on TFEB Activator 1, a novel compound that stimulates TFEB activity through an mTOR-independent pathway.[4] this compound, chemically identified as (1E,4E)-1,5-Bis(2-Methoxyphenyl)penta-1,4-dien-3-one, is a synthetic curcumin (B1669340) analog that has demonstrated potent activation of TFEB, leading to enhanced autophagy and lysosomal function.[4] Its direct-binding mechanism and independence from the mTOR signaling cascade present a more targeted approach for modulating cellular clearance, offering significant potential for research and therapeutic development.[4]
Mechanism of Action: A Direct, mTOR-Independent Pathway
The primary mechanism of action for this compound is its direct binding to the TFEB protein, a mode of activation that distinguishes it from many other TFEB modulators.[4] This interaction occurs at the N-terminus of TFEB and facilitates its translocation from the cytoplasm to the nucleus, a critical step for its transcriptional activity.[4]
Crucially, this activation is independent of the mTORC1 signaling pathway.[4] Under nutrient-rich conditions, mTORC1 phosphorylates TFEB at key serine residues, notably S142 and S211, which promotes its sequestration in the cytoplasm through binding to 14-3-3 proteins.[5][6] Studies have shown that this compound does not alter the phosphorylation status of TFEB at these mTORC1-dependent sites.[5][6] This mTOR-independent activation allows for the stimulation of autophagy and lysosomal biogenesis even in cellular environments where mTORC1 is active.[4]
While the direct binding of this compound is the initiating event, its mechanism may also intersect with other mTOR-independent TFEB regulatory pathways. Notably, calcium signaling and the phosphatase calcineurin play a significant role in dephosphorylating TFEB, promoting its nuclear localization.[7][8][9][10] Additionally, the kinase Akt can phosphorylate TFEB at S467, influencing its activity independently of mTORC1.[3][11] Further research is needed to fully elucidate the interplay between this compound and these alternative regulatory pathways.
Quantitative Data
The efficacy of this compound in promoting the nuclear translocation of TFEB has been quantified, providing a key metric for its biological activity.
| Compound | Parameter | Value | Cell Line | Assay |
| This compound | EC50 | 2167 nM | HeLa cells stably expressing 3xFlag-TFEB | High-content quantitative assay of Flag-TFEB nuclear translocation |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its mTOR-independent pathway.
High-Content Imaging Assay for TFEB Nuclear Translocation
This protocol is designed for the quantitative assessment of TFEB nuclear translocation in response to compound treatment using automated microscopy and image analysis.
Materials:
-
HeLa cells stably expressing a tagged version of TFEB (e.g., TFEB-GFP or 3xFlag-TFEB)
-
High-content imaging system
-
384-well microplates, black-walled, clear-bottom
-
This compound
-
Positive control (e.g., Torin 1)
-
Vehicle control (e.g., DMSO)
-
Primary antibody against the tag (if applicable, e.g., anti-Flag)
-
Fluorescently labeled secondary antibody (if applicable)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
Procedure:
-
Cell Seeding: Seed HeLa/TFEB-GFP cells into 384-well plates at a density that will result in a sub-confluent monolayer at the time of imaging. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and controls. Add compounds to the wells and incubate for the desired time (e.g., 2-24 hours).
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash wells with PBS.
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
-
Wash wells with PBS.
-
Block with 5% BSA for 1 hour.
-
(If using a tagged, non-fluorescent TFEB) Incubate with primary antibody overnight at 4°C. Wash and then incubate with fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain nuclei with Hoechst 33342.
-
-
Imaging: Acquire images using a high-content imaging system, capturing both the TFEB-GFP/antibody and the nuclear stain channels.
-
Image Analysis: Use image analysis software to identify individual cells and define nuclear and cytoplasmic compartments based on the Hoechst stain. Measure the fluorescence intensity of TFEB in both compartments for each cell. The ratio of nuclear to cytoplasmic fluorescence is used to quantify TFEB translocation.
Subcellular Fractionation and Western Blotting for TFEB Localization
This protocol provides a method to biochemically separate cytoplasmic and nuclear fractions to assess TFEB localization.[6][12][13][14][15]
Materials:
-
Cultured cells treated with this compound and controls
-
Cytoplasmic extraction buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1% NP-40, with protease and phosphatase inhibitors)
-
Nuclear extraction buffer (e.g., 20 mM HEPES, 400 mM NaCl, 1 mM EDTA, with protease and phosphatase inhibitors)
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies: anti-TFEB, anti-GAPDH (cytoplasmic marker), anti-Lamin B1 (nuclear marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Lysis and Cytoplasmic Extraction:
-
Harvest and wash cells with ice-cold PBS.
-
Resuspend the cell pellet in cytoplasmic extraction buffer and incubate on ice for 15 minutes.
-
Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant, which contains the cytoplasmic fraction.
-
-
Nuclear Extraction:
-
Resuspend the remaining pellet in nuclear extraction buffer.
-
Vortex vigorously and incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at high speed for 15 minutes at 4°C.
-
Collect the supernatant, which is the nuclear fraction.
-
-
Western Blotting:
-
Determine the protein concentration of both fractions.
-
Separate equal amounts of protein from the cytoplasmic and nuclear fractions by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against TFEB, GAPDH, and Lamin B1.
-
Incubate with HRP-conjugated secondary antibodies and detect using a chemiluminescent substrate.
-
In Vitro Direct Binding Assay (Conceptual Protocol)
Materials:
-
Purified recombinant TFEB protein (bait)
-
This compound (prey)
-
Affinity beads (e.g., GST-beads if using a GST-tagged TFEB)
-
Binding buffer
-
Wash buffer
-
Elution buffer
-
LC-MS/MS for analysis
Procedure:
-
Immobilization of Bait Protein: Incubate purified, tagged TFEB protein with affinity beads to immobilize it. Wash the beads to remove unbound protein.
-
Binding Reaction: Incubate the TFEB-bound beads with a solution of this compound in binding buffer. Include a control with beads alone.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound compound.
-
Elution: Elute the bound complex from the beads using an appropriate elution buffer.
-
Analysis: Analyze the eluate using LC-MS/MS to confirm the presence and identity of this compound, thereby demonstrating a direct interaction with the TFEB protein.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below in the DOT language for Graphviz.
Caption: TFEB Activation Pathways: mTOR-Dependent vs. Independent.
Caption: Experimental Workflow for Validating mTOR-Independent TFEB Activators.
References
- 1. researchgate.net [researchgate.net]
- 2. Quick Guide: TFEB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTORC1-independent TFEB activation via Akt inhibition promotes cellular clearance in neurodegenerative storage diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. cambridgeproteinarrays.com [cambridgeproteinarrays.com]
- 9. A TFEB nuclear export signal integrates amino acid supply and glucose availability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Subcellular fractionation protocol [abcam.com]
- 15. Protocols to monitor TFEB activation following lysosomal damage in cultured cells using microscopy and immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. molbiolcell.org [molbiolcell.org]
- 17. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
TFEB Activator 1: A Deep Dive into Lysosomal Biogenesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Transcription Factor EB (TFEB) has emerged as a master regulator of the autophagy-lysosomal pathway, a critical cellular process for maintaining homeostasis through the degradation and recycling of cellular components. The activation of TFEB promotes the biogenesis of lysosomes and autophagosomes, enhancing cellular clearance capabilities. This has positioned TFEB as a promising therapeutic target for a range of pathologies characterized by the accumulation of toxic cellular waste, including neurodegenerative diseases and lysosomal storage disorders. TFEB activator 1, a synthetic compound structurally similar to curcumin, has been identified as a potent, direct, and mTOR-independent activator of TFEB, offering a valuable tool for research and potential therapeutic development. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its role in inducing lysosomal biogenesis, complete with quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Mechanism of Action
This compound, scientifically known as (1E,4E)-1,5-Bis(2-Methoxyphenyl)penta-1,4-dien-3-one, distinguishes itself from many other TFEB activators through its unique mechanism of action.[1] Unlike compounds that indirectly activate TFEB by modulating upstream signaling pathways, this compound directly binds to the TFEB protein. This direct interaction is thought to induce a conformational change in TFEB, facilitating its translocation from the cytoplasm to the nucleus.
Once in the nucleus, TFEB binds to specific DNA sequences known as Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of its target genes. This binding initiates the transcription of a host of genes involved in various stages of the autophagy-lysosomal pathway, including lysosomal biogenesis, autophagosome formation, and substrate degradation.
A key feature of this compound is its ability to activate TFEB independently of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway.[1] Under nutrient-rich conditions, mTORC1 phosphorylates TFEB, leading to its retention in the cytoplasm. This compound bypasses this regulatory checkpoint, allowing for TFEB activation even when mTORC1 is active.[1] This mTOR-independent activation provides a distinct advantage for therapeutic applications, as it avoids the widespread cellular effects of mTOR inhibition.
Quantitative Data
The following tables summarize the quantitative data on the efficacy of this compound and other relevant TFEB activators in inducing TFEB nuclear translocation and the expression of downstream target genes.
| Compound | Assay | Cell Line | EC50 / Concentration | Outcome | Reference |
| This compound | Flag-TFEB Nuclear Translocation | In vitro | 2167 nM (EC50) | Promotion of TFEB nuclear translocation | [1] |
| Curcumin Analog C1 | TFEB Nuclear Translocation | N2a cells | 1 µM | Increased nuclear TFEB | [2] |
| Torin1 | TFEB Nuclear Translocation | HeLa cells | 250 nM | Increased nuclear TFEB | [3] |
| Clomiphene Citrate (B86180) | TFEB-GFP Nuclear Translocation | PC12 cells | 10 µM | Significant nuclear translocation at 12 and 24 hours | [4] |
| Compound | Gene Target | Cell Line | Treatment Conditions | Fold Change in mRNA Expression | Reference |
| Clomiphene Citrate | LC3B | PC12 | 10 µM | Increased | [4] |
| Clomiphene Citrate | p62 | PC12 | 10 µM | Increased | [4] |
| Clomiphene Citrate | LAMP2 | PC12 | 10 µM | Increased | [4] |
| Clomiphene Citrate | CTSB | PC12 | 10 µM | Increased | [4] |
| Clomiphene Citrate | CTSD | PC12 | 10 µM | Increased | [4] |
| MG-132 | LC3 | HEK293 | 15 µM for 24h | ~2.76-fold increase | [5] |
| MG-132 | LAMP1 | HEK293 | 15 µM for 24h | Increased | [5] |
| MG-132 | CTSD | HEK293 | 15 µM for 24h | Increased | [5] |
| Compound | Protein Target | Cell Line | Treatment Conditions | Outcome | Reference |
| This compound | LC3B-II | N2a cells | 1 µM for 12h | Significantly increased levels | [1][6] |
| This compound | SQSTM1/p62 | N2a cells | 0.2-1 µM | Dose-dependent increase in levels | [1][6] |
| MG-132 | LC3-II | HEK293 | 15 µM for 24h | ~11.01-fold increase | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams were generated using Graphviz.
Caption: mTOR-independent activation of TFEB by this compound.
Caption: General experimental workflow for assessing this compound efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are detailed protocols for the key experiments cited in this guide.
Immunofluorescence for TFEB Nuclear Translocation
This protocol outlines the steps to visualize and quantify the translocation of TFEB from the cytoplasm to the nucleus upon treatment with this compound.
Materials:
-
Cell culture plates (e.g., 24-well plates with coverslips)
-
Cell line of interest (e.g., HeLa, N2a)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: Rabbit anti-TFEB antibody
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the specified time points.
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-TFEB antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS and then incubate with DAPI solution for 5 minutes.
-
Mounting: Wash the cells twice with PBS and then mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the TFEB (e.g., green channel) and nuclear (blue channel) staining. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB to determine the extent of nuclear translocation.
Quantitative Real-Time PCR (qPCR) for TFEB Target Gene Expression
This protocol describes how to measure the mRNA levels of TFEB target genes, such as LAMP1 and CTSD, following treatment with this compound.
Materials:
-
Cell culture plates (e.g., 6-well plates)
-
Cell line of interest
-
This compound stock solution (in DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (LAMP1, CTSD) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound or vehicle as described previously.
-
RNA Extraction: At the end of the treatment period, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the target and housekeeping genes, and the synthesized cDNA.
-
qPCR Run: Perform the qPCR reaction in a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene expression and comparing the treated samples to the vehicle-treated control.
Western Blot for Autophagy Markers (LC3B and p62/SQSTM1)
This protocol details the detection and quantification of the autophagy markers LC3B-II (a marker of autophagosome formation) and p62/SQSTM1 (a marker of autophagic flux) by Western blotting after treatment with this compound.
Materials:
-
Cell culture plates (e.g., 6-well plates)
-
Cell line of interest
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 15% for LC3B, 10% for p62)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-LC3B, anti-p62, and loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Perform densitometric analysis to quantify the protein band intensities. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.
Conclusion
This compound represents a powerful tool for investigating the intricate mechanisms of lysosomal biogenesis and autophagy. Its direct and mTOR-independent mode of action provides a unique opportunity to dissect the TFEB signaling pathway and to explore its therapeutic potential in a variety of disease models. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research in this exciting field, ultimately contributing to the development of novel therapeutic strategies targeting the autophagy-lysosomal pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Time course decomposition of cell heterogeneity in TFEB signaling states reveals homeostatic mechanisms restricting the magnitude and duration of TFEB responses to mTOR activity modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TFEB agonist clomiphene citrate activates the autophagy-lysosomal pathway and ameliorates Alzheimer's disease symptoms in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteasome Inhibition Activates Autophagy-Lysosome Pathway Associated With TFEB Dephosphorylation and Nuclear Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Technical Guide to TFEB Activator 1: A Novel Modulator of Autophagy for Research and Drug Development
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The autophagy-lysosomal pathway (ALP) is a critical cellular process for degrading aggregated proteins and damaged organelles, and its dysfunction is implicated in a wide range of human pathologies, including neurodegenerative diseases.[1][2] Transcription Factor EB (TFEB) has emerged as a master regulator of this pathway, orchestrating the expression of genes essential for lysosomal biogenesis and autophagy.[3][4] Consequently, TFEB is an attractive therapeutic target.[1][5] TFEB Activator 1 (TA1) is a novel, orally effective small molecule that enhances autophagy by directly activating TFEB.[6][7] This technical guide provides an in-depth overview of the mechanism of action of TA1, its role in autophagy, quantitative efficacy data, detailed experimental protocols for its evaluation, and its potential in drug development.
The Role of TFEB in the Autophagy-Lysosomal Pathway
TFEB is a member of the microphthalmia-associated transcription factor (MiT/TFE) family of basic helix-loop-helix leucine (B10760876) zipper transcription factors.[3][8] It controls the expression of a network of genes involved in nearly every aspect of the autophagy process, from autophagosome formation to lysosomal fusion and substrate degradation.[2][9] TFEB exerts this control by binding to specific 10-base E-box-like sequences known as Coordinated Lysosomal Expression and Regulation (CLEAR) motifs in the promoter regions of its target genes.[4][6][10]
The activity of TFEB is tightly regulated, primarily through phosphorylation, which dictates its subcellular localization.[11]
-
Under Nutrient-Rich Conditions: The mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a key sensor of cellular nutrient status, phosphorylates TFEB at specific serine residues (e.g., S142 and S211).[10][12] This phosphorylation creates a binding site for 14-3-3 proteins, which sequester TFEB in the cytoplasm, rendering it inactive.[1][13]
-
Under Stress Conditions (e.g., Starvation): In response to stimuli like starvation or lysosomal stress, mTORC1 is inactivated.[14] This, coupled with the activation of phosphatases like calcineurin (activated by lysosomal calcium release), leads to TFEB's dephosphorylation.[1][13] Dephosphorylated TFEB can then translocate to the nucleus, bind to CLEAR elements, and activate the transcription of ALP-related genes.[1][4]
This compound (TA1): A Direct, mTOR-Independent Modulator
This compound, with the chemical name (1E,4E)-1,5-Bis(2-Methoxyphenyl)penta-1,4-dien-3-one, is a synthetic compound structurally similar to curcumin.[6] It has been identified as a potent, direct activator of TFEB.[6][7]
Mechanism of Action
A key feature of TA1 is its ability to activate TFEB independently of the mTOR signaling pathway.[6][7] While many compounds activate TFEB by inhibiting mTOR, TA1 operates through a distinct mechanism:
-
Direct Binding: TA1 directly interacts with the TFEB protein itself.[6]
-
Promotes Nuclear Translocation: This binding facilitates the translocation of TFEB from the cytoplasm into the nucleus, a critical step for its activation.[6][7]
-
mTOR Independence: TA1 does not affect mTOR phosphorylation or activity.[6][8] This allows it to stimulate autophagy even under conditions where mTOR is active, offering a significant advantage for therapeutic applications where mTOR inhibition may be undesirable due to its central role in cell growth and survival.[6]
Quantitative Efficacy Data
The efficacy of this compound has been quantified in various in vitro and in vivo models. The data highlights its potency in inducing TFEB nuclear translocation and enhancing autophagic flux.
Table 1: In Vitro Efficacy of this compound
| Parameter | Assay System | Value | Citation |
| EC₅₀ | Flag-TFEB Nuclear Translocation (HEK293 cells) | 2167 nM | [6][7][15] |
| Effective Concentration | Increased LC3B-II and SQSTM1/p62 (N2a cells) | 0.2 - 1.0 µM | [7] |
| Effective Concentration | Upregulated TFEB nuclear expression and autophagy gene transcription (Primary Microglia) | 1.0 µM | [16][17] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage & Administration | Key Findings | Citation |
| Rat | 10 mg/kg per day (oral gavage) | Activated TFEB and enhanced autophagy and lysosomal biogenesis in the brain. | [7] |
Key Experimental Protocols
Evaluating the activity of this compound requires a set of robust cell-based assays. Below are detailed methodologies for key experiments.
TFEB Nuclear Translocation Assay (Immunofluorescence)
This protocol assesses the subcellular localization of TFEB.
-
Cell Culture: Plate cells (e.g., HeLa or PC12) stably expressing TFEB-GFP on glass coverslips in a 24-well plate. Allow cells to adhere overnight.
-
Treatment: Treat cells with this compound (e.g., 1 µM) or vehicle control for the desired time (e.g., 4-12 hours). Include a positive control like Torin1 (200 nM, 1 hour).[18]
-
Fixation: Wash cells twice with PBS. Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Staining: Wash three times with PBS. Counterstain nuclei by incubating with DAPI (1 µg/mL) for 5 minutes.
-
Mounting: Wash three times with PBS. Mount coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify the ratio of nuclear to cytoplasmic TFEB-GFP fluorescence intensity. A significant increase in this ratio indicates activation.
Autophagy Flux Assay (Western Blot for LC3-II)
This method measures the rate of autophagic degradation.
-
Cell Culture: Plate cells (e.g., N2a) in a 6-well plate and grow to ~80% confluency.
-
Treatment: For each condition (vehicle, TA1), prepare two wells. Treat with TA1 (e.g., 1 µM) or vehicle for 12-24 hours.[7] During the final 2-4 hours of incubation, add a lysosomal inhibitor, Bafilomycin A1 (100 nM), to one well of each condition. BafA1 blocks the fusion of autophagosomes with lysosomes, causing LC3-II to accumulate.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against LC3 (to detect LC3-I and LC3-II) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Autophagic flux is determined by comparing the LC3-II levels in the presence and absence of BafA1. A greater accumulation of LC3-II in TA1-treated cells plus BafA1 compared to vehicle-treated cells plus BafA1 indicates an increased autophagic flux.
Gene Expression Analysis (qRT-PCR)
This protocol quantifies the mRNA levels of TFEB target genes.
-
Cell Culture & Treatment: Plate cells and treat with TA1 (e.g., 1 µM for 12 hours) or vehicle as described previously.[16]
-
RNA Extraction: Wash cells with PBS and extract total RNA using a commercial kit (e.g., TRIzol or RNeasy).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Quantitative PCR:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., LAMP1, ATG5, MAP1LC3B, SQSTM1), and a SYBR Green master mix.[16]
-
Run the qPCR reaction on a real-time PCR system.
-
Include a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
-
Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method. An increase in the mRNA levels of target genes in TA1-treated cells indicates TFEB-mediated transcriptional activation.
Therapeutic Potential and Drug Development
The ability of TFEB to promote the clearance of pathogenic protein aggregates makes it a highly valuable target for neurodegenerative disorders such as Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD).[1][19][20]
This compound shows significant promise in this area. In a microglia-based in vitro model of AD, TA1 treatment restored autophagy flux, which was impaired by exposure to oligomeric amyloid-β (oAβ).[16] This led to enhanced clearance of oAβ by the microglia, suggesting TA1 could be a potential therapeutic agent for AD.[16][17] Its oral bioavailability and ability to enhance autophagy in the brain further underscore its potential for treating central nervous system disorders.[7]
The mTOR-independent mechanism of TA1 is particularly advantageous from a drug development perspective. Chronic inhibition of mTOR can lead to significant side effects, including immunosuppression and metabolic dysregulation. By bypassing mTOR, TA1 may offer a safer profile for long-term treatment of chronic diseases.[6]
Conclusion
This compound is a potent, direct, and mTOR-independent activator of the master autophagy regulator TFEB. It robustly induces TFEB nuclear translocation, leading to the transcriptional activation of the autophagy-lysosomal pathway. Quantitative data from both in vitro and in vivo studies confirm its efficacy. The detailed experimental protocols provided herein offer a framework for researchers to further investigate TA1 and other TFEB modulators. Given its favorable mechanism of action and preclinical efficacy, this compound represents a promising lead compound for the development of novel therapeutics targeting diseases characterized by autophagy dysfunction.
References
- 1. The regulatory mechanism and therapeutic potential of transcription factor EB in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. TFEB: A Central Regulator of both the Autophagosome and Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcription factor EB: an emerging drug target for neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. TFEB Biology and Agonists at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanreview.org [europeanreview.org]
- 10. Frontiers | TFEB Dependent Autophagy-Lysosomal Pathway: An Emerging Pharmacological Target in Sepsis [frontiersin.org]
- 11. The complex relationship between TFEB transcription factor phosphorylation and subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. [this compound enhances autophagic degradation of oligomeric amyloid-β in microglia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. TFEB agonist clomiphene citrate activates the autophagy-lysosomal pathway and ameliorates Alzheimer's disease symptoms in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel Insight into Functions of Transcription Factor EB (TFEB) in Alzheimer’s Disease and Parkinson’s Disease [aginganddisease.org]
- 20. TFEB dysregulation as a driver of autophagy dysfunction in neurodegenerative disease: Molecular mechanisms, cellular processes, and emerging therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Characterization of C1: An mTOR-Independent TFEB Activator
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Transcription factor EB (TFEB) has emerged as a master regulator of the autophagy-lysosome pathway (ALP), a critical cellular process for clearing aggregated proteins and dysfunctional organelles. Dysregulation of the ALP is implicated in a growing number of neurodegenerative diseases and other pathologies, making TFEB a compelling therapeutic target. While many known TFEB activators function through the inhibition of the mechanistic target of rapamycin (B549165) (mTOR), a central regulator of cell growth and metabolism, this approach can be associated with undesirable side effects. This whitepaper details the discovery and characterization of Curcumin (B1669340) Analog C1 (C1), a novel, potent, and orally effective TFEB activator that functions independently of mTOR inhibition. C1 directly binds to TFEB, promoting its nuclear translocation and subsequently enhancing autophagy and lysosomal biogenesis. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways associated with the discovery and validation of C1 as a promising therapeutic agent.
Introduction
The accumulation of toxic protein aggregates is a hallmark of many neurodegenerative disorders. The autophagy-lysosome pathway plays a crucial role in cellular homeostasis by degrading these aggregates.[1] Transcription factor EB (TFEB) is a key regulator of this pathway, controlling the expression of genes involved in autophagy and lysosome biogenesis.[2] Consequently, activating TFEB is a promising strategy for treating neurodegenerative diseases.[3][4]
Many existing TFEB activators inhibit mTOR, which can lead to unwanted side effects due to mTOR's role in various cellular processes.[1][2] This has driven the search for mTOR-independent TFEB activators.[1] A screening of synthetic monocarbonyl analogs of curcumin led to the identification of C1 as a potent TFEB activator that does not inhibit mTOR.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for Curcumin Analog C1's activity and effects.
Table 1: In Vitro Activity of Curcumin Analog C1
| Parameter | Cell Line | Value | Reference |
| EC50 for TFEB Nuclear Translocation | HeLa cells stably expressing 3xFlag-TFEB | 2167 nM | [1] |
| Effective Concentration for Autophagy Induction | N2a cells | 0.2-1 µM | [5] |
| Treatment Time for Autophagy Induction | N2a cells | At least 9 hours | [1] |
Table 2: In Vivo Data for Curcumin Analog C1
| Parameter | Animal Model | Dosage | Effect | Reference |
| Acute Toxicity (LD50) | Rats (intravenous) | 175 mg/kg | - | [1][5] |
| Short-term Oral Administration | Rats | 10 mg/kg and 25 mg/kg (24 hours) | Increased LC3B-II and TFEB in liver, frontal cortex, and striatum | [5] |
| Chronic Oral Administration | Rats | 10 mg/kg (daily for 21 days) | Activated TFEB and enhanced autophagy in the brain | [5] |
| Therapeutic Efficacy | Alzheimer's Disease mouse models (5xFAD, P301S, 3xTg-AD) | Not specified | Reduced APP, C-terminal fragments, β-amyloid peptides, and Tau aggregates; improved synaptic and cognitive function | [3] |
| Therapeutic Efficacy | Age-related hearing loss mouse model (C57BL/6) | Not specified | Delayed progression of hearing loss and mitigated loss of outer hair cells | [6] |
Signaling Pathway and Mechanism of Action
Curcumin Analog C1 activates TFEB through a novel, mTOR-independent mechanism. Unlike many TFEB activators that inhibit mTORC1, C1 directly binds to the N-terminus of TFEB.[1][3] This binding event promotes the translocation of TFEB from the cytoplasm to the nucleus, without altering the phosphorylation status of key serine residues (S142 and S211) that are typically regulated by mTOR.[1] Once in the nucleus, TFEB activates a transcriptional program that upregulates genes involved in autophagy and lysosomal biogenesis, leading to enhanced cellular clearance.[1][2]
Caption: C1 directly binds to cytosolic TFEB, promoting its nuclear translocation and subsequent activation of target genes, independent of mTORC1 inhibition.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Neuro-2a (N2a) mouse neuroblastoma cells and HeLa human cervical cancer cells are commonly used.[1][5]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Curcumin Analog C1 is dissolved in DMSO to prepare a stock solution. For experiments, cells are treated with the desired concentration of C1 (e.g., 0.2-1 µM) for the specified duration (e.g., 9-12 hours).[1][5]
TFEB Nuclear Translocation Assay (Immunofluorescence)
-
Procedure:
-
Cells are seeded on glass coverslips in a 24-well plate.
-
After treatment with C1, cells are fixed with 4% paraformaldehyde in PBS for 15 minutes.
-
Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking is performed with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Cells are incubated with a primary antibody against TFEB overnight at 4°C.
-
After washing with PBS, cells are incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Nuclei are counterstained with DAPI.
-
Coverslips are mounted on glass slides, and images are acquired using a fluorescence microscope.
-
-
Analysis: The percentage of cells showing nuclear localization of TFEB is quantified.[1]
Western Blotting for Autophagy Markers
-
Procedure:
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour.
-
The membrane is incubated with primary antibodies against LC3B, SQSTM1/p62, LAMP1, CTSD, and a loading control (e.g., β-actin) overnight at 4°C.[5]
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis: The protein levels of LC3B-II, SQSTM1/p62, LAMP1, and CTSD are quantified and normalized to the loading control.[5]
Discovery Workflow
The discovery of Curcumin Analog C1 involved a multi-step process, beginning with the synthesis of a library of curcumin analogs and culminating in the identification of C1 as a potent and specific TFEB activator.
Caption: The workflow for the discovery of C1, from synthesis to in-depth characterization.
Conclusion
Curcumin Analog C1 represents a significant advancement in the development of TFEB-targeted therapeutics. Its unique mTOR-independent mechanism of action, coupled with its oral bioavailability and demonstrated efficacy in preclinical models of neurodegenerative disease, positions it as a highly promising candidate for further development. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of C1 and the broader field of TFEB activation.
References
- 1. A novel curcumin analog binds to and activates TFEB in vitro and in vivo independent of MTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. abmole.com [abmole.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Curcumin analog C1 activates autophagy through a TFEB-dependent mechanism to protect sensory hair cells from oxidative stress in C57BL/6 mice with age-related hearing loss - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Direct Binding of TFEB Activator 1 to TFEB
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transcription Factor EB (TFEB) has emerged as a pivotal regulator of cellular homeostasis, orchestrating the expression of genes involved in lysosomal biogenesis and autophagy. Its activation is a promising therapeutic strategy for a range of human pathologies, including neurodegenerative diseases and lysosomal storage disorders. This technical guide focuses on TFEB Activator 1, a synthetic curcumin (B1669340) analog also identified as C1, which distinguishes itself by directly binding to and activating TFEB. This interaction promotes TFEB's nuclear translocation and subsequent transcriptional activity in a manner independent of the canonical mTOR signaling pathway. This document provides a comprehensive overview of the direct binding mechanism, quantitative binding data, detailed experimental protocols for characterization, and the downstream signaling consequences of this interaction.
Introduction to TFEB and this compound
Transcription Factor EB (TFEB) is a master regulator of the autophagy-lysosome pathway (ALP). Under basal conditions, TFEB is phosphorylated and sequestered in the cytoplasm. Upon activation, it translocates to the nucleus, where it binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoters of its target genes, driving the expression of proteins involved in lysosomal function and autophagy.
This compound, chemically known as (1E,4E)-1,5-Bis(2-Methoxyphenyl)penta-1,4-dien-3-one, is a novel small molecule that directly engages TFEB.[1][2] Unlike many other TFEB activators that function through the inhibition of the mTOR pathway, this compound offers a more targeted approach to TFEB activation, potentially avoiding the broad physiological effects of mTOR inhibition.[1][2]
Quantitative Data: Binding Affinity of this compound to TFEB
The direct interaction between this compound (C1) and TFEB has been quantified using Isothermal Titration Calorimetry (ITC), a technique that measures the heat changes associated with molecular interactions. The binding affinity is expressed as the dissociation constant (Kd), with lower values indicating a stronger interaction.
| Interacting Molecules | Method | Dissociation Constant (Kd) | Stoichiometry (n) | Reference |
| This compound (C1) and Full-Length TFEB | ITC | 2.8 x 10⁻⁵ M | 1.05 | [3] |
| This compound (C1) and TFEB (1-340) | ITC | 2.5 x 10⁻⁵ M | 1.02 | [1] |
| This compound (C1) and TFEB (1-200) | ITC | 2.3 x 10⁻⁵ M | 1.01 | [1] |
| This compound (C1) and TFEB (1-100) | ITC | 2.1 x 10⁻⁵ M | 1.03 | [1] |
| This compound (C1) and TFEB (101-476) | ITC | No detectable binding | - | [1] |
| This compound (C1) and TFEB (201-476) | ITC | No detectable binding | - | [1] |
| This compound (C1) and TFEB (341-476) | ITC | No detectable binding | - | [1] |
Table 1: Summary of quantitative binding data for this compound (C1) and TFEB protein constructs. The data indicates that this compound directly binds to the N-terminal region of TFEB (amino acids 1-100).
Signaling Pathway of this compound
This compound functions through a direct binding mechanism that is independent of the mTOR pathway. This direct interaction is thought to induce a conformational change in TFEB, exposing its nuclear localization signal and thereby promoting its translocation from the cytoplasm to the nucleus. Once in the nucleus, TFEB binds to CLEAR elements in the promoter regions of target genes, leading to their transcription. This results in the increased expression of lysosomal and autophagic proteins, enhancing cellular clearance mechanisms.
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity
This protocol outlines the steps to quantify the direct binding of this compound to recombinant TFEB protein.
Materials:
-
Purified recombinant full-length or truncated TFEB protein
-
This compound (C1)
-
ITC instrument (e.g., Malvern MicroCal)
-
Dialysis buffer (e.g., 20 mM HEPES pH 8.0)
-
DMSO (for dissolving this compound)
Procedure:
-
Protein Preparation: Dialyze the purified TFEB protein extensively against the ITC buffer to ensure buffer matching. Determine the final protein concentration accurately using a reliable method (e.g., BCA assay or UV-Vis spectroscopy).
-
Ligand Preparation: Dissolve this compound in DMSO to create a concentrated stock solution. Further dilute the ligand into the same dialysis buffer used for the protein to a final concentration approximately 10-fold higher than the protein concentration in the sample cell. The final DMSO concentration should be kept low (e.g., <1%) and consistent between the protein and ligand solutions to minimize buffer mismatch effects.
-
ITC Experiment Setup:
-
Thoroughly clean the sample cell and injection syringe of the ITC instrument.
-
Load the TFEB protein solution (e.g., 50-60 µM) into the sample cell.
-
Load the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration: Perform a series of injections of the this compound solution into the TFEB protein solution. The heat change upon each injection is measured.
-
Data Analysis: Integrate the heat signals from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a small molecule to its target protein in a cellular context. The principle is that ligand binding stabilizes the protein, leading to a higher melting temperature.
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Thermocycler
-
Western blot reagents (primary anti-TFEB antibody, secondary antibody)
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with this compound at various concentrations or with DMSO as a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes for each temperature point. Heat the samples in a thermocycler across a temperature gradient (e.g., 45°C to 65°C) for a short duration (e.g., 3 minutes), followed by a cooling step.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble TFEB protein in each sample by Western blotting.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the normalized soluble TFEB levels against the temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement.
Co-Immunoprecipitation (Co-IP) for Small Molecule-Protein Interaction
While challenging for small molecules, a modified Co-IP approach can provide evidence of interaction within a cellular context. This often involves using a tagged version of the protein of interest.
Materials:
-
Cells expressing tagged TFEB (e.g., FLAG-TFEB or HA-TFEB)
-
This compound
-
Co-IP lysis buffer (non-denaturing)
-
Anti-tag antibody (e.g., anti-FLAG)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Cell Lysate Preparation: Treat cells expressing tagged TFEB with this compound or DMSO. Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein complexes.
-
Immunoprecipitation:
-
Pre-clear the cell lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-tag antibody to capture the tagged TFEB and any interacting molecules.
-
Add protein A/G beads to the lysate-antibody mixture to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer.
-
Analysis: Analyze the eluate for the presence of TFEB using Western blotting. While direct detection of the small molecule is not feasible with this method, downstream consequences of the interaction, such as altered post-translational modifications of TFEB, could be investigated.
Conclusion
This compound represents a significant advancement in the development of targeted therapies aimed at modulating the autophagy-lysosome pathway. Its direct binding to TFEB, independent of the mTOR pathway, provides a specific mechanism of action with considerable therapeutic potential. The quantitative data and experimental protocols detailed in this guide offer a robust framework for researchers and drug development professionals to further investigate and characterize the interaction between this compound and TFEB, facilitating the development of novel therapeutics for a variety of diseases.
References
- 1. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel curcumin analog binds to and activates TFEB in vitro and in vivo independent of MTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The regulatory mechanism and therapeutic potential of transcription factor EB in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
TFEB Activator 1: A Technical Guide for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's and Parkinson's, are characterized by the pathological accumulation of misfolded proteins and damaged organelles within neurons. A key cellular process for clearing this toxic material is the autophagy-lysosomal pathway (ALP). Transcription factor EB (TFEB) has emerged as a master regulator of this pathway, orchestrating the expression of genes involved in lysosome biogenesis and autophagy.[1][2] Consequently, activation of TFEB is a promising therapeutic strategy for these devastating disorders.
This technical guide focuses on TFEB Activator 1 (TA1) , also known as curcumin (B1669340) analog C1 , a potent small molecule activator of TFEB. Unlike many other TFEB activators that function through the inhibition of mTOR, a central regulator of cell growth, C1 acts via a direct, mTOR-independent mechanism.[3][4] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Mechanism of Action
This compound (C1) distinguishes itself by directly binding to the TFEB protein.[3][4] This interaction promotes the translocation of TFEB from the cytoplasm into the nucleus, a critical step for its activation.[3] Once in the nucleus, TFEB binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of its target genes, initiating their transcription.[5] This cascade of gene expression leads to an enhancement of the autophagy-lysosomal pathway, increasing the cell's capacity to degrade and clear pathological protein aggregates. A crucial aspect of C1's mechanism is its independence from the mTOR pathway, which means it can activate this clearance process without interfering with the widespread cellular functions regulated by mTOR.[3]
Data Presentation
The following tables summarize the quantitative data from key in vitro and in vivo studies on this compound (curcumin analog C1).
Table 1: In Vitro Efficacy of this compound (C1)
| Cell Line | Treatment | Concentration | Outcome | Reference |
| Neuro-2a (N2a) | C1 | 1 µM | Significant increase in LC3B-II levels | [3] |
| HeLa (stable 3xFlag-TFEB) | C1 | 2167 nM (EC50) | Promotion of Flag-TFEB nuclear translocation | [3] |
| N2a | C1 | 0.2-1 µM | Dose-dependent increase in LC3-II and SQSTM1/p62 | [3] |
| Primary Microglia | oAβ (1 µmol/L) + TA1 | 1 µmol/L | Upregulation of TFEB nuclear expression and autophagy-related genes | [6] |
| Jurkat | C1 | 1 µM | Induced TFEB nuclear translocation | [7] |
| SH-SY5Y | C1 | 1 µM | Increased mRNA levels of TFEB, HEXB, HEXA, and GLB1 | [7] |
Table 2: In Vivo Efficacy of this compound (C1) in Animal Models of Neurodegenerative Disease
| Animal Model | Treatment | Dosage | Duration | Key Findings | Reference |
| P301S Tau Mice | C1 in feed | 5 and 10 mg/kg/day | 3 months | Activated TFEB, promoted autophagy, degraded Tau aggregates, improved motor function. | [8] |
| 5xFAD Mice | C1 in feed | 5 and 10 mg/kg/day | 3 months | Activated TFEB, promoted autophagy, reduced Aβ levels, improved cognitive deficits. | [8] |
| 3xTg-AD Mice | C1 in feed | 5 and 10 mg/kg/day | 3 months | Activated TFEB, promoted autophagy, degraded APP and Tau aggregates, improved cognitive deficits. | [8] |
| APP/PS1 Mice | Derivative 27 | 50 mg/kg/day (oral) | 28 days | Improved spatial short-term memory, decreased hippocampal Pro-IL-1β and Aβ levels. | [9] |
| C57BL/6 Mice (AHL) | C1 | Not specified | Not specified | Promoted TFEB nuclear localization, restored autophagy, alleviated hair cell injury. | [10] |
| Rats | C1 | 10 mg/kg (oral) | 21 days | Activated TFEB and enhanced autophagy in the brain. | [3] |
Experimental Protocols
Protocol 1: Immunofluorescence for TFEB Nuclear Translocation
This protocol describes the staining of cells to visualize the subcellular localization of TFEB.
-
Cell Culture and Treatment:
-
Seed cells (e.g., Neuro-2a or HeLa) on glass coverslips in a 24-well plate at a density that allows for 70-80% confluency on the day of the experiment.
-
Treat cells with this compound (C1) at the desired concentration (e.g., 1 µM) for the specified duration (e.g., 12 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Fixation and Permeabilization:
-
Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block the cells with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against TFEB (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope. TFEB localization will be observed in the cytoplasm and/or nucleus.
-
Protocol 2: Western Blot for Autophagy Markers (LC3B and p62/SQSTM1)
This protocol details the detection of key autophagy-related proteins by Western blot.
-
Cell Lysis and Protein Quantification:
-
Treat cells as described in Protocol 1.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto a 12-15% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system. The ratio of LC3-II to LC3-I is a key indicator of autophagosome formation. A decrease in p62 levels suggests increased autophagic flux.
-
Protocol 3: Animal Dosing and Behavioral Analysis
This protocol provides a general framework for in vivo studies using mouse models of neurodegenerative disease.
-
Animal Model and Treatment:
-
Use a relevant transgenic mouse model (e.g., 5xFAD for Alzheimer's disease).
-
Prepare the this compound (C1) formulation. For oral administration, C1 can be mixed into the animal feed at the desired dosage (e.g., 10 mg/kg/day).[8]
-
Treat the animals for the specified duration (e.g., 3 months). Include a control group receiving a vehicle diet.
-
-
Behavioral Testing:
-
Perform behavioral tests to assess cognitive function, such as the Morris water maze for spatial learning and memory or the open-field test for exploratory behavior.[11]
-
Record and analyze the data according to established protocols for each test.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the animals and collect brain tissue.
-
Process the tissue for immunohistochemistry to analyze protein pathology (e.g., amyloid-β plaques and phosphorylated tau) and for Western blotting to measure levels of TFEB, autophagy markers, and other relevant proteins.
-
Mandatory Visualizations
Caption: TFEB Signaling Pathway.
Caption: Mechanism of Action of this compound.
Caption: General Experimental Workflow for this compound Research.
References
- 1. Selective clearance of aberrant tau proteins and rescue of neurotoxicity by transcription factor EB | EMBO Molecular Medicine [link.springer.com]
- 2. Selective clearance of aberrant tau proteins and rescue of neurotoxicity by transcription factor EB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unina.it [iris.unina.it]
- 4. A novel curcumin analog binds to and activates TFEB in vitro and in vivo independent of MTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TFEB enhances astroglial uptake of extracellular tau species and reduces tau spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Curcumin Analogue C1 Promotes Hex and Gal Recruitment to the Plasma Membrane via mTORC1-Independent TFEB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. New low-dose curcumin derivative with therapeutic potential in Alzheimer's disease: Results from an in vitro and in vivo study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Promoting TFEB nuclear localization with curcumin analog C1 attenuates sensory hair cell injury and delays age-related hearing loss in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Function of TFEB Activator 1 in Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Transcription factor EB (TFEB) has emerged as a master regulator of cellular homeostasis, orchestrating the expression of genes involved in lysosomal biogenesis, autophagy, and cellular stress responses. Its activation represents a promising therapeutic strategy for a range of pathologies, including neurodegenerative diseases and lysosomal storage disorders. This technical guide provides a comprehensive overview of the function and mechanism of TFEB activator 1, a synthetic compound that directly modulates TFEB activity. This document details the underlying signaling pathways, presents quantitative data on its cellular effects, and provides detailed experimental protocols for its study, empowering researchers to effectively investigate and harness the therapeutic potential of TFEB activation.
Core Function and Mechanism of this compound
This compound is a synthetic compound, chemically identified as (1E,4E)-1,5-Bis(2-Methoxyphenyl)penta-1,4-dien-3-one, with structural similarities to curcumin. Its primary function is to promote the nuclear translocation of TFEB, a critical step for its activity as a transcription factor.
Mechanism of Action: Unlike many other TFEB activators that function indirectly by modulating upstream signaling pathways, this compound operates through a direct binding mechanism. It physically interacts with the TFEB protein itself, facilitating its movement from the cytoplasm into the nucleus. Once in the nucleus, TFEB binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of its target genes, initiating their transcription. A key feature of this compound is its independence from the mechanistic target of rapamycin (B549165) (mTOR) pathway. mTORC1 is a major cellular kinase that, under nutrient-rich conditions, phosphorylates TFEB, leading to its retention in the cytoplasm. By bypassing the mTOR pathway, this compound can induce TFEB activity even in cellular states where mTOR is active.
TFEB Signaling Pathways
The activity of TFEB is tightly regulated by a complex network of signaling pathways that respond to various cellular cues, including nutrient availability and stress.
Regulation of TFEB Activity
Under normal, nutrient-replete conditions, TFEB is phosphorylated by mTORC1 on the lysosomal surface, leading to its association with 14-3-3 proteins and its sequestration in the cytoplasm. Other kinases such as GSK3β and ERK2 also contribute to TFEB phosphorylation and cytoplasmic retention.
Cellular stress, such as starvation, lysosomal dysfunction, or oxidative stress, triggers signaling cascades that lead to TFEB activation. A key event is the dephosphorylation of TFEB, primarily by the calcium-dependent phosphatase calcineurin. This dephosphorylation masks the nuclear export signal and exposes the nuclear localization signal, allowing TFEB to translocate to the nucleus.
Quantitative Data on this compound Function
The following tables summarize the quantitative effects of this compound and other direct TFEB activators on cellular processes.
Table 1: Potency of this compound
| Parameter | Value | Cell Line | Reference |
| EC50 for Flag-TFEB Nuclear Translocation | 2167 nM | Not Specified | [1] |
Table 2: Effects of this compound on Gene and Protein Expression in Primary Microglia
| Treatment | Target Gene/Protein | Method | Result | Reference |
| 1 µmol/L this compound (12h) | TFEB | Immunofluorescence | Obvious upregulation of nuclear TFEB expression | [2] |
| 1 µmol/L this compound (12h) | Lamp1, Atg5, Map1lc3b | qRT-PCR | Upregulated expression of autophagy-related genes | [2] |
| 1 µmol/L this compound (12h) | Autophagy Flux | Lentivirus mCherry-EGFP-LC3 | Recovery of autophagy flux | [2] |
Table 3: Representative Quantitative Data for Other Direct TFEB Activators (Curcumin Analog C1)
| Treatment | Target Protein | Method | Fold Change (vs. Vehicle) | Cell/Animal Model | Reference |
| C1 | Total TFEB | Western Blot | ~1.5-fold increase | P301S mice brain | [3] |
| C1 | Nuclear TFEB | Western Blot | ~2.5-fold increase | P301S mice brain | [3] |
| C1 | LC3B-II | Western Blot | ~2-fold increase | P301S mice brain | [3] |
| C1 | LAMP1 | Western Blot | ~1.8-fold increase | P301S mice brain | [3] |
| C1 | Mature CTSD | Western Blot | ~1.7-fold increase | P301S mice brain | [3] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the function of this compound.
Immunofluorescence Staining for TFEB Nuclear Translocation
This protocol allows for the visualization and quantification of TFEB movement from the cytoplasm to the nucleus.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against TFEB
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight. Treat cells with the desired concentration of this compound (e.g., 1 µmol/L) or vehicle control for the specified duration (e.g., 12 hours).
-
Fixation: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Fix the cells by incubating with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-TFEB antibody in Blocking Buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei. Wash twice with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the TFEB and DAPI signals. Quantify TFEB nuclear translocation by measuring the fluorescence intensity of TFEB in the nucleus and cytoplasm.
Western Blotting for TFEB and Downstream Targets
This protocol is used to quantify the levels of total TFEB, phosphorylated TFEB, and downstream proteins like LAMP1 and LC3B.
Materials:
-
Cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-TFEB, anti-pTFEB, anti-LAMP1, anti-LC3B, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis and Protein Quantification: Treat cells with this compound. Lyse cells in ice-cold RIPA buffer. Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Quantitative Real-Time PCR (qRT-PCR) for TFEB Target Genes
This protocol measures the mRNA expression levels of TFEB target genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for target genes (e.g., LAMP1, ATG5, MAP1LC3B) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis: Treat cells with this compound. Extract total RNA and synthesize cDNA.
-
qRT-PCR Reaction Setup: Prepare the reaction mix with SYBR Green/TaqMan master mix, primers, and cDNA.
-
qRT-PCR Run: Perform the qRT-PCR reaction in a real-time PCR instrument.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Logical Relationships and Cellular Outcomes
The activation of TFEB by this compound initiates a cascade of events leading to enhanced cellular clearance and stress resistance.
Conclusion
This compound represents a valuable research tool and a potential therapeutic lead for diseases characterized by impaired cellular clearance mechanisms. Its direct and mTOR-independent mechanism of action offers a distinct advantage for modulating TFEB activity. This guide provides the foundational knowledge and practical protocols for researchers to explore the multifaceted functions of TFEB and to leverage the capabilities of this compound in their studies. The provided quantitative data and experimental workflows serve as a starting point for designing and interpreting experiments aimed at understanding and harnessing the power of TFEB-mediated cellular regulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [this compound enhances autophagic degradation of oligomeric amyloid-β in microglia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small molecule transcription factor EB activator ameliorates beta‐amyloid precursor protein and Tau pathology in Alzheimer's disease models - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Target of TFEB Activator 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transcription factor EB (TFEB) has emerged as a pivotal regulator of cellular clearance pathways, including autophagy and lysosomal biogenesis. Its activation holds therapeutic promise for a range of neurodegenerative and lysosomal storage diseases. TFEB activator 1, a curcumin (B1669340) analog also known as C1, has been identified as a potent, direct activator of TFEB. This technical guide provides an in-depth overview of the molecular target identification of this compound, detailing its mechanism of action, experimental protocols for its characterization, and quantitative data to support its efficacy. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to leverage TFEB activation for therapeutic benefit.
Introduction: The Role of TFEB in Cellular Homeostasis
Transcription factor EB (TFEB) is a master regulator of the autophagy-lysosome pathway (ALP).[1][2][3] Under basal conditions, TFEB is phosphorylated by the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) and subsequently sequestered in the cytoplasm.[3][4][5] Upon cellular stress, such as starvation or lysosomal dysfunction, mTORC1 is inactivated, leading to TFEB dephosphorylation and its translocation to the nucleus.[3][4][5] In the nucleus, TFEB binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of its target genes, initiating a transcriptional program that enhances lysosomal biogenesis and autophagy.[6][7] This process is crucial for the clearance of aggregated proteins and damaged organelles, thereby maintaining cellular homeostasis.
This compound: A Direct, mTOR-Independent Activator
This compound, a synthetic monocarbonyl analog of curcumin, has been identified as a direct activator of TFEB that functions independently of the mTOR signaling pathway.[3][8] This is a significant advantage, as mTOR is a central regulator of cell growth and metabolism, and its long-term inhibition can have deleterious effects. This compound directly binds to the N-terminus of the TFEB protein, promoting its translocation to the nucleus and subsequent activation of the CLEAR gene network.[8][9]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 for Flag-TFEB Nuclear Translocation | 2167 nM | HeLa | High-Content Imaging | [1][6][10] |
Table 2: In Vitro Dose-Response Effects of this compound (12-hour treatment)
| Concentration | Effect on LC3-II Levels | Effect on SQSTM1/p62 Levels | Cell Line | Reference |
| 0.2 µM | Dose-dependent increase | Dose-dependent increase | N2a | [9] |
| 0.5 µM | Increase | Increase | N2a, HeLa | [9] |
| 1.0 µM | Significant increase | Significant increase | N2a, HeLa | [9] |
Table 3: In Vivo Administration and Effects of this compound
| Dosage | Administration Route | Duration | Key Effects | Animal Model | Reference |
| 10 mg/kg | Oral gavage | 24 hours | Increased LC3B-II and TFEB expression in liver, frontal cortex, and striatum | Rat | [9][10] |
| 25 mg/kg | Oral gavage | 24 hours | Dose-dependent increase in LC3B-II and TFEB expression in liver, frontal cortex, and striatum | Rat | [9][10] |
| 10 mg/kg | Oral gavage | 21 days (daily) | Activated TFEB and enhanced autophagy in the brain | Rat | [9][10] |
Table 4: Toxicological Data for this compound
| Parameter | Value | Animal Model | Reference |
| LD50 | 175 mg/kg | Rat (single i.v. tail vein injection) | [1][10] |
Signaling Pathway and Experimental Workflows
Proposed Signaling Pathway of this compound
Caption: mTOR-independent activation of TFEB by this compound.
Experimental Workflow for Molecular Target Identification
Caption: Experimental workflow for this compound target validation.
Detailed Experimental Protocols
Direct Binding Assay (Generalized Protocol)
-
Immobilization of TFEB: Recombinant human TFEB protein is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.
-
Preparation of this compound: this compound is dissolved in an appropriate solvent (e.g., DMSO) and then diluted in running buffer to a series of concentrations.
-
Binding Analysis: The different concentrations of this compound are injected over the sensor chip surface. The association and dissociation of the compound are monitored in real-time by detecting changes in the refractive index.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Sample Preparation: Purified TFEB protein is placed in the sample cell, and a concentrated solution of this compound is loaded into the injection syringe. Both are in the same buffer.
-
Titration: Small aliquots of this compound are injected into the TFEB solution. The heat change associated with each injection is measured.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH).
-
Cell Treatment: Intact cells are treated with this compound or a vehicle control.
-
Thermal Challenge: The treated cells are heated to a range of temperatures.
-
Cell Lysis and Fractionation: Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Protein Detection: The amount of soluble TFEB in each sample is quantified by Western blotting.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble TFEB as a function of temperature. A shift in the melting curve in the presence of this compound indicates direct binding.
TFEB Nuclear Translocation Assay
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or N2a) on coverslips. Treat with desired concentrations of this compound or vehicle control for the specified time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block with a suitable blocking buffer (e.g., 5% BSA in PBS) and then incubate with a primary antibody against TFEB. After washing, incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB to determine the extent of nuclear translocation.
-
Cell Culture and Treatment: Culture cells to confluency and treat with this compound or vehicle control.
-
Cell Lysis and Fractionation: Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear fractions using a commercially available kit or a standard protocol.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against TFEB, a cytoplasmic marker (e.g., GAPDH), and a nuclear marker (e.g., Lamin B1 or Histone H3).
-
Analysis: Quantify the band intensities to determine the relative amount of TFEB in the cytoplasmic and nuclear fractions.
Autophagy Flux Assay
-
Cell Transfection: Transfect cells with a plasmid encoding the mCherry-EGFP-LC3 fusion protein.
-
Cell Treatment: Treat the transfected cells with this compound or vehicle control.
-
Imaging: Acquire images using a confocal microscope.
-
Analysis: In autophagosomes, both mCherry and EGFP fluoresce, appearing as yellow puncta. Upon fusion with lysosomes, the acidic environment quenches the EGFP signal, resulting in red-only puncta (autolysosomes). An increase in the number of red puncta relative to yellow puncta indicates an enhanced autophagic flux.
-
Cell Culture and Treatment: Plate cells and treat with this compound in the presence or absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the desired time.
-
Cell Lysis and Western Blotting: Lyse the cells and perform Western blotting for LC3.
-
Analysis: Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without the lysosomal inhibitor. A greater accumulation of LC3-II in the presence of the inhibitor indicates a higher rate of autophagosome formation and degradation.
Conclusion
This compound represents a promising pharmacological tool for modulating cellular clearance pathways. Its ability to directly activate TFEB in an mTOR-independent manner offers a significant therapeutic advantage. The experimental protocols and quantitative data presented in this technical guide provide a comprehensive resource for researchers aiming to further investigate the molecular mechanisms of this compound and explore its potential in various disease models. Further studies are warranted to fully elucidate its binding site on TFEB and to characterize its pharmacokinetic and pharmacodynamic properties in more detail.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TFEB Biology and Agonists at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Transcription Factor TFEB Links mTORC1 Signaling to Transcriptional Control of Lysosome Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The complex relationship between TFEB transcription factor phosphorylation and subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 9. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
TFEB Activator 1: A Technical Guide to its Biological Effects and Mechanism of Action
Executive Summary: Transcription Factor EB (TFEB) has emerged as a master regulator of the autophagy-lysosomal pathway (ALP), a critical cellular process for clearing damaged organelles and protein aggregates. Its activation represents a promising therapeutic strategy for a range of human diseases, including neurodegenerative and lysosomal storage disorders. TFEB Activator 1, a synthetic compound also identified as Curcumin Analog C1, is a potent, specific, and direct agonist of TFEB. This document provides a comprehensive technical overview of its biological effects, mechanism of action, and the experimental methodologies used to characterize its function, intended for researchers and drug development professionals. A key feature of this compound is its ability to induce TFEB nuclear translocation and subsequent gene expression in a manner independent of the master metabolic regulator, mTOR, offering a distinct advantage over other autophagy-inducing compounds.
Introduction to TFEB and the Autophagy-Lysosomal Pathway
Transcription Factor EB (TFEB) is a member of the microphthalmia-associated transcription factor (MiT/TFE) family of basic helix-loop-helix leucine (B10760876) zipper transcription factors. It functions as a central coordinator of a transcriptional program that governs cellular degradative pathways. TFEB controls the expression of a network of genes involved in lysosomal biogenesis, autophagy, and lysosomal exocytosis by binding to specific DNA sequences known as Coordinated Lysosomal Expression and Regulation (CLEAR) sites in their promoter regions.
Under basal or nutrient-rich conditions, TFEB is primarily localized in the cytoplasm in a phosphorylated, inactive state. This phosphorylation is largely mediated by the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) at the lysosomal surface. Upon cellular stress, such as starvation or lysosomal dysfunction, TFEB is dephosphorylated, allowing it to translocate to the nucleus, bind to CLEAR elements, and activate the transcription of its target genes. This "lysosome-to-nucleus" signaling pathway is crucial for maintaining cellular homeostasis. Given its central role in cellular clearance, TFEB activation is being explored as a therapeutic target for diseases characterized by the accumulation of toxic materials, such as Alzheimer's disease, Parkinson's disease, and lysosomal storage disorders.
This compound: Mechanism of Action
This compound, scientifically known as (1E,4E)-1,5-Bis(2-Methoxyphenyl)penta-1,4-dien-3-one, operates through a unique and direct mechanism to activate TFEB.
Direct Binding and Nuclear Translocation
Unlike many compounds that indirectly influence TFEB activity through broad signaling cascades, this compound binds directly to the TFEB protein. This direct interaction is a critical mechanistic feature that facilitates the translocation of TFEB from the cytoplasm into the nucleus, which is the essential step for its activation. The potency of this effect has been quantified, with a measured EC50 of 2167 nM for promoting FLAG-tagged TFEB nuclear translocation in vitro.
mTOR-Independent Activation
A significant characteristic of this compound is its independence from the mTOR pathway. mTORC1 is a primary kinase responsible for phosphorylating TFEB and retaining it in the cytoplasm. This compound stimulates TFEB nuclear translocation and activity without inhibiting mTOR phosphorylation or its general activity. In some contexts, treatment with the activator has even been shown to increase the levels of phosphorylated mTOR and its substrate, p70S6K, further confirming that its mechanism is distinct from mTOR inhibition. This mTOR-independent action allows for the specific activation of the TFEB-autophagy pathway without the broader metabolic and growth-related consequences of mTOR inhibition.
Biological Effects and Efficacy Data
The activation of TFEB by this compound leads to profound functional outcomes, primarily centered on enhancing the cell's catabolic machinery. These effects have been documented in various in vitro and in vivo models, particularly in the context of neurodegenerative diseases like Alzheimer's.
Enhancement of Autophagic Flux and Lysosomal Biogenesis
Treatment with this compound significantly boosts the autophagy-lysosomal pathway. This is evidenced by an increase in the levels of key molecular markers. In cellular studies, the compound increases the levels of microtubule-associated protein light chain 3-II (LC3B-II), a protein essential for autophagosome formation. Concurrently, it promotes the clearance of SQSTM1/p62, a protein that is targeted for degradation by autophagy, indicating a functional and complete autophagic flux. Furthermore, the expression of lysosomal proteins, such as Lysosomal-Associated Membrane Protein 1 (LAMP1) and the lysosomal protease Cathepsin D (CTSD), is significantly upregulated.
Clearance of Pathogenic Aggregates in Neurodegenerative Disease Models
A major therapeutic application of TFEB activation is the clearance of toxic protein aggregates that characterize many neurodegenerative disorders. This compound has shown significant efficacy in this area:
-
Amyloid Pathology: In cellular and animal models of Alzheimer's disease, the compound reduces the levels of amyloid precursor protein (APP), its C-terminal fragments (CTF-β/α), and pathological β-amyloid (Aβ) peptides.
-
Tau Pathology: In models of tauopathy, it effectively reduces the accumulation of aggregated Tau protein.
-
Microglial Function: In primary microglia, this compound was shown to upregulate TFEB-mediated autophagy, which improved the clearance of oligomeric amyloid-β (oAβ) and recovered the cells' endocytic and degradative functions.
Improvement in Synaptic and Cognitive Function
The clearance of pathological proteins translates to functional improvements at the physiological level. In multiple transgenic mouse models of Alzheimer's disease (5xFAD, P301S, and 3xTg-AD), administration of this compound was accompanied by improvements in synaptic function and the reversal of cognitive deficits.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on this compound (Curcumin Analog C1).
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Treatment/Concentration | Result | Citation |
| TFEB Nuclear Translocation (EC50) | - | 2167 nM | Potent induction of TFEB nuclear translocation. | |
| Autophagy Gene Expression | Primary Microglia | 1 µmol/L TA1 | Upregulation of Lamp1, Atg5, Map1lc3b. | - |
| Autophagy Flux | Primary Microglia | 1 µmol/L TA1 | Recovery of autophagy flux after oAβ exposure. | - |
| APP & CTF-β Levels | N2a-APP695 cells | Dose-dependent | Reduction in full-length APP and CTF-β levels. | - |
Table 2: In Vivo Efficacy of this compound (Curcumin Analog C1) in Alzheimer's Disease Mouse Models
| Mouse Model | Parameter Measured | Treatment | Result | Citation |
| P301S (Tauopathy) | LC3B-II, LAMP1, CTSD levels | C1 administration | Significant increase in brain lysates. | - |
| P301S (Tauopathy) | Tau Aggregates | C1 administration | Significant reduction in brain. | - |
| 5xFAD (Amyloid) | β-amyloid (Aβ) load | C1 administration | Significant reduction in brain. | - |
| 3xTg-AD (APP/Tau) | Cognitive Function | C1 administration | Improved performance in behavioral tests. | - |
| 3xTg-AD (APP/Tau) | Synaptic Function | C1 administration | Reversal of synaptic dysfunction markers. | - |
Key Experimental Methodologies
The characterization of this compound has employed a range of standard and advanced molecular and cellular biology techniques.
Cell Culture and In Vitro Models
-
Cell Lines: Neuroblastoma cell lines (e.g., N2a) are commonly used, often stably transfected to overexpress disease-relevant proteins like APP695.
-
Primary Cultures: Primary microglia cultures are used to study the effects of the activator on the brain's resident immune cells, particularly their ability to clear extracellular protein aggregates like oAβ.
-
Treatment Protocols: Cells are typically treated with the compound (e.g., 1 µmol/L) for specific durations (e.g., 12-24 hours) to assess downstream effects on protein levels and gene expression.
Molecular Biology Techniques
-
Western Blotting: This is the primary method for quantifying changes in protein levels. Key proteins analyzed include TFEB (total and phosphorylated forms), LC3B (to assess the II/I ratio), SQSTM1/p62, LAMP1, CTSD, APP, and Tau.
-
Quantitative Real-Time PCR (qRT-PCR): Used to measure changes in the mRNA levels of TFEB target genes, such as LAMP1, ATG5, and MAP1LC3B, to confirm transcriptional activation.
Imaging and Functional Assays
-
Immunofluorescence: This technique is crucial for visualizing the subcellular localization of TFEB. An increase in the nuclear TFEB signal upon treatment is the hallmark of activation. It is also used to quantify autophagosome numbers and the colocalization of pathological proteins with lysosomes (e.g., oAβ with LAMP1).
-
Autophagic Flux Assays: To ensure that the increase in autophagosomes is due to increased formation rather than a blockage in degradation, flux is measured. A common method involves the use of a tandem fluorescent-tagged LC3 (mCherry-EGFP-LC3). In this system, autophagosomes appear yellow (EGFP and mCherry fluorescence), while autolysosomes appear red (mCherry only, as EGFP is quenched by the acidic lysosomal pH). An increase in red puncta upon treatment indicates a functional autophagic flux.
In Vivo Animal Studies
-
Transgenic Mouse Models: Various mouse models that recapitulate aspects of human neurodegenerative diseases are used, such as the 5xFAD (amyloid pathology), P301S (tauopathy), and 3xTg-AD (combined amyloid and Tau pathology) models.
-
Compound Administration: The activator is administered to the animals (e.g., via oral gavage or intraperitoneal injection) over a defined period.
-
Behavioral Testing: Cognitive function is assessed using standardized tests like the Morris water maze or open field test.
-
Post-mortem Analysis: Following the treatment period, brain tissue is harvested for biochemical analysis (Western blot) and immunohistochemistry to measure protein aggregates, lysosomal markers, and synaptic proteins.
Conclusion and Future Directions
This compound (Curcumin Analog C1) is a valuable research tool and a promising therapeutic candidate. Its ability to directly activate the master regulator of the autophagy-lysosomal pathway, independent of mTOR inhibition, provides a specific and potent mechanism for enhancing cellular clearance. The comprehensive data from in vitro and in vivo models demonstrate its efficacy in clearing pathogenic protein aggregates associated with neurodegenerative diseases and improving cognitive function.
Future research should focus on further elucidating the precise binding site and conformational changes induced in TFEB by the activator. Additionally, long-term safety and efficacy studies in a broader range of disease models, including various lysosomal storage disorders, are warranted. The development of this compound and its derivatives could pave the way for a new class of therapeutics that harness the cell's own quality control machinery to combat disease.
TFEB Activation: A Promising Therapeutic Strategy for Parkinson's Disease Pathology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons and the accumulation of aggregated α-synuclein in the form of Lewy bodies. Emerging evidence highlights the impairment of cellular clearance pathways, particularly the autophagy-lysosome pathway (ALP), as a central mechanism in PD pathogenesis. Transcription factor EB (TFEB) is a master regulator of the ALP, orchestrating the expression of genes involved in lysosomal biogenesis and autophagy. Consequently, the activation of TFEB has emerged as a compelling therapeutic strategy to enhance the clearance of pathological α-synuclein and protect against neurodegeneration. This technical guide provides a comprehensive overview of the role of TFEB activators in mitigating Parkinson's disease pathology, with a focus on quantitative data from preclinical studies, detailed experimental protocols, and visualization of key signaling pathways.
The TFEB Signaling Pathway in Parkinson's Disease
Under normal physiological conditions, TFEB is phosphorylated by the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) and subsequently sequestered in the cytoplasm. In response to cellular stress, such as starvation or the presence of protein aggregates, mTORC1 is inhibited, leading to the dephosphorylation and nuclear translocation of TFEB. Once in the nucleus, TFEB binds to the Coordinated Lysosomal Expression and Regulation (CLEAR) element in the promoter regions of its target genes, upregulating the expression of lysosomal and autophagic proteins. This coordinated response enhances the cell's capacity to degrade and recycle cellular waste, including misfolded α-synuclein.[1][2] In Parkinson's disease, this pathway is often dysfunctional, leading to the accumulation of toxic protein aggregates.[3]
Quantitative Efficacy of TFEB Activation in Parkinson's Disease Models
A growing body of preclinical research demonstrates the therapeutic potential of TFEB activation in various models of Parkinson's disease. The following tables summarize the quantitative data from key studies utilizing genetic and pharmacological approaches to activate TFEB.
Table 1: Efficacy of Pharmacological TFEB Activators in Cellular Models of Parkinson's Disease
| TFEB Activator | Cell Model | Pathological Hallmark | Treatment Concentration & Duration | Quantitative Outcome | Reference |
| Curcumin Analog E4 | PC12 cells | MPP+ induced cytotoxicity | 1 µM E4 pre-treatment for 6h, then co-treatment with 1 mM MPP+ for 48h | ~40% increase in cell viability compared to MPP+ alone | [4] |
| Curcumin Analog E4 | N2a cells | A53T α-synuclein overexpression | 1 µM for 24h | Significant reduction in A53T α-synuclein levels | [4] |
| HPβCD | H4/α-syn-GFP cells | α-synuclein aggregation | 1 mM for 24h | ~50% reduction in α-synuclein aggregates | [5][6] |
| HPβCD | H4/α-syn-GFP cells | TFEB Nuclear Translocation | 1 mM for 24h | Increase from 25.5% to 71.6% of cells with nuclear TFEB | [5][6] |
Table 2: Efficacy of Genetic TFEB Activation in In Vivo Models of Parkinson's Disease
| Method of TFEB Activation | Animal Model | Pathological Hallmark | Quantitative Outcome | Reference |
| AAV-TFEB Overexpression | MPTP mouse model | Dopaminergic neuron loss | Complete prevention of ~30% MPTP-induced neuronal loss | [7] |
| AAV-TFEB Overexpression | Rat α-synuclein model | Dopaminergic neuron loss | Prevents dopaminergic cell death | [8] |
| AAV-TFEB Overexpression | MSA mouse model | α-synuclein accumulation | Decreased accumulation of α-synuclein in oligodendrocytes | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of TFEB activators for Parkinson's disease pathology.
TFEB Nuclear Translocation Assay via Immunofluorescence
This protocol details the immunocytochemical staining of TFEB to assess its subcellular localization.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Glass coverslips
-
Cell culture medium
-
TFEB activator of interest (e.g., Curcumin Analog E4)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Rabbit anti-TFEB antibody
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells on sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Treatment: Treat the cells with the TFEB activator at the desired concentration and for the appropriate duration. Include a vehicle-treated control.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-TFEB antibody in the blocking buffer according to the manufacturer's recommendation. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution (1 µg/mL in PBS) for 5 minutes to stain the nuclei.
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a confocal microscope. Capture images of TFEB (green fluorescence) and nuclei (blue fluorescence). Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB in multiple cells per condition to determine the extent of nuclear translocation.
Quantification of α-Synuclein Aggregates via Filter Retardation Assay
This protocol describes a method to quantify insoluble α-synuclein aggregates.
Materials:
-
Cell or tissue lysates
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
Cellulose (B213188) acetate (B1210297) membrane (0.2 µm pore size)
-
Dot blot apparatus
-
Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Blocking buffer: 5% non-fat dry milk in TBST
-
Primary antibody: Mouse anti-α-synuclein antibody
-
Secondary antibody: HRP-conjugated goat anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lysate Preparation: Lyse cells or homogenize tissue in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate.
-
Sample Preparation: Dilute the lysates to an equal protein concentration in a buffer containing 2% SDS and 50 mM DTT. Boil the samples for 5 minutes.
-
Filtration: Assemble the dot blot apparatus with the cellulose acetate membrane. Apply an equal amount of each prepared lysate to the wells and apply a vacuum to filter the samples. Wash each well with a wash buffer (e.g., 0.1% SDS in TBS).
-
Immunoblotting: a. Disassemble the apparatus and block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-α-synuclein antibody overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the intensity of the dots, which corresponds to the amount of insoluble α-synuclein aggregates.
Western Blot Analysis of Autophagy Markers (LC3-II and p62)
This protocol is for assessing the activation of autophagy by measuring the levels of LC3-II and p62.
Materials:
-
Cell lysates
-
Protein quantification assay
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
TBST
-
Blocking buffer: 5% non-fat dry milk in TBST
-
Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62/SQSTM1, and an antibody for a loading control (e.g., anti-β-actin)
-
Secondary antibodies: HRP-conjugated goat anti-rabbit IgG and HRP-conjugated goat anti-mouse IgG
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation: Prepare cell lysates and quantify protein concentration as described in the filter retardation assay protocol. Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the proteins on a 15% polyacrylamide gel for LC3 and a 10% gel for p62.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B, p62, and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane, apply ECL substrate, and image the blot. Quantify the band intensities for LC3-II (the lower band) and p62, and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of enhanced autophagic flux.[1]
Conclusion
The activation of TFEB represents a highly promising therapeutic avenue for Parkinson's disease. By upregulating the autophagy-lysosome pathway, TFEB activators can enhance the clearance of pathogenic α-synuclein aggregates, a key driver of neurodegeneration. The quantitative data from preclinical models, as summarized in this guide, provide a strong rationale for the continued development of TFEB-targeted therapies. The detailed experimental protocols offered herein serve as a resource for researchers to rigorously evaluate novel TFEB activators and further elucidate their mechanisms of action. Future research should focus on the development of potent, specific, and brain-penetrant TFEB activators, and their translation into clinical trials for Parkinson's disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Filter trap assay for the detection of alpha-synuclein aggregation [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. A Curcumin Derivative Activates TFEB and Protects Against Parkinsonian Neurotoxicity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic and Chemical Activation of TFEB Mediates Clearance of Aggregated α-Synuclein | PLOS One [journals.plos.org]
- 6. Genetic and Chemical Activation of TFEB Mediates Clearance of Aggregated α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overexpression of TFEB Drives a Pleiotropic Neurotrophic Effect and Prevents Parkinson’s Disease-Related Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcription factor EB overexpression prevents neurodegeneration in experimental synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
TFEB Activator 1: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of TFEB activator 1 in cell culture. This compound is a valuable research tool for investigating the roles of Transcription Factor EB (TFEB) in various cellular processes.
Application Notes
Introduction
Transcription Factor EB (TFEB) is a master regulator of lysosomal biogenesis, autophagy, and cellular clearance.[1][2][3] It coordinates the expression of a network of genes involved in these processes, known as the Coordinated Lysosomal Expression and Regulation (CLEAR) network.[4] Dysregulation of TFEB and the autophagy-lysosomal pathway is implicated in a variety of diseases, including neurodegenerative disorders and lysosomal storage diseases.[5] this compound is a synthetic, cell-permeable compound that potently and specifically activates TFEB, making it an invaluable tool for studying cellular stress responses and developing potential therapeutic strategies.[6]
Mechanism of Action
This compound functions through a direct interaction with TFEB.[6] This binding facilitates the translocation of TFEB from the cytoplasm into the nucleus.[6] Once in the nucleus, TFEB binds to the CLEAR elements in the promoter regions of its target genes, thereby inducing their transcription.[6] A key feature of this compound is that its mechanism is independent of the mechanistic target of rapamycin (B549165) (mTOR) pathway.[6] Under normal conditions, mTOR phosphorylates TFEB, leading to its retention in the cytoplasm.[1][7] this compound can induce TFEB nuclear translocation even when mTOR is active, offering a distinct advantage for studying TFEB function without globally inhibiting mTOR signaling.[6]
Quantitative Data Summary
The following table summarizes the effective concentrations and observed effects of this compound in various cell culture experiments.
| Cell Line | Concentration Range (µM) | Incubation Time (hours) | Observed Effect | Reference |
| N2a (Neuroblastoma) | 0.2 - 1.0 | 12 | Dose-dependent increase in the levels of LC3-II and SQSTM1/p62, markers of autophagy. | [6] |
| Primary Microglia | 1.0 | 12 | Upregulation of nuclear TFEB expression and recovery of autophagy flux. | [7][8] |
| Flag-TFEB expressing cells | Not specified | Not specified | Promotes nuclear translocation of Flag-TFEB with an EC50 of 2167 nM. | [9] |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
This protocol describes the basic steps for treating cultured cells with this compound for subsequent analysis by methods such as Western blotting or qPCR.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), sterile
-
Cultured cells of interest
-
Standard cell culture plates and consumables
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound by dissolving it in DMSO. For example, to make a 10 mM stock solution, dissolve 1 mg of this compound (MW: 294.34 g/mol ) in 339.7 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. It is recommended to prepare fresh solutions for optimal results as the compound may be unstable in solution.[9]
-
-
Cell Seeding:
-
Seed the cells of interest into appropriate culture plates (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO2) to allow for attachment.
-
-
Treatment:
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentration in fresh, pre-warmed complete cell culture medium.
-
Also, prepare a vehicle control by adding the same volume of DMSO to an equal volume of fresh medium. The final concentration of DMSO should typically be less than 0.1% to avoid solvent-induced cellular stress.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 12 or 24 hours).
-
-
Cell Harvesting:
-
After the incubation period, wash the cells once with ice-cold PBS.
-
Proceed with cell lysis for protein extraction (for Western blotting) or RNA extraction (for qPCR) according to standard protocols.
-
Protocol 2: Immunofluorescence Staining for TFEB Nuclear Translocation
This protocol details the steps for visualizing the subcellular localization of TFEB using immunofluorescence microscopy.
Materials:
-
Cells cultured on sterile glass coverslips in a multi-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% Bovine Serum Albumin (BSA) or normal goat serum in PBS)
-
Primary antibody against TFEB
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips placed in the wells of a culture plate.
-
Allow the cells to adhere overnight.
-
Treat the cells with this compound and a vehicle control as described in Protocol 1.
-
-
Fixation:
-
After treatment, gently wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by incubating with permeabilization buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.
-
-
Antibody Incubation:
-
Dilute the primary anti-TFEB antibody in blocking buffer to the recommended concentration.
-
Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Nuclear Staining and Mounting:
-
Incubate the cells with DAPI solution for 5-10 minutes at room temperature to stain the nuclei.
-
Wash the coverslips twice with PBS.
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify TFEB nuclear translocation by measuring the ratio of nuclear to cytoplasmic fluorescence intensity in multiple cells.
-
Protocol 3: Western Blot Analysis for Autophagy Markers
This protocol is for the detection of changes in the levels of autophagy-related proteins, such as LC3B and SQSTM1/p62, following treatment with this compound.
Materials:
-
Treated and control cell lysates (prepared as in Protocol 1)
-
RIPA buffer or other suitable lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LC3B, anti-SQSTM1/p62, anti-TFEB, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the harvested cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagy.
-
Visualizations
Caption: TFEB signaling pathway activated by this compound.
Caption: Experimental workflow for assessing TFEB activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocols to monitor TFEB activation following lysosomal damage in cultured cells using microscopy and immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TFEB Biology and Agonists at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule transcription factor EB activator ameliorates beta‐amyloid precursor protein and Tau pathology in Alzheimer's disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting TFEB To Microglia and Monocytes to Enhance Amyloid Degradation - Jin-Moo Lee [grantome.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. [this compound enhances autophagic degradation of oligomeric amyloid-β in microglia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Determining the Effective Dosage of TFEB Activator 1 in Neuroblastoma (N2a) Cells
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive guide for determining the effective dosage of TFEB Activator 1 in mouse neuroblastoma 2a (N2a) cells. This document includes detailed protocols for cell culture, treatment with this compound, and subsequent analysis of its effects on the autophagy-lysosomal pathway.
Introduction
Transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy.[1][2][3] Upon activation, TFEB translocates from the cytoplasm to the nucleus, where it binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of target genes, thereby upregulating their expression.[2][4] This activation enhances the cell's capacity to degrade and recycle cellular waste, making TFEB a promising therapeutic target for neurodegenerative diseases characterized by protein aggregation and lysosomal dysfunction.[3][5] this compound is a synthetic compound that directly binds to and activates TFEB, promoting its nuclear translocation and stimulating the autophagy pathway.[4] Notably, its mechanism is independent of the mTOR pathway, a key inhibitor of autophagy.[4]
Quantitative Data Summary
The following table summarizes key quantitative data related to the activity of this compound. This information can serve as a starting point for designing dose-response experiments in N2a cells.
| Parameter | Value | Cell Type/System | Notes |
| EC50 for TFEB Nuclear Translocation | 2167 nM | In vitro assay with Flag-TFEB | The half-maximal effective concentration for promoting the movement of TFEB into the nucleus.[4] |
| Effective Concentration in Microglia | 1 µmol/L | Primary Microglia | Co-treatment with oligomeric amyloid-β for 12 hours improved autophagic degradation.[6] |
| Observed Effects in N2a cells | Concentration-dependent | N2a cells | Significantly increases levels of LC3B-II and SQSTM1/p62, markers of autophagic flux.[4] |
Signaling Pathway
TFEB activity is primarily regulated by its phosphorylation state. In nutrient-rich conditions, mTORC1 phosphorylates TFEB, leading to its sequestration in the cytoplasm by 14-3-3 proteins.[3][7] Under stress conditions like starvation or treatment with this compound, TFEB is dephosphorylated, unmasking its nuclear localization signal and allowing it to enter the nucleus and activate gene expression.[3] this compound directly binds to TFEB to facilitate its nuclear translocation, independent of mTOR signaling.[4]
Caption: this compound Signaling Pathway.
Experimental Protocols
The following protocols provide a framework for determining the effective dosage of this compound in N2a cells.
Protocol 1: N2a Cell Culture and Maintenance
This protocol describes the basic steps for culturing and maintaining mouse neuroblastoma 2a (N2a) cells.
Materials:
-
N2a cells (e.g., ATCC CCL-131)
-
Complete Growth Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8][9]
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA solution[10]
-
Cell culture flasks (T-75) or plates (6-well, 24-well, 96-well)
Procedure:
-
Thawing Frozen Cells:
-
Quickly thaw the vial of frozen N2a cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 3-5 minutes to pellet the cells and remove cryopreservative.[8][9]
-
Resuspend the cell pellet in 10-12 mL of complete growth medium and transfer to a T-75 flask.
-
Incubate at 37°C with 5% CO2.
-
-
Subculturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Briefly rinse the cell layer with sterile PBS to remove any remaining serum.[9]
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.[10]
-
Add 7-8 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer an appropriate volume of the cell suspension to a new flask containing fresh medium (e.g., a 1:4 to 1:10 split ratio).[8][9]
-
Incubate at 37°C with 5% CO2. Renew the medium every 2-3 days.[9]
-
Protocol 2: Dose-Response and Time-Course Experiment
This protocol outlines the treatment of N2a cells with varying concentrations of this compound over different time points.
Materials:
-
N2a cells cultured as described in Protocol 1
-
This compound (stock solution prepared in DMSO)
-
Complete Growth Medium
-
Multi-well plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding:
-
Seed N2a cells into multi-well plates at a density that will result in approximately 50-70% confluency at the time of treatment. A typical seeding density is 5 x 10^4 to 1 x 10^5 cells/mL.
-
Incubate for 18-24 hours to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of this compound in complete growth medium from the stock solution. Suggested concentrations to test range from 100 nM to 10 µM (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest dose of this compound.
-
-
Treatment:
-
Aspirate the medium from the wells.
-
Add the prepared media containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the cells for various time points (e.g., 4, 8, 12, 24 hours).
-
-
Cell Lysis or Fixation:
-
Following the incubation period, proceed with either cell lysis for biochemical assays (Protocol 4) or cell fixation for immunofluorescence imaging (Protocol 3).
-
Caption: Experimental Workflow for Dosage Determination.
Protocol 3: Immunofluorescence for TFEB Nuclear Translocation
This protocol is used to visualize and quantify the translocation of TFEB from the cytoplasm to the nucleus.
Materials:
-
Treated N2a cells on coverslips or in imaging plates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS or 50 µg/mL Digitonin in PBS)[12]
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibody against TFEB
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Fixation:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.[12]
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.[12]
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the cells with the primary anti-TFEB antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides with mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify TFEB nuclear translocation by measuring the ratio of nuclear to cytoplasmic fluorescence intensity in a sufficient number of cells for each condition.
-
Protocol 4: Western Blotting for Autophagy Markers
This protocol is used to quantify the expression levels of key autophagy-related proteins.
Materials:
-
Treated N2a cells
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LC3B, anti-SQSTM1/p62, anti-TFEB, anti-Lamin B1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Wash treated cells with ice-cold PBS and lyse with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[8]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of enhanced autophagic flux.
-
Conclusion
The protocols and data presented in these application notes provide a robust framework for researchers to determine the effective dosage of this compound in N2a cells. By systematically evaluating TFEB nuclear translocation and the expression of key autophagy markers, scientists can establish optimal experimental conditions for investigating the therapeutic potential of TFEB activation in models of neurodegenerative disease.
References
- 1. Neuronal-targeted TFEB rescues dysfunction of the autophagy-lysosomal pathway and alleviates ischemic injury in permanent cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Insight into Functions of Transcription Factor EB (TFEB) in Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TFEB dysregulation as a driver of autophagy dysfunction in neurodegenerative disease: Molecular mechanisms, cellular processes, and emerging therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. [this compound enhances autophagic degradation of oligomeric amyloid-β in microglia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TFEB at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.bcm.edu [cdn.bcm.edu]
- 9. elabscience.com [elabscience.com]
- 10. Neuro-2a cell culture (Neuro 2a, N2a) [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
TFEB Activator 1: In Vivo Administration Protocol for Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy. Its activation has emerged as a promising therapeutic strategy for a variety of diseases, including neurodegenerative disorders and lysosomal storage diseases, by promoting the clearance of toxic protein aggregates and cellular debris. TFEB activator 1, a synthetic curcumin (B1669340) analog also known as C1, is a potent, orally effective, and mTOR-independent activator of TFEB. It directly binds to TFEB, promoting its translocation to the nucleus where it activates the expression of genes in the Coordinated Lysosomal Expression and Regulation (CLEAR) network. This document provides detailed application notes and protocols for the in vivo administration of this compound to rats for preclinical research.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Rats
| Dosage | Administration Route | Duration | Tissue | Biomarker | Result | Reference |
| 10 mg/kg | Oral Gavage | 24 hours | Liver, Frontal Cortex, Striatum | LC3B-II, TFEB | Dose-dependent increase in expression | [1] |
| 25 mg/kg | Oral Gavage | 24 hours | Liver, Frontal Cortex, Striatum | LC3B-II, TFEB | Dose-dependent increase in expression | [1] |
| 10 mg/kg/day | Oral Gavage | 21 days | Brain | TFEB, Autophagy Markers | Activation of TFEB and enhanced autophagy | [1] |
Table 2: Acute Toxicity of this compound in Rats
| Administration Route | LD50 | Reference |
| Intravenous (IV) | 175 mg/kg | [1] |
Signaling Pathway
This compound directly binds to TFEB, promoting its translocation into the nucleus. This mechanism is independent of the mTOR signaling pathway, a key regulator of cell growth and metabolism that normally inhibits TFEB activity. Once in the nucleus, TFEB binds to CLEAR elements in the promoter regions of target genes, upregulating the expression of proteins involved in lysosomal biogenesis and autophagy.
References
Application Notes and Protocols for TFEB Activator 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
TFEB activator 1, with the chemical name (1E,4E)-1,5-Bis(2-Methoxyphenyl)penta-1,4-dien-3-one, is a potent, cell-permeable activator of Transcription Factor EB (TFEB).[1] It functions as a key regulator of the autophagy-lysosomal pathway.[2][3] Unlike many other autophagy inducers, this compound operates through a direct binding mechanism to TFEB, promoting its translocation from the cytoplasm to the nucleus in a manner independent of the mTOR signaling pathway.[1][4][5] This unique mTOR-independent activation allows for the stimulation of autophagy and lysosomal biogenesis without interfering with the central metabolic functions regulated by mTOR.[1][4] These characteristics make this compound a valuable tool for research in neurodegenerative diseases, lysosomal storage disorders, and other conditions associated with dysfunctional autophagy.[4][5][6][7][8]
Chemical Properties
| Property | Value | Reference |
| Chemical Name | (1E,4E)-1,5-Bis(2-Methoxyphenyl)penta-1,4-dien-3-one | [1] |
| Alternative Names | Curcumin (B1669340) analog compound C1, RPN77612 | [6] |
| CAS Number | 39777-61-2 | [4][9] |
| Molecular Formula | C19H18O3 | N/A |
| Molecular Weight | 294.34 g/mol | N/A |
Quantitative Data Summary
In Vitro Activity
| Parameter | Value | Cell Line | Notes | Reference |
| EC50 (Flag-TFEB Nuclear Translocation) | 2167 nM | N/A | Effective concentration for 50% maximal nuclear translocation. | [1][4][10] |
| Working Concentration | 0.2 - 1 µM | N2a cells | Dose-dependently increases levels of LC3-II and SQSTM1/p62. | [4][10] |
| Incubation Time | 12 hours | N2a cells | Significant increase in LC3B-II levels observed. | [4][10] |
In Vivo Activity
| Parameter | Dosage | Animal Model | Administration Route | Effects | Reference |
| Short-term Administration | 10 mg/kg and 25 mg/kg | Rats | Oral gavage | Dose-dependently increases LC3B-II and TFEB expression in the liver, frontal cortex, and striatum. | [4][10] |
| Chronic Administration | 10 mg/kg per day | Rats | Oral gavage | Activates TFEB and enhances autophagy and lysosome biogenesis in the brain. | [4][10] |
| Acute Toxicity (LD50) | 175 mg/kg | Rats | Intravenous (tail vein) | Median lethal dose. | [4][10] |
Signaling Pathway
This compound directly binds to TFEB, promoting its translocation into the nucleus. Once in the nucleus, TFEB binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of target genes.[1] This leads to the increased expression of genes involved in autophagy and lysosomal biogenesis.[1][2] This mechanism is independent of mTOR, a key negative regulator of TFEB.[1][4][11]
Caption: mTOR-independent activation of TFEB by this compound.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions for In Vitro Experiments
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (recommended)[6]
Procedure:
-
Calculate the required amount: Determine the desired stock concentration (e.g., 10 mM). Calculate the mass of this compound and the volume of DMSO needed.
-
Weigh the compound: Carefully weigh the this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of sterile DMSO to the tube.
-
Mixing: Vortex the solution thoroughly. To aid dissolution, sonication is recommended.[6]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage or -80°C for long-term storage (up to 1 year).[6]
Note: The compound is reported to be unstable in solution; therefore, it is highly recommended to prepare fresh solutions for each experiment.[4][10]
Protocol 2: Use of this compound in Cell Culture
Materials:
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Working Solution: Dilute the this compound stock solution to the final desired working concentration (e.g., 0.2-1 µM) in fresh, pre-warmed complete cell culture medium.[4]
-
Treatment: Remove the old medium from the cells and wash once with PBS. Replace with the medium containing the this compound working solution.
-
Incubation: Incubate the cells for the desired period (e.g., 12-24 hours) at 37°C in a 5% CO2 incubator.[4]
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting for LC3B-II and SQSTM1/p62 levels, immunofluorescence to observe TFEB nuclear translocation, or qRT-PCR to measure the expression of TFEB target genes.[1][8]
Protocol 3: Preparation of Dosing Solutions for In Vivo Experiments
Materials:
-
This compound powder
-
DMSO
-
Corn oil
-
Sterile tubes
-
Vortex mixer
-
Sonicator (recommended)[6]
Procedure:
-
Prepare a concentrated stock: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 62.5 mg/mL).[10] Sonication is recommended to ensure complete dissolution.[6]
-
Prepare the final dosing solution: For a final solution containing 10% DMSO, add 100 µL of the 62.5 mg/mL DMSO stock solution to 900 µL of corn oil.[6][10] This will result in a final concentration of 6.25 mg/mL. Adjust volumes as needed for the required final dose.
-
Mixing: Vortex the solution thoroughly to ensure a uniform suspension.
-
Administration: Administer the solution to the animals via oral gavage.
Important Considerations:
-
Due to the instability of the compound in solution, it is strongly recommended to prepare the dosing solution fresh on the day of use.[4][9][10]
-
The provided formulation is a starting point. The solubility and stability may need to be optimized for specific experimental needs.
Experimental Workflow
Caption: Workflow for in vitro and in vivo experiments.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Transcription factor EB agonists from natural products for treating human diseases with impaired autophagy-lysosome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel curcumin analog binds to and activates TFEB in vitro and in vivo independent of MTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Autophagy | TargetMol [targetmol.com]
- 7. targetmol.cn [targetmol.cn]
- 8. Genetic and Chemical Activation of TFEB Mediates Clearance of Aggregated α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | TFEB Activator | MCE [medchemexpress.cn]
- 11. tandfonline.com [tandfonline.com]
- 12. Protocols to monitor TFEB activation following lysosomal damage in cultured cells using microscopy and immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
TFEB Activator 1: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of TFEB activator 1, a potent, orally effective, and mTOR-independent activator of the Transcription Factor EB (TFEB). These guidelines are intended to assist researchers in utilizing this compound for studies related to autophagy, lysosomal biogenesis, and cellular clearance mechanisms, particularly in the context of neurodegenerative diseases.
Product Information
This compound , a synthetic curcumin (B1669340) analog, directly binds to TFEB, promoting its translocation to the nucleus.[1][2] This activation of TFEB leads to the enhanced expression of genes involved in autophagy and lysosomal biogenesis, without inhibiting the mTOR pathway.[1][3] This mTOR-independent mechanism offers a significant advantage for studying cellular clearance pathways without the confounding effects of mTOR inhibition.
Solubility
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The solubility of this compound in commonly used laboratory solvents is summarized below. It is highly recommended to use freshly opened, anhydrous solvents, as the compound's solubility can be significantly impacted by hygroscopic solvents.[3] The compound is also noted to be unstable in solution, and freshly prepared solutions are recommended for use.[3]
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | 125[3] - 127.5[4] | 424.68[3] - 433.17[4] | Ultrasonic treatment is recommended to aid dissolution.[3][4] |
| DMF | Not available | Not available | Data regarding the solubility of this compound in DMF is not readily available. It is recommended to use DMSO as the primary solvent. |
| Ethanol | 2[4] | 6.79[4] | Sonication is recommended.[4] |
Signaling Pathway
This compound operates through a direct interaction with TFEB, promoting its nuclear translocation and subsequent activation of target genes. This mechanism is independent of the mTOR signaling pathway, a key regulator of cell growth and autophagy.
Experimental Protocols
The following are detailed protocols for common applications of this compound in cell-based assays.
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
Protocol:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a stock solution of 10-50 mM in anhydrous DMSO. For example, to prepare a 50 mM stock solution, add 35.7 µL of DMSO to 5 mg of this compound (MW: 294.34 g/mol ).
-
Vortex briefly and then sonicate in a water bath until the solution is clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
In Vitro Cell Treatment Workflow
The following diagram illustrates a general workflow for treating cultured cells with this compound and subsequent analysis.
Western Blot Analysis of TFEB Activation
This protocol is designed to assess the activation of TFEB by observing changes in the expression of its downstream targets, such as LAMP1 and LC3B.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TFEB, anti-LAMP1, anti-LC3B, anti-p62/SQSTM1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Immunofluorescence Staining for TFEB Nuclear Translocation
This protocol allows for the visualization of TFEB's subcellular localization.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 1-5% BSA in PBS)
-
Primary antibody (anti-TFEB)
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
Protocol:
-
Cell Treatment: Treat cells grown on coverslips with this compound (e.g., 1 µM for 4-12 hours).
-
Fixation: Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with anti-TFEB antibody (e.g., 1:200 to 1:500 dilution) in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain with DAPI or Hoechst for 5 minutes, wash with PBS, and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Increased nuclear localization of TFEB in treated cells compared to control cells indicates activation.
Troubleshooting
| Issue | Possible Cause | Solution |
| Compound precipitation in media | - Stock solution concentration too high- Poor solubility in aqueous media | - Prepare a more diluted working solution- Ensure the final DMSO concentration in the media is low (typically <0.5%) |
| No observable effect | - Insufficient concentration or incubation time- Compound degradation | - Perform a dose-response and time-course experiment- Use freshly prepared solutions |
| High background in immunofluorescence | - Inadequate blocking- Non-specific antibody binding | - Increase blocking time or change blocking agent- Titrate primary and secondary antibodies |
| Inconsistent Western blot results | - Uneven protein loading- Incomplete transfer | - Perform accurate protein quantification- Optimize transfer conditions |
Safety Precautions
This compound is for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound. Work in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for more detailed information.
References
Preparing Stock Solutions of TFEB Activator 1: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation, storage, and handling of stock solutions of TFEB activator 1, a potent, mTOR-independent activator of the Transcription Factor EB (TFEB). TFEB is a master regulator of lysosomal biogenesis and autophagy; its activation is a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders.[1][2][3] This guide is intended to ensure consistent and reliable experimental results by providing standardized procedures for researchers.
Introduction to this compound
This compound, also known as Curcumin analog C1, is a small molecule that directly binds to TFEB, promoting its translocation from the cytoplasm to the nucleus.[1][2] This nuclear translocation is a critical step in the activation of the CLEAR (Coordinated Lysosomal Expression and Regulation) gene network, which upregulates the expression of genes involved in lysosomal biogenesis and autophagy.[1][3] A key advantage of this compound is its mechanism of action, which is independent of the mTOR signaling pathway, a central regulator of cell growth and metabolism that normally inhibits autophagy.[1][2] This allows for the specific activation of TFEB-mediated autophagy without the widespread metabolic effects of mTOR inhibition.[1]
Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₉H₁₈O₃ |
| Molecular Weight | 294.34 g/mol [4] |
| CAS Number | 39777-61-2[4] |
TFEB Activation Pathway
This compound directly interacts with TFEB, facilitating its translocation into the nucleus. Once in the nucleus, TFEB binds to CLEAR elements in the promoter regions of its target genes, initiating their transcription. This leads to an increase in the production of lysosomal and autophagic proteins, thereby enhancing the cell's degradative capacity.
Caption: mTOR-independent activation of TFEB by this compound.
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ethanol (EtOH), absolute
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated pipettes and sterile tips
Preparation of Stock Solutions
It is crucial to note that this compound is unstable in solution; therefore, it is highly recommended to prepare fresh solutions for each experiment.[2][5] If storage is necessary, follow the guidelines in section 3.3.
3.2.1. Recommended Solvents and Solubility:
| Solvent | Maximum Concentration | Notes |
| DMSO | 125 mg/mL (424.68 mM)[2] | Use of newly opened, anhydrous DMSO is critical as the compound is hygroscopic.[2] Ultrasonic treatment may be required for complete dissolution at high concentrations.[2] |
| Ethanol | 2 mg/mL (6.79 mM)[4][6] | Sonication is recommended to aid dissolution.[6] |
3.2.2. Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to come to room temperature before opening to prevent condensation.
-
Weigh Powder: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.94 mg of the compound (Molecular Weight = 294.34).
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes, or until the solution is clear.
-
Aliquot and Store: If not for immediate use, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store as recommended in section 3.3.
Table for Preparing Various Stock Solution Concentrations in DMSO:
| Desired Stock Concentration | Mass of this compound for 1 mL | Volume of DMSO |
| 1 mM | 0.294 mg | 1 mL |
| 5 mM | 1.47 mg | 1 mL |
| 10 mM | 2.94 mg | 1 mL |
| 20 mM | 5.89 mg | 1 mL |
Storage and Stability
-
Powder: Store the solid compound at -20°C for up to 3 years.[2]
-
Stock Solutions: this compound is unstable in solution.[2][5] Freshly prepared solutions are strongly recommended. [2][5] If storage is unavoidable, aliquot the stock solution and store at -80°C for up to 1 year.[6] Avoid repeated freeze-thaw cycles.[7]
Preparation of Working Solutions
For cell-based assays, the stock solution is further diluted in cell culture medium to the final desired concentration.
Example: Preparing a 1 µM working solution from a 10 mM stock:
-
Perform a serial dilution. For instance, dilute the 10 mM stock solution 1:100 in culture medium to obtain a 100 µM intermediate solution.
-
Further dilute the 100 µM intermediate solution 1:100 in culture medium to achieve the final 1 µM working concentration.
Note: The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Application Data
This compound has been shown to be effective in various experimental settings.
In Vitro Efficacy:
| Parameter | Cell Line | Concentration | Incubation Time | Result |
| EC₅₀ for Flag-TFEB nuclear translocation | - | 2167 nM | - | Promotes nuclear entry of TFEB.[2][5] |
| Increase in LC3B-II and SQSTM1/p62 levels | N2a cells | 0.2-1 µM | 12 hours | Dose-dependent increase, indicating enhanced autophagy.[2][4] |
| Upregulation of TFEB-mediated autophagy | Microglia | 1 µmol/L | 12 hours | Improves clearance of oligomeric amyloid-β.[8] |
In Vivo Administration (for reference):
| Animal Model | Dosage | Administration Route | Outcome |
| Rats | 10 mg/kg/day | Oral gavage | Activates TFEB and enhances autophagy in the brain.[2] |
Experimental Workflow
The following diagram illustrates a typical workflow for using this compound in a cell-based experiment.
Caption: General workflow for cell-based experiments using this compound.
Conclusion
Proper preparation and handling of this compound stock solutions are paramount for obtaining reproducible and reliable data. Due to its instability in solution, freshly prepared stocks are always the best practice. By following the detailed protocols and guidelines in this document, researchers can effectively utilize this powerful tool to investigate the roles of TFEB and autophagy in health and disease.
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The regulatory mechanism and therapeutic potential of transcription factor EB in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 39777-61-2 | MOLNOVA [molnova.com]
- 5. This compound | TFEB Activator | MCE [medchemexpress.cn]
- 6. This compound | Autophagy | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. [this compound enhances autophagic degradation of oligomeric amyloid-β in microglia] - PubMed [pubmed.ncbi.nlm.nih.gov]
TFEB Activator 1: Application Notes and Protocols for Measuring Autophagic Flux
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Its dysregulation is implicated in a wide range of diseases, including neurodegenerative disorders, cancer, and metabolic diseases. Transcription Factor EB (TFEB) is a master regulator of the autophagy-lysosomal pathway (ALP).[1][2] TFEB activation promotes the transcription of genes involved in lysosomal biogenesis and various stages of autophagy, from autophagosome formation to their fusion with lysosomes.[3][2] TFEB Activator 1 is a synthetic compound that has emerged as a valuable research tool for its ability to potently and directly activate TFEB, leading to enhanced autophagic flux.[4] This document provides detailed application notes and protocols for utilizing this compound to measure autophagic flux.
Mechanism of Action of this compound
This compound directly binds to TFEB, facilitating its translocation from the cytoplasm to the nucleus.[4] Once in the nucleus, TFEB binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of its target genes.[4] This initiates the transcription of a network of genes that control lysosomal biogenesis and autophagy, thereby increasing the cell's capacity to clear damaged organelles and protein aggregates.[3] A key feature of this compound is its ability to activate TFEB independently of the mTOR signaling pathway, a major inhibitor of autophagy.[4] This allows for the induction of autophagy even under nutrient-rich conditions where mTOR is typically active.[4]
TFEB Signaling Pathway in Autophagy Regulation
The activity of TFEB is tightly controlled by its phosphorylation state. In nutrient-rich conditions, mTORC1 phosphorylates TFEB at specific serine residues, leading to its sequestration in the cytoplasm by binding to 14-3-3 proteins.[3] Under starvation or when lysosomal function is compromised, mTORC1 is inhibited, leading to TFEB dephosphorylation and nuclear translocation.[3][5] Other kinases, such as ERK2, can also phosphorylate TFEB to regulate its activity.[1][6] this compound bypasses these upstream regulatory mechanisms by directly promoting TFEB's nuclear entry.[4]
Caption: TFEB signaling pathway and the mechanism of this compound.
Measuring Autophagic Flux
Autophagic flux is the dynamic process of autophagy, from the formation of autophagosomes to their degradation by lysosomes. A static measurement of autophagosome numbers can be misleading, as an accumulation could indicate either an induction of autophagy or a blockage in the degradation step.[7] Therefore, measuring the flux is crucial for accurately assessing the effect of a compound like this compound. The most common method for this is the LC3 turnover assay.[7][8]
LC3 Turnover Assay
This assay measures the amount of LC3-II that is delivered to and degraded in lysosomes over a period of time.[7][8] This is achieved by comparing LC3-II levels in the presence and absence of a lysosomal inhibitor.[7] An increase in LC3-II in the presence of the inhibitor indicates a functional autophagic flux.[7]
Experimental Protocols
Protocol 1: LC3 Turnover Assay by Western Blotting
This protocol details the quantification of LC3-II levels by Western blotting to measure autophagic flux in response to this compound treatment.
Materials:
-
Cell culture reagents
-
This compound
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against LC3B
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treatment:
-
Treat cells with this compound at the desired concentration and for the desired time course.
-
For the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) to a subset of the wells.
-
Include control groups: untreated cells, cells treated with this compound alone, and cells treated with the lysosomal inhibitor alone.
-
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[9]
-
Immunoblotting:
-
Prepare protein samples with Laemmli buffer and denature by boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is recommended to resolve LC3-I and LC3-II).[9]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescence substrate.
-
Capture the image using an imaging system.
-
Probe the same membrane for a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II and the loading control using image analysis software.[9]
-
Normalize the LC3-II intensity to the loading control.
-
Autophagic flux can be determined by subtracting the normalized LC3-II level in the absence of the lysosomal inhibitor from the level in its presence.
-
Caption: Workflow for the LC3 Turnover Assay by Western Blotting.
Protocol 2: Tandem Fluorescent mCherry-EGFP-LC3 Assay
This fluorescence microscopy-based assay provides a more visual and quantitative measure of autophagic flux. The tandem mCherry-EGFP-LC3 reporter fluoresces yellow (merged green and red) in neutral pH environments like autophagosomes. When autophagosomes fuse with acidic lysosomes to form autolysosomes, the EGFP signal is quenched, while the mCherry signal persists, resulting in red-only puncta.[10] An increase in red puncta indicates efficient autophagic flux.
Materials:
-
Cells stably or transiently expressing mCherry-EGFP-LC3
-
Cell culture reagents
-
This compound
-
Fluorescence microscope
-
Image analysis software
Procedure:
-
Cell Seeding: Seed cells expressing mCherry-EGFP-LC3 on glass coverslips or in imaging-compatible plates.
-
Treatment: Treat cells with this compound at the desired concentration and for the desired time course. Include an untreated control group.
-
Cell Fixation (Optional but Recommended):
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde (PFA) for 15 minutes.
-
Wash cells with PBS.
-
-
Imaging:
-
Acquire images using a fluorescence microscope with appropriate filters for EGFP and mCherry.
-
Capture multiple fields of view for each condition.
-
-
Data Analysis:
-
Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell using image analysis software.
-
An increase in the ratio of red to yellow puncta upon treatment with this compound indicates an increase in autophagic flux.
-
Data Presentation
Quantitative data from experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on LC3-II Levels
| Treatment Group | Concentration | Duration | Normalized LC3-II Levels (without Lysosomal Inhibitor) | Normalized LC3-II Levels (with Lysosomal Inhibitor) | Autophagic Flux (Difference) |
| Control | - | 12 h | 1.0 ± 0.1 | 1.5 ± 0.2 | 0.5 ± 0.1 |
| This compound | 1 µM | 12 h | 2.5 ± 0.3 | 5.0 ± 0.5 | 2.5 ± 0.2 |
| This compound | 5 µM | 12 h | 4.0 ± 0.4 | 8.5 ± 0.7 | 4.5 ± 0.3 |
Data are represented as mean ± SD from three independent experiments.
Table 2: Quantification of Autophagic Flux using mCherry-EGFP-LC3
| Treatment Group | Concentration | Duration | Average Yellow Puncta per Cell | Average Red Puncta per Cell | Red/Yellow Puncta Ratio |
| Control | - | 12 h | 5 ± 1 | 3 ± 1 | 0.6 ± 0.1 |
| This compound | 1 µM | 12 h | 8 ± 2 | 15 ± 3 | 1.9 ± 0.3 |
| This compound | 5 µM | 12 h | 10 ± 2 | 25 ± 4 | 2.5 ± 0.4 |
Data are represented as mean ± SD from at least 50 cells per condition.
Conclusion
This compound is a powerful tool for studying the role of TFEB in autophagy and for exploring therapeutic strategies aimed at enhancing cellular clearance mechanisms. The protocols outlined in this document provide robust methods for measuring the effect of this compound on autophagic flux. Consistent and reproducible data can be obtained by carefully following these procedures and including appropriate controls.
References
- 1. mdpi.com [mdpi.com]
- 2. TFEB Biology and Agonists at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
- 4. nbinno.com [nbinno.com]
- 5. TFEB: A Central Regulator of both the Autophagosome and Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Lysosomal Biogenesis Assay Using TFEB Activator 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The lysosome is a critical cellular organelle responsible for degradation and recycling of macromolecules, cellular debris, and pathogens. Its biogenesis and function are tightly regulated to maintain cellular homeostasis. A master regulator of this process is the Transcription Factor EB (TFEB).[1][2][3] Under basal conditions, TFEB is phosphorylated and resides in the cytoplasm.[4] Upon activation, TFEB translocates to the nucleus, where it binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of target genes, leading to the increased expression of proteins involved in lysosomal biogenesis and autophagy.[3][5][6]
Dysregulation of lysosomal function is implicated in a variety of human diseases, including lysosomal storage disorders, neurodegenerative diseases, and cancer.[6][7] Consequently, therapeutic strategies aimed at enhancing lysosomal function through the activation of TFEB are of significant interest.
TFEB Activator 1 is a potent, cell-permeable small molecule that directly binds to TFEB, promoting its nuclear translocation and subsequent activation of the CLEAR gene network.[5] A key feature of this compound is its ability to function independently of the mTOR signaling pathway, a major negative regulator of TFEB.[5] This application note provides detailed protocols for assessing the induction of lysosomal biogenesis in cultured cells upon treatment with this compound.
Mechanism of Action: this compound
This compound directly interacts with TFEB, facilitating its translocation from the cytoplasm to the nucleus.[5] Once in the nucleus, TFEB binds to the CLEAR motif (GTCACGTGAC) in the promoter regions of its target genes, upregulating their transcription.[3] This leads to an increase in the number and function of lysosomes, as well as an enhancement of the autophagic flux.[1][6]
Data Presentation
The following tables summarize expected quantitative outcomes from the described experimental protocols.
Table 1: TFEB Nuclear Translocation Analysis
| Treatment Group | % Cells with Nuclear TFEB (Mean ± SD) | Fold Change vs. Vehicle | p-value |
| Vehicle Control | 15 ± 3% | 1.0 | - |
| This compound (1 µM) | 85 ± 7% | 5.7 | <0.001 |
| Positive Control (e.g., Starvation) | 75 ± 6% | 5.0 | <0.001 |
Table 2: Lysosomal Mass Quantification
| Treatment Group | LysoTracker Mean Fluorescence Intensity (MFI) (Mean ± SD) | Fold Change vs. Vehicle | p-value |
| Vehicle Control | 500 ± 50 | 1.0 | - |
| This compound (1 µM) | 1500 ± 120 | 3.0 | <0.001 |
| Positive Control (e.g., Torin 1) | 1300 ± 100 | 2.6 | <0.001 |
Table 3: Lysosomal Gene Expression Analysis (qRT-PCR)
| Gene Target | Treatment Group | Fold Change in mRNA Expression (Mean ± SD) | p-value |
| LAMP1 | Vehicle Control | 1.0 ± 0.1 | - |
| This compound (1 µM) | 4.5 ± 0.4 | <0.001 | |
| CTSD | Vehicle Control | 1.0 ± 0.1 | - |
| This compound (1 µM) | 3.8 ± 0.3 | <0.001 | |
| ATG5 | Vehicle Control | 1.0 ± 0.2 | - |
| This compound (1 µM) | 2.9 ± 0.2 | <0.01 |
Experimental Protocols
Protocol 1: Immunofluorescence for TFEB Nuclear Translocation
This protocol details the immunofluorescent staining of TFEB to visualize its subcellular localization.
Materials:
-
HeLa cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (e.g., 1 µM in DMSO)
-
Vehicle control (DMSO)
-
12-well plates with sterile glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Primary antibody: Rabbit anti-TFEB
-
Secondary antibody: Goat anti-Rabbit IgG, Alexa Fluor 488 conjugate
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed HeLa cells onto sterile glass coverslips in a 12-well plate at a density that will result in 60-70% confluency the next day.
-
Treatment: Treat cells with this compound (e.g., 1 µM) or vehicle control for 2-4 hours. A positive control, such as starvation (incubation in HBSS) for 4 hours, can also be included.
-
Fixation: Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash cells three times with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate coverslips with primary anti-TFEB antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash coverslips three times with PBS. Incubate with Alexa Fluor 488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash coverslips three times with PBS. Stain nuclei with DAPI for 5 minutes.
-
Mounting: Wash coverslips twice with PBS and once with distilled water. Mount onto glass slides using an appropriate mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of cells showing nuclear TFEB localization (co-localization of TFEB and DAPI signals) from at least 10 random fields of view per condition.
Protocol 2: Quantification of Lysosomal Mass using LysoTracker
This protocol describes the use of LysoTracker, a fluorescent dye that accumulates in acidic organelles, to quantify lysosomal mass.
Materials:
-
HeLa cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (e.g., 1 µM in DMSO)
-
Vehicle control (DMSO)
-
LysoTracker Red DND-99 (or other variant)
-
6-well plates
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Treatment: Treat cells with this compound (e.g., 1 µM) or vehicle control for 24 hours.
-
LysoTracker Staining: Add LysoTracker Red DND-99 to the culture medium to a final concentration of 50-75 nM. Incubate for 30 minutes at 37°C.
-
Harvesting (for Flow Cytometry):
-
Wash cells twice with PBS.
-
Trypsinize and collect cells in a microcentrifuge tube.
-
Centrifuge, discard the supernatant, and resuspend the cell pellet in 500 µL of PBS.
-
-
Data Acquisition:
-
Flow Cytometry: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., PE-Texas Red).
-
Fluorescence Microscopy: Wash stained cells with PBS and image immediately using a fluorescence microscope.
-
-
Analysis:
-
Flow Cytometry: Calculate the mean fluorescence intensity (MFI) for each sample.
-
Fluorescence Microscopy: Quantify the integrated fluorescence intensity per cell using image analysis software (e.g., ImageJ).
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Lysosomal Gene Expression
This protocol is for measuring the mRNA expression levels of TFEB target genes.
Materials:
-
Treated cells from Protocol 2 (or a parallel experiment)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green qPCR Master Mix
-
Primers for target genes (e.g., LAMP1, CTSD, ATG5) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit. Quantify the RNA concentration and assess its purity.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qRT-PCR:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA.
-
Run the reaction on a qRT-PCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Include a melt curve analysis to verify the specificity of the PCR products.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method, comparing the treated samples to the vehicle control.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/weak TFEB nuclear translocation | Inactive this compound | Verify the activity of the compound. Use a fresh stock. |
| Cell type is not responsive | Test different cell lines. Ensure the cell line expresses TFEB. | |
| Insufficient incubation time | Perform a time-course experiment (e.g., 1, 2, 4, 8 hours). | |
| High background in immunofluorescence | Insufficient blocking | Increase blocking time to 1.5-2 hours. |
| Non-specific antibody binding | Titrate the primary and secondary antibodies to optimal concentrations. | |
| Low LysoTracker signal | Insufficient dye concentration or incubation time | Optimize LysoTracker concentration and incubation time for your cell line. |
| Loss of lysosomal acidity | Ensure cells are healthy and not undergoing apoptosis. | |
| Variable qRT-PCR results | Poor RNA quality | Use high-quality, intact RNA for cDNA synthesis. |
| Inefficient primers | Design and validate new primers with high efficiency (>90%). | |
| Inappropriate housekeeping gene | Test multiple housekeeping genes to find one with stable expression across your experimental conditions. |
Disclaimer: This application note is for research use only and is not intended for diagnostic or therapeutic purposes. The provided protocols are guidelines and may require optimization for specific cell types and experimental conditions.
References
- 1. TFEB Links Autophagy to Lysosomal Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TFEB links autophagy to lysosomal biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | TFEB Dependent Autophagy-Lysosomal Pathway: An Emerging Pharmacological Target in Sepsis [frontiersin.org]
- 4. The regulatory mechanism and therapeutic potential of transcription factor EB in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. TFEB, a master regulator of lysosome biogenesis and autophagy, is a new player in alcoholic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term In Vivo Treatment with TFEB Activator 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transcription Factor EB (TFEB) is a master regulator of the autophagy-lysosomal pathway (ALP), a critical cellular process for the degradation and recycling of cellular components.[1][2][3][4] Dysregulation of the ALP is implicated in a variety of pathologies, including neurodegenerative diseases, lysosomal storage disorders, and metabolic conditions.[1][2][3] Pharmacological activation of TFEB presents a promising therapeutic strategy to enhance cellular clearance mechanisms.[1][2][3][4]
TFEB Activator 1, also known as Curcumin (B1669340) Analog C1 ((1E,4E)-1,5-Bis(2-Methoxyphenyl)penta-1,4-dien-3-one), is a potent, orally bioavailable small molecule that directly activates TFEB.[5][6] A key feature of this compound is its mechanism of action, which is independent of the mechanistic target of rapamycin (B549165) (mTOR) pathway.[6] This allows for the activation of the ALP without the widespread effects of mTOR inhibition. In vivo studies have demonstrated the potential of this compound in various disease models, including those for Alzheimer's disease and age-related hearing loss.[5][7][8]
These application notes provide a comprehensive overview of the long-term in vivo application of this compound, including quantitative data from preclinical studies, detailed experimental protocols, and diagrams of the relevant signaling pathway and experimental workflow.
Data Presentation
In Vivo Efficacy of Long-Term this compound Treatment
| Animal Model | Treatment Duration | Dosage and Administration | Key Efficacy Outcomes | Reference |
| P301S Tau Mice (Tauopathy Model) | 3 months | 10 mg/kg/day, oral gavage | - Increased nuclear translocation of TFEB in the brain- Enhanced levels of autophagy (LC3B-II) and lysosomal (LAMP1, CTSD) markers- Reduced phosphorylated Tau aggregates- Improved motor function | [9] |
| 5xFAD Mice (Alzheimer's Model) | 3 months | 10 mg/kg/day, oral gavage | - Brain concentration of C1: ~0.74-0.89 µM- Reduced APP C-terminal fragments and β-amyloid peptides- Increased levels of autophagy and lysosomal markers | [5] |
| 3xTg-AD Mice (Alzheimer's Model) | 3 months | 10 mg/kg/day, oral gavage | - Reduced β-amyloid load and phosphorylated Tau- Improved cognitive function | [9] |
| C57BL/6 Mice (Age-Related Hearing Loss) | Not specified | Not specified | - Promoted TFEB nuclear localization in the cochlea- Restored autophagy function- Alleviated hair cell injury and delayed age-related hearing loss | [7][8] |
Safety and Pharmacokinetics of this compound
| Parameter | Value | Species | Administration | Reference |
| Acute Toxicity (LD50) | 175 mg/kg | Rat | Single intravenous injection | [7] |
| Brain Bioavailability | ~0.74-0.89 µM | 5xFAD Mice | 10 mg/kg/day, oral gavage (3 months) | [5] |
| General Safety (Long-term) | No adverse effects reported in the cited studies. Long-term toxicity studies for curcuminoids suggest potential for hepatotoxicity at high doses, though this compound is a distinct analog. | Mice | 10 mg/kg/day, oral gavage (3 months) | [5][9][10] |
Signaling Pathway and Experimental Workflow
Caption: mTOR-independent activation of TFEB by this compound.
References
- 1. The Autophagy–Lysosomal Pathway in Neurodegeneration: A TFEB Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TFEB dysregulation as a driver of autophagy dysfunction in neurodegenerative disease: Molecular mechanisms, cellular processes, and emerging therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Insight into Functions of Transcription Factor EB (TFEB) in Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The regulatory mechanism and therapeutic potential of transcription factor EB in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel curcumin analog binds to and activates TFEB in vitro and in vivo independent of MTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Promoting TFEB nuclear localization with curcumin analog C1 attenuates sensory hair cell injury and delays age-related hearing loss in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Curcumin analog C1 activates autophagy through a TFEB-dependent mechanism to protect sensory hair cells from oxidative stress in C57BL/6 mice with age-related hearing loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A small molecule transcription factor EB activator ameliorates beta‐amyloid precursor protein and Tau pathology in Alzheimer's disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cot.food.gov.uk [cot.food.gov.uk]
Troubleshooting & Optimization
TFEB activator 1 stability issues in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of TFEB activator 1 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound, with the chemical name (1E,4E)-1,5-Bis(2-Methoxyphenyl)penta-1,4-dien-3-one, is a potent activator of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. It is structurally similar to curcumin (B1669340). Like curcumin and its analogs, this compound is known to be unstable in aqueous solutions, including cell culture media, especially at physiological pH (7.2-7.4). This instability can lead to a rapid decrease in the effective concentration of the compound during an experiment, potentially causing inconsistent or misleading results.
Q2: What are the primary pathways of degradation for this compound in culture media?
A2: While specific degradation pathways for this compound are not extensively published, based on its chemical structure as a diarylpentadienone (a curcumin analog), the likely primary degradation pathways in aqueous, neutral to alkaline solutions are hydrolysis and oxidation. The central ketone and the double bonds in the pentadienone linker are susceptible to nucleophilic attack by water and reactions with dissolved oxygen, respectively.
Q3: How quickly does this compound degrade in cell culture media?
A3: Quantitative data on the degradation of this compound is limited. However, studies on its structural analog, curcumin, have shown a half-life of approximately 1.7 hours in cell culture medium in the presence of cells[1]. The stability is pH-dependent, with degradation occurring faster at neutral to basic conditions typical of cell culture environments[2]. It is crucial to assume that this compound has a similarly short half-life and to take appropriate precautions.
Q4: What are the observable signs of this compound degradation in my experiments?
A4: You might suspect degradation of this compound if you observe the following:
-
Loss of biological activity over time: The compound shows a strong effect in short-term assays but a diminished or no effect in longer-term experiments (e.g., 24-48 hours).
-
Inconsistent results between experiments: Seemingly identical experiments yield different results, which could be due to variations in the age of the working solution.
-
A visible change in the color of the culture medium: Although not always apparent, degradation products may have different colors.
Q5: How should I prepare and store this compound to minimize degradation?
A5: To minimize degradation, follow these best practices:
-
Stock Solutions: Prepare high-concentration stock solutions in a dry, aprotic solvent such as DMSO. Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare working solutions fresh for each experiment by diluting the stock solution directly into pre-warmed culture medium immediately before adding it to the cells. Do not store working solutions in culture media for extended periods.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound that may be related to its stability.
| Observed Problem | Potential Cause | Recommended Solution |
| Complete loss of biological activity, even at high concentrations. | High instability of the compound in the experimental medium. | Assess the compound's stability in your specific cell-free medium over your experimental time course using HPLC or LC-MS. Consider a shorter incubation time for your experiment. |
| High variability in results between replicate experiments. | Inconsistent compound stability or precipitation. | Prepare a fresh working solution for each replicate. Ensure consistent timing between the preparation of the working solution and its addition to the cells. Visually inspect for any precipitation. |
| Initial strong effect followed by a decline in activity over 24-48 hours. | Degradation of the compound in the culture medium over time. | For long-term experiments, consider replacing the medium with freshly prepared this compound at regular intervals (e.g., every 8-12 hours). |
| Cells appear stressed or die at all concentrations, including very low ones. | The solvent (e.g., DMSO) concentration may be too high and toxic to the cells. | Ensure the final concentration of the solvent in the cell culture medium is low and non-toxic for your specific cell line (typically <0.5% for DMSO). Run a vehicle control (media with solvent only) to assess solvent toxicity.[3] |
Quantitative Data Summary
| pH of Solution | Time (minutes) | Curcumin Remaining (%) |
| 7.4 | 20 | ~22% |
| 7.4 | 40 | ~16% |
| 7.4 | 180 (3 hours) | ~12% |
| 8.0 | 20 | ~21% |
| 8.0 | 40 | ~20% |
| 8.0 | 180 (3 hours) | ~15% |
| Data adapted from studies on curcumin stability.[2] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a general procedure to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with serum and supplements as used in your experiments
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
Methodology:
-
Prepare a working solution of this compound in the cell culture medium at the final concentration used in your experiments (e.g., 10 µM).
-
Aliquot the solution into multiple sterile microcentrifuge tubes, one for each time point.
-
Place the tubes in a 37°C, 5% CO₂ incubator.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one tube from the incubator.
-
Immediately process the sample for analysis. This may involve protein precipitation by adding a threefold excess of a cold organic solvent like acetonitrile (B52724) or methanol.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or HPLC vial.
-
Analyze the concentration of the parent compound using a validated HPLC or LC-MS method.
-
Calculate the percentage of the compound remaining at each time point relative to the concentration at time 0.
Visualizations
Caption: TFEB activation pathway highlighting the direct, mTOR-independent mechanism of this compound.
Caption: Experimental workflow for assessing the stability of this compound in culture media.
References
potential off-target effects of TFEB activator 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TFEB Activator 1, a synthetic curcumin (B1669340) analog also known as (1E,4E)-1,5-Bis(2-Methoxyphenyl)penta-1,4-dien-3-one or C1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a direct activator of the Transcription Factor EB (TFEB). Unlike many other autophagy inducers, it does not inhibit the mTOR pathway.[1][2][3][4][5][6][7] It physically binds to TFEB, promoting its translocation from the cytoplasm to the nucleus.[2][4][6][7] Once in the nucleus, TFEB activates the Coordinated Lysosomal Expression and Regulation (CLEAR) gene network, leading to the upregulation of genes involved in lysosomal biogenesis and autophagy.[2][8]
Q2: What are the known off-target effects of this compound?
A2: Current literature emphasizes that this compound functions independently of the mTOR and MAPK1/ERK2 signaling pathways.[1][4][5][6][7] While comprehensive off-target screening data from kinome scans or unbiased proteomic analyses are not widely published, the available evidence suggests a high degree of specificity for TFEB activation. However, as with any small molecule, the possibility of off-target effects cannot be entirely excluded. Researchers should include appropriate controls to validate that the observed effects are TFEB-dependent.
Q3: At what concentrations is this compound effective and what is its cytotoxicity profile?
A3: The effective concentration of this compound can vary between cell lines and experimental conditions.
-
Effective Concentration: In cell culture, concentrations ranging from 0.2 µM to 1 µM have been shown to effectively induce TFEB nuclear translocation and downstream effects.[3][9] The reported EC50 for promoting Flag-TFEB nuclear translocation is 2.167 µM.[2][3]
-
Cytotoxicity: The acute toxicity, as indicated by the median lethal dose (LD50), is reported to be 175 mg/kg in rats via intravenous injection.[9] For in vitro experiments, it is crucial to determine the optimal, non-toxic concentration for your specific cell line using a cell viability assay, such as the MTT assay.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to dissolve it in a suitable solvent like DMSO to create a stock solution. It is important to note that the compound may be unstable in solution, and freshly prepared solutions are recommended for optimal results.[3] For long-term storage, it is advisable to store the stock solution at -20°C or -80°C.
Q5: What are appropriate positive and negative controls for my experiments?
A5: To ensure the specificity of the effects of this compound, the following controls are recommended:
-
Positive Controls:
-
Starvation (e.g., culturing cells in nutrient-deprived medium) is a well-established method to induce TFEB activation.
-
mTOR inhibitors like Torin 1 can be used to induce TFEB nuclear translocation, although they act through a different mechanism.[10]
-
-
Negative Controls:
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or weak TFEB nuclear translocation observed. | 1. Suboptimal concentration: The concentration of this compound may be too low for your cell line. 2. Short incubation time: The treatment duration may not be sufficient to induce a measurable response. 3. Cell confluence: Very high or low cell density can affect cellular responses. 4. Inactive compound: The compound may have degraded due to improper storage or handling. | 1. Perform a dose-response experiment (e.g., 0.1 µM to 5 µM) to determine the optimal concentration. 2. Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to identify the optimal treatment duration. 3. Ensure consistent cell seeding and confluence (typically 70-80%) for all experiments. 4. Use a freshly prepared solution of this compound. |
| High levels of cell death or cytotoxicity. | 1. Concentration is too high: The concentration of this compound may be toxic to your specific cell line. 2. Prolonged exposure: Extended treatment times can lead to cytotoxicity. 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Determine the cytotoxic threshold using an MTT or similar cell viability assay and use a concentration well below this level. 2. Reduce the incubation time. 3. Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%). |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell passage number, confluence, or growth conditions. 2. Inconsistent compound preparation: Variations in the preparation of the this compound solution. 3. Subjectivity in analysis: For imaging-based assays, there may be variability in quantifying nuclear translocation. | 1. Use cells within a consistent passage number range and maintain uniform culture conditions. 2. Prepare fresh solutions of this compound for each experiment and ensure complete dissolution. 3. Use automated image analysis software to quantify nuclear fluorescence intensity for an unbiased assessment. |
| Unexpected changes in other signaling pathways. | 1. Potential off-target effects: Although reported to be specific, interactions with other cellular components are possible. 2. Cellular stress response: High concentrations or prolonged treatment may induce a general stress response. | 1. Perform control experiments with TFEB knockdown or knockout cells to confirm the on-target effect. 2. Lower the concentration and/or duration of treatment. 3. Analyze markers of cellular stress (e.g., ATF4 activation) to assess the overall cellular response.[10] |
Experimental Protocols
Protocol 1: Immunofluorescence for TFEB Nuclear Translocation
This protocol details the steps to visualize and quantify the nuclear translocation of TFEB upon treatment with this compound.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
This compound
-
DMSO (vehicle control)
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4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against TFEB
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Fluorescently labeled secondary antibody
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DAPI (nuclear counterstain)
-
Mounting medium
Procedure:
-
Seed cells on coverslips and allow them to adhere and grow to 70-80% confluence.
-
Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the determined time.
-
Wash the cells twice with PBS.
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Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-TFEB antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence ratio of TFEB.
Protocol 2: Western Blot for TFEB Activation and Downstream Targets
This protocol describes how to assess the activation of TFEB and the expression of its downstream targets by Western blotting.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
DMSO (vehicle control)
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RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TFEB, anti-phospho-TFEB (Ser142/Ser211), anti-LAMP1, anti-CTSD, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluence.
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Protocol 3: MTT Assay for Cell Viability
This protocol provides a method to determine the cytotoxicity of this compound.
Materials:
-
Cells
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound (and a vehicle control) for the desired exposure time (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. TFEB Biology and Agonists at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The regulatory mechanism and therapeutic potential of transcription factor EB in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A novel curcumin analog binds to and activates TFEB in vitro and in vivo independent of MTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcription factor EB agonists from natural products for treating human diseases with impaired autophagy-lysosome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TFEB at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. High throughput screening assay for the identification of ATF4 and TFEB activating compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abmole.com [abmole.com]
- 12. Curcumin analog C1 activates autophagy through a TFEB-dependent mechanism to protect sensory hair cells from oxidative stress in C57BL/6 mice with age-related hearing loss - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting TFEB Nuclear Translocation Assays with TFEB Activator 1: A Technical Support Guide
For researchers and drug development professionals investigating cellular clearance pathways, Transcription Factor EB (TFEB) has emerged as a master regulator of lysosomal biogenesis and autophagy. TFEB activator 1 is a potent tool for inducing the nuclear translocation of TFEB, a key step in its activation. However, as with any sophisticated biological assay, challenges can arise. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve common issues encountered during your TFEB nuclear translocation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific problems in a question-and-answer format to help you obtain clear and reliable results.
Q1: I treated my cells with this compound, but I don't observe any nuclear translocation of TFEB. What could be the problem?
A1: This is a common issue that can stem from several factors, from reagent stability to suboptimal experimental conditions. Here’s a step-by-step troubleshooting guide:
-
Reagent Integrity: this compound can be unstable in solution.[1] It is highly recommended to use a freshly prepared solution for each experiment.[1]
-
Concentration and Incubation Time: The effective concentration and incubation time can vary between cell lines. While a common starting point is 1 µM for 12 hours, a dose-response and time-course experiment is crucial to determine the optimal conditions for your specific cell type.[1]
-
Cell Health and Confluency: Ensure your cells are healthy and not overly confluent (aim for 60-80% confluency). Stressed or overly dense cells may exhibit altered signaling pathways that interfere with TFEB translocation.
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Antibody Performance: The primary antibody against TFEB might not be performing optimally.
-
Validation: Use a positive control to validate your antibody and experimental setup. Starvation (e.g., incubating cells in amino acid-free medium for 1-4 hours) is a well-established method to induce TFEB nuclear translocation.[2][3] Torin 1, an mTOR inhibitor, can also serve as a robust positive control.[4]
-
Titration: Ensure you are using the antibody at the recommended dilution. You may need to perform a titration to find the optimal concentration for your specific protocol and cell line.
-
-
Fixation and Permeabilization: Improper fixation or permeabilization can mask the TFEB epitope or lead to poor antibody penetration.
Q2: The TFEB staining is very weak, or I see a high background signal.
A2: Weak signal or high background can obscure the specific localization of TFEB. Consider the following points:
-
Primary Antibody Concentration: A low concentration can lead to a weak signal, while a high concentration can increase background. Perform a titration to find the optimal dilution.
-
Blocking Step: Inadequate blocking can result in non-specific antibody binding. Use an appropriate blocking buffer (e.g., 10% normal goat serum with 0.1% Triton X-100 in PBS) for at least 1 hour at room temperature.[5]
-
Secondary Antibody: Ensure your secondary antibody is specific to the primary antibody's host species and is used at the correct dilution. Protect it from light during incubation.[5]
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Washing Steps: Insufficient washing between antibody incubations can lead to high background. Increase the number and duration of washes.[5]
-
TFEB Expression Levels: The cell line you are using might have low endogenous levels of TFEB. Overexpressing a tagged version of TFEB (e.g., TFEB-GFP) can be a solution, but be aware that high overexpression levels can sometimes lead to constitutive nuclear localization.[2]
Q3: TFEB appears to be in the nucleus even in my untreated control cells. Why is this happening?
A3: Basal nuclear localization of TFEB can occur under certain conditions:
-
Cell Stress: As mentioned, cellular stress (e.g., from high confluency, nutrient depletion in the regular medium, or other environmental factors) can induce TFEB translocation.[2] Ensure optimal culture conditions.
-
Overexpression Systems: If you are using cells stably overexpressing TFEB, a significant portion of the protein may be found in the nucleus even under basal conditions.[2] This is a known phenomenon and should be considered when analyzing your results.
-
mTOR Pathway Activity: this compound works independently of the mTOR pathway.[1][6] However, if your basal culture conditions lead to mTOR inhibition, you might observe TFEB in the nucleus.
Quantitative Data Summary
For successful experimental design, refer to the following tables for typical concentrations and timeframes.
Table 1: this compound In Vitro Working Parameters
| Parameter | Value | Cell Line Example | Reference |
| EC₅₀ for Nuclear Translocation | 2167 nM | Flag-TFEB overexpressing cells | [1] |
| Working Concentration | 0.2 - 1 µM | N2a cells | [1] |
| Incubation Time | 12 hours | N2a cells | [1] |
Table 2: Positive Controls for TFEB Nuclear Translocation
| Compound/Condition | Typical Concentration/Duration | Mechanism | Reference |
| Torin 1 | 150 nM (EC₅₀) - 250 nM | mTOR Inhibitor | [3][4] |
| Starvation (amino acid-free media) | 1 - 4 hours | mTOR Inhibition | [2] |
| LLOMe | 1 mM for 1 hour | Lysosomal Damage | [7] |
Experimental Protocol: TFEB Immunofluorescence Staining
This protocol outlines a standard method for visualizing TFEB nuclear translocation. Optimization for your specific cell type may be required.
-
Cell Culture: Plate cells on glass coverslips in a multi-well plate to reach 60-80% confluency on the day of the experiment.[5]
-
Treatment: Treat cells with this compound at the desired concentration and for the determined time course. Include appropriate vehicle-treated (e.g., DMSO) and positive controls.
-
Fixation: Wash cells three times with PBS and then fix with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[5]
-
Permeabilization: Wash cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[5]
-
Blocking: Wash cells three times with PBS. Block with a solution of 10% normal goat serum and 0.1% Triton X-100 in PBS for 1 hour at room temperature.[5]
-
Primary Antibody Incubation: Incubate with a primary antibody against TFEB (e.g., Rabbit anti-TFEB) diluted in the blocking buffer overnight at 4°C in a humidified chamber.[5]
-
Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with a fluorophore-conjugated secondary antibody (e.g., Goat anti-rabbit Alexa Fluor 488) diluted in the blocking buffer for 1 hour at room temperature, protected from light.[5]
-
Nuclear Counterstain: Wash cells three times with PBS. Counterstain nuclei with DAPI for 5 minutes.[5]
-
Mounting and Imaging: Wash cells twice with PBS. Mount the coverslips onto glass slides using an appropriate mounting medium. Visualize using a fluorescence microscope.[5]
-
Analysis: Quantify the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of TFEB translocation.[5]
Visual Guides
The following diagrams illustrate key pathways and workflows to aid in your understanding and troubleshooting.
Caption: TFEB activation pathway showing mTOR-dependent and this compound-mediated translocation.
Caption: Experimental workflow for the TFEB nuclear translocation immunofluorescence assay.
Caption: A logical troubleshooting guide for addressing a lack of TFEB nuclear translocation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The complex relationship between TFEB transcription factor phosphorylation and subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
how to prevent degradation of TFEB activator 1 in solution
Disclaimer: "TFEB activator 1" is understood to be the mTOR-independent TFEB activator, also known as (1E,4E)-1,5-Bis(2-Methoxyphenyl)penta-1,4-dien-3-one, a curcumin (B1669340) analog.[1][2] The following stability and handling recommendations are based on the properties of this compound and general best practices for similar small molecules.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: For preparing stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at concentrations up to 59 mg/mL (200.45 mM).[3] For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced toxicity. For in vivo studies, a common formulation is a suspension in 10% DMSO and 90% corn oil.[4]
Q2: How should I store this compound, both as a solid and in solution?
A2:
-
Solid Form: The compound should be stored at -20°C for long-term storage.
-
Stock Solutions: It is highly recommended to prepare fresh solutions for each experiment as the compound is unstable in solution.[5] If storage is necessary, aliquot the stock solution into single-use volumes and store at -80°C for up to six months or at -20°C for up to one month.[4] Avoid repeated freeze-thaw cycles, as this can lead to degradation.[4]
Q3: What are the signs of degradation of this compound in solution?
A3: Signs of degradation can include:
-
Visual Changes: Appearance of precipitates, cloudiness, or a change in color of the solution.
-
Reduced Biological Activity: A noticeable decrease in the expected biological effect, such as reduced nuclear translocation of TFEB or diminished induction of autophagy marker genes (e.g., LC3-II, LAMP1).[1][5]
-
Analytical Changes: When analyzed by methods like High-Performance Liquid Chromatography (HPLC), the appearance of new peaks or a decrease in the area of the main compound peak indicates the presence of degradation products.
Q4: Can I use aqueous buffers to prepare working solutions of this compound?
A4: Direct dissolution in aqueous buffers is not recommended due to the compound's poor aqueous solubility. To prepare working solutions for cell-based assays, the DMSO stock solution should be serially diluted in the appropriate cell culture medium immediately before use. Ensure thorough mixing to prevent precipitation.
Q5: Why is this compound described as an mTOR-independent activator?
A5: this compound directly binds to TFEB, promoting its translocation to the nucleus without inhibiting the mTOR pathway.[1][2] This is a key feature, as the mTOR complex 1 (mTORC1) is a primary negative regulator of TFEB, which, when active, phosphorylates TFEB and retains it in the cytoplasm.[2][6] By bypassing mTOR, this activator can stimulate autophagy and lysosomal biogenesis even in cellular conditions where mTOR is active.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of or Reduced Biological Activity | Compound degradation due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution from the solid compound. Aliquot new stock solutions into single-use vials and store at -80°C. Use the working solution on the same day it is prepared.[4][5] |
| Incorrect solvent or final concentration. | Confirm solubility in the chosen solvent system. Ensure the final DMSO concentration in cell culture is non-toxic and that the compound remains in solution. | |
| Precipitate Forms in Working Solution | Poor solubility in the aqueous medium. | Decrease the final concentration of the activator. Increase the percentage of DMSO in the final solution (while remaining within the cell line's tolerance). Gentle warming or sonication may aid dissolution, but use with caution as heat can accelerate degradation.[4][5] |
| The solution was stored at an inappropriate temperature (e.g., 4°C). | Prepare working solutions fresh from a frozen DMSO stock immediately before use. Do not store aqueous working solutions. | |
| Inconsistent Experimental Results | Instability of the compound in solution over the course of the experiment. | Always prepare the compound solution fresh for each experiment.[5] For longer-term experiments, consider replenishing the medium with a freshly prepared compound at appropriate intervals. |
| Variability in solution preparation. | Use a standardized and documented protocol for reconstitution and dilution. Ensure the solid compound is fully dissolved in DMSO before further dilution. |
Experimental Protocols
Protocol 1: Reconstitution and Storage of this compound Stock Solution
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Reconstitution: Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the vial for 1-2 minutes to ensure the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication can be used if necessary to aid dissolution.[4]
-
Aliquoting: Dispense the stock solution into single-use, low-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solution for Cell-Based Assays
-
Thawing: Remove a single-use aliquot of the DMSO stock solution from the freezer and thaw it at room temperature.
-
Dilution: Perform a serial dilution of the stock solution directly into pre-warmed cell culture medium to achieve the final desired treatment concentration.
-
Mixing: Mix thoroughly by gentle pipetting or inversion immediately after dilution to prevent precipitation.
-
Application: Add the final working solution to the cells immediately after preparation.
Visualizations
Caption: TFEB signaling pathway and the mTOR-independent mechanism of this compound.
Caption: Workflow for the preparation and storage of this compound stock solutions.
Caption: Troubleshooting flowchart for issues related to this compound degradation.
References
Technical Support Center: TFEB Activator 1 Cytotoxicity Assessment
Disclaimer: "TFEB activator 1" is a non-specific designation. This guide provides general protocols and troubleshooting advice applicable to small-molecule TFEB activators. Researchers should optimize these protocols for their specific compound and cell lines.
Frequently Asked Questions (FAQs)
Q1: What is TFEB and why is activating it a therapeutic strategy?
A1: Transcription factor EB (TFEB) is a primary regulator of lysosomal biogenesis and autophagy. It controls the expressio[1][2]n of genes involved in the degradation and clearance of cellular waste. Activating TFEB can enhan[2]ce the cell's ability to clear aggregated proteins and dysfunctional organelles, making it a promising therapeutic approach for neurodegenerative diseases like Parkinson's and Alzheimer's, as well as lysosomal storage disorders.
Q2: Why is it crucial [1][2]to assess the cytotoxicity of a TFEB activator?
A2: Assessing cytotoxicity is a critical step in preclinical drug development to identify potential adverse effects early on. While TFEB activation is [3][4]often protective, sustained, and excessive activation can have unintended consequences. For instance, it has been linked to tumorigenesis in certain contexts, such as clear cell carcinoma in the kidney. Therefore, determining a [1]therapeutic window where the activator is effective without causing significant cell death is essential.
Q3: My TFEB activator shows cytotoxicity at concentrations required for TFEB nuclear translocation. What could be the reason?
A3: This could be due to several factors:
-
Off-target effects: The compound may be interacting with other cellular targets besides the intended TFEB activation pathway, leading to toxicity.
-
Overactivation of autophagy: While generally a cell survival process, excessive or prolonged autophagy can lead to a form of programmed cell death.
-
Disruption of essential cellular processes: The compound might interfere with other critical pathways necessary for cell viability.
-
Compound-specific toxicity: The chemical properties of the molecule itself, independent of its effect on TFEB, could be inherently toxic to the cells.
Q4: What are the initial steps to investigate unexpected cytotoxicity?
A4: A tiered approach is recommended. First, confirm the dose-r[5]esponse relationship of the cytotoxicity. Then, perform assays to determine the mode of cell death (apoptosis vs. necrosis). Finally, investigate pote[5]ntial off-target effects and the involvement of key cell-death signaling pathways.
Troubleshooting Common Cytotoxicity Assays
This section provides troubleshooting for common issues encountered when assessing the cytotoxicity of small-molecule TFEB activators.
MTT/XTT Assay (Metabolic Activity)
| Problem | Possible Cause(s) | Solution(s) |
| High background absorbance in blank wells | Media components (e.g., phenol (B47542) red) interfering with readings. Contamination of media or[6] reagents. | Use phenol red-free med[6]ia for the assay. Ensure sterile technique [6]and use fresh, sterile reagents. |
| Low absorbance read[6]ings across the plate | Cell seeding density is too low. Insufficient incubation t[7]ime with the MTT reagent. Incomplete solubilization of formazan (B1609692) crystals. | Optimize cell seeding density to be within the linear range of the assay. Increase incubation time, checking for purple crystal formation under a microscope. Ensure complete dissolution of crystals by adequate mixing and incubation with the solubilization buffer. |
| Inconsistent results between replicate wells | Uneven cell plating or pipetting errors. "Edge effect" due to uneven temperature or evaporation across the plate. | Ensure a homogenous cell suspension before plating and use calibrated pipettes. Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity. |
| TFEB activator interferes with the assay | The compound is colored or has reducing/oxidizing properties. | Run a cell-free control with the compound and media to quantify its intrinsic absorbance. If interference is signif[6]icant, consider a different viability assay (e.g., LDH). |
LDH Release Ass[9]ay (Membrane Integrity)
| Problem | Possible Cause(s) | Solution(s) |
| High background LDH in control wells | Cells were handled too aggressively during plating or media changes. Serum in the media contains LDH. | Handle cells gently. Consider using serum-free or low-serum media during the treatment period if compatible with your cells. |
| Low signal in positive control (lysed cells) | Incomplete cell lysis. | Ensure the lysis buffer is added and mixed thoroughly, and allow for sufficient incubation time as per the protocol. |
| Variable results [8] | Uneven cell distribution. Pipetting errors when transferring supernatant. | Ensure a single-cell suspension before seeding. Be careful not to disturb the cell monolayer when collecting the supernatant. |
Caspase-3/7 Activity Assay (Apoptosis)
| Problem | Possible Cause(s) | Solution(s) |
| No significant increase in caspase activity despite observed cell death | Cell death is occurring through a non-apoptotic (necrotic) pathway. The timing of the assay is not optimal for detecting peak caspase activity. | Use an LDH assay to check for necrosis. Perform a time-course experiment to identify the optimal time point for caspase activation. |
| High background fluorescence/absorbance | The compound is autofluorescent or interferes with the substrate. | Run a cell-free control with the compound to check for interference. |
| Low signal | Insu[9]fficient number of cells or low protein concentration in the lysate. | Ensure you are using th[10]e recommended number of cells or protein concentration for the assay. |
Experimental Proto[11][12]cols
General Workflow for In Vitro Cytotoxicity Screening
This workflow provides a systematic approach to assessing the cytotoxicity of a TFEB activator.
References
- 1. TFEB at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The regulatory mechanism and therapeutic potential of transcription factor EB in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 4. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. assaygenie.com [assaygenie.com]
inconsistent results with TFEB activator 1 treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using TFEB Activator 1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound, also known as (1E,4E)-1,5-Bis(2-Methoxyphenyl)penta-1,4-dien-3-one, is a synthetic compound that directly binds to Transcription Factor EB (TFEB).[1] This binding promotes the translocation of TFEB from the cytoplasm to the nucleus.[1] Once in the nucleus, TFEB binds to Coordinated Lysosomal Expression and Regulation (CLEAR) sites on DNA, leading to the transcription of genes involved in lysosomal biogenesis and autophagy.[1] A key feature of this compound is that its mechanism is independent of the mTOR pathway, a major regulator of cell metabolism and autophagy.[1] This allows for the activation of TFEB even under nutrient-rich conditions where mTOR is active.[1]
Q2: What are the expected cellular outcomes after successful treatment with this compound?
Successful treatment should result in the following observable changes:
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Increased TFEB Nuclear Translocation: A noticeable shift in TFEB localization from the cytoplasm to the nucleus.
-
Upregulation of TFEB Target Genes: Increased mRNA levels of genes in the CLEAR network, such as those for lysosomal proteins (e.g., LAMP1, CTSD) and autophagy components (e.g., ATG5, MAP1LC3B).[2]
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Enhanced Autophagic Flux: An increase in the formation of autophagosomes, indicated by a rise in the levels of LC3B-II, and degradation of autophagic substrates like SQSTM1/p62.[1]
-
Increased Lysosomal Biogenesis: An increase in the number and function of lysosomes.
Q3: How should this compound be stored and handled?
For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare a concentrated stock solution in a suitable solvent like DMSO. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. For in vivo experiments, it is advisable to prepare the working solution fresh on the day of use.[3] If precipitation occurs upon dilution into aqueous media, gentle warming and/or sonication can aid in dissolution.[3]
Troubleshooting Guide
Problem 1: No significant increase in TFEB nuclear translocation observed.
| Potential Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. The reported EC50 for Flag-TFEB nuclear translocation is 2167 nM, but this can vary.[1] |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to identify the peak time for TFEB nuclear translocation in your system. |
| Cell Health Issues | Ensure cells are healthy and not overly confluent, as this can affect cellular responses. Check for signs of stress or death in untreated control cells. |
| High Basal TFEB Nuclear Localization | Some cell types may have high basal levels of nuclear TFEB, masking the effect of the activator. Consider using a serum-starvation condition as a positive control for TFEB translocation. |
| Antibody Issues (Immunofluorescence) | Validate your TFEB antibody to ensure it is specific and provides a clear signal. Use a positive control (e.g., cells treated with an mTOR inhibitor like Torin1) to confirm the antibody's performance. |
Problem 2: High variability in results between replicates.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells or dishes. Variations in cell number can lead to different responses to the treatment. |
| Uneven Drug Distribution | After adding this compound to the culture medium, mix gently but thoroughly by swirling the plate to ensure even distribution. |
| Precipitation of the Compound | This compound may precipitate in aqueous media. Visually inspect the media for any signs of precipitation. If observed, try preparing a fresh dilution or using a solubilizing agent as recommended by the supplier.[3] |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for treatment groups, as these are more prone to evaporation and temperature fluctuations, which can lead to variability. |
Problem 3: Unexpected cytotoxicity or off-target effects.
| Potential Cause | Troubleshooting Step |
| Concentration is too High | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of this compound for your cell line. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cells (typically <0.1%). Run a vehicle-only control. |
| Cell Line Sensitivity | Some cell lines may be more sensitive to perturbations in autophagy and lysosomal pathways. Consider using a lower concentration range or a different cell line if possible. |
| Activation of Other Pathways | While this compound is reported to be mTOR-independent, cellular signaling is complex.[1] Consider investigating the activation state of other relevant pathways (e.g., ERK, AKT) if unexpected phenotypes are observed.[4][5] |
Experimental Protocols
Protocol 1: Immunofluorescence for TFEB Nuclear Translocation
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of treatment.
-
Treatment: Treat cells with the desired concentrations of this compound and a vehicle control for the determined optimal time. Include a positive control if available (e.g., Torin1).
-
Fixation: Wash cells twice with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour.
-
Primary Antibody Incubation: Incubate with a validated primary antibody against TFEB diluted in the blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBST and incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: Wash three times with PBST and mount the coverslips on microscope slides. Image using a fluorescence microscope.
-
Analysis: Quantify the ratio of nuclear to cytoplasmic TFEB fluorescence intensity in a sufficient number of cells.
Protocol 2: Western Blot for Autophagy Markers
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B, SQSTM1/p62, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash three times with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of LC3B-II and p62 to the loading control.
Quantitative Data Summary
| Parameter | Value | Experimental System | Reference |
| EC50 for Flag-TFEB Nuclear Translocation | 2167 nM | In vitro | [1] |
| Treatment Concentration (in vitro) | 1 µmol/L | Primary microglia | [2] |
| Treatment Duration (in vitro) | 12 hours | Primary microglia | [2] |
Visualizations
Caption: TFEB activation and nuclear translocation pathway.
Caption: Experimental workflow for assessing TFEB activation.
Caption: Troubleshooting logic for inconsistent this compound results.
References
- 1. nbinno.com [nbinno.com]
- 2. [this compound enhances autophagic degradation of oligomeric amyloid-β in microglia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Past, present, and future perspectives of transcription factor EB (TFEB): mechanisms of regulation and association with disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | TFEB Dependent Autophagy-Lysosomal Pathway: An Emerging Pharmacological Target in Sepsis [frontiersin.org]
improving the efficacy of TFEB activator 1 in experiments
Welcome to the technical support center for TFEB Activator 1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the efficacy of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as a curcumin (B1669340) analog compound C1, is a synthetic compound that potently activates Transcription Factor EB (TFEB). It functions by directly binding to the TFEB protein, which facilitates its translocation from the cytoplasm into the nucleus. Once in the nucleus, TFEB binds to Coordinated Lysosomal Expression and Regulation (CLEAR) DNA sequences to drive the expression of genes involved in lysosomal biogenesis and autophagy. A key feature of this compound is that its mechanism is independent of the mTOR pathway, a central regulator of cell metabolism and growth that typically inhibits TFEB.
Q2: What are the common applications of this compound in research?
This compound is primarily used to study the roles of TFEB and autophagy in various cellular processes and disease models. Its ability to enhance cellular clearance mechanisms makes it a valuable tool for investigating neurodegenerative diseases, lysosomal storage disorders, and other conditions associated with the accumulation of toxic cellular waste.[1][2][3]
Q3: How should I prepare and store this compound?
This compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO. For in vivo studies, a formulation of 10% DMSO and 90% corn oil can be used.[4] It is important to note that this compound is unstable in solution, and it is recommended to prepare fresh solutions for use.[4] Stock solutions should be stored at -20°C or -80°C for long-term stability.[5]
Q4: What is the recommended concentration range for this compound in cell culture experiments?
The optimal concentration of this compound can vary depending on the cell line and experimental conditions. However, a common starting range is 0.2-1 µM.[6] For example, in N2a cells, treatment with 1 µM for 12 hours has been shown to significantly increase levels of LC3B-II.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low TFEB nuclear translocation observed. | Insufficient concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your cell line.[6] |
| Short incubation time. | Increase the incubation time. A time course experiment (e.g., 6, 12, 24 hours) can help identify the optimal duration.[7] | |
| Poor cell health. | Ensure cells are healthy and not overgrown before treatment. | |
| Issues with immunofluorescence staining. | Optimize your immunofluorescence protocol, including fixation, permeabilization, and antibody concentrations.[8][9] | |
| High background in immunofluorescence. | Inadequate blocking. | Increase the blocking time or try a different blocking agent (e.g., 5% BSA or serum).[8] |
| Non-specific secondary antibody binding. | Run a secondary antibody-only control to check for non-specific binding. | |
| Inconsistent Western blot results for LC3B and p62. | Protein degradation. | Use fresh cell lysates and add protease inhibitors to your lysis buffer.[7] LC3B is particularly sensitive to degradation. |
| Poor transfer of small proteins. | Use a PVDF membrane with a smaller pore size (e.g., 0.2 µm) for better retention of LC3B. | |
| Issues with antibody quality. | Use a validated antibody for LC3B and p62. | |
| Observed cytotoxicity. | Concentration of this compound is too high. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration and use a lower, non-toxic dose. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is low and non-toxic to your cells. | |
| Variability in qRT-PCR results for TFEB target genes. | Poor RNA quality. | Use a reliable RNA extraction method and check RNA integrity before proceeding with qRT-PCR. |
| Inefficient primers. | Validate your qPCR primers for efficiency and specificity.[10] |
Quantitative Data Summary
| Parameter | Value | Experimental System | Reference |
| EC₅₀ for Flag-TFEB nuclear translocation | 2167 nM | In vitro assay | [4] |
| Effective Concentration (In Vitro) | 0.2 - 1 µM | N2a cells | [6] |
| Incubation Time (In Vitro) | 12 hours | N2a cells | [6] |
| In Vivo Dosage (Chronic) | 10 mg/kg per day (oral gavage) | Rats | [4] |
Experimental Protocols
Immunofluorescence Staining for TFEB Nuclear Translocation
This protocol is adapted from standard immunofluorescence procedures.[8][9][11][12]
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA or normal serum in PBS)
-
Primary antibody against TFEB
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere.
-
Treat cells with this compound at the desired concentration and for the appropriate time.
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-TFEB antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash cells three times with PBS.
-
Counterstain nuclei with DAPI for 5-10 minutes.
-
Wash cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the slides using a fluorescence microscope. TFEB nuclear translocation is quantified by comparing the fluorescence intensity of TFEB in the nucleus versus the cytoplasm.
Western Blot Analysis of LC3B and p62
This protocol is based on standard western blotting procedures for autophagy markers.[7][13]
Materials:
-
Cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (12-15% recommended for LC3B)
-
PVDF membrane (0.2 µm pore size recommended)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies against LC3B and p62/SQSTM1
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with this compound.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities and calculate the LC3-II/LC3-I ratio and p62 levels, normalizing to a loading control like β-actin or GAPDH.
qRT-PCR for TFEB Target Genes
This protocol outlines the steps for measuring the expression of TFEB target genes.[14][15][16]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for TFEB target genes (e.g., LAMP1, CTSD, SQSTM1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
Treat cells with this compound.
-
Extract total RNA from the cells using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with SYBR Green master mix, primers, and cDNA.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Visualizations
References
- 1. TFEB Biology and Agonists at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Small-molecule Activation of TFEB Alleviates Niemann-Pick Disease Type C via Promoting Lysosomal Exocytosis and Biogenesis [elifesciences.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. ptglab.com [ptglab.com]
- 9. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. origene.com [origene.com]
- 11. researchgate.net [researchgate.net]
- 12. Hyperosmotic Stress Promotes the Nuclear Translocation of TFEB in Tubular Epithelial Cells Depending on Intracellular Ca2+ Signals via TRPML Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 15. TFEB Transcriptional Responses Reveal Negative Feedback by BHLHE40 and BHLHE41 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
TFEB activator 1 batch-to-batch variability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TFEB activator 1. The information is designed to help address common issues, including potential batch-to-batch variability, that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic compound, structurally similar to curcumin (B1669340), that potently activates Transcription Factor EB (TFEB).[1] It functions by directly binding to TFEB, which promotes its translocation from the cytoplasm to the nucleus.[1] Once in the nucleus, TFEB binds to Coordinated Lysosomal Expression and Regulation (CLEAR) DNA sequences to drive the expression of genes involved in lysosomal biogenesis and autophagy.[1] A key feature of this compound is that it functions independently of the mTOR pathway, a major regulator of cell metabolism and autophagy.[1]
Q2: What is the recommended concentration and incubation time for this compound in cell culture?
The optimal concentration and incubation time can vary depending on the cell line and experimental goals. However, a common starting point is a concentration of 1 µM.[2][3][4] Incubation times can range from a few hours to 24 hours or longer. For observing TFEB nuclear translocation, shorter incubation times of 3-6 hours may be sufficient. For measuring downstream effects like changes in gene and protein expression, longer incubation times of 12-24 hours are often used.[3][4][5]
Q3: How can I confirm that this compound is working in my experiment?
Several methods can be used to verify the activity of this compound:
-
Immunofluorescence (IF): This is the most direct way to visualize the translocation of TFEB from the cytoplasm to the nucleus.
-
Western Blotting: You can assess the phosphorylation status of TFEB. Activation is often associated with dephosphorylation at specific sites (e.g., Ser211 and Ser142).[5] You can also measure the protein levels of TFEB downstream targets, such as LAMP1, LC3B-II, and Cathepsin D (CTSD).[6]
-
Quantitative PCR (qPCR): This method can be used to measure the mRNA levels of TFEB target genes, such as LAMP1, ATG5, and MAP1LC3B.[3][4][7]
Q4: I am not seeing the expected results with this compound. What could be the issue?
There are several potential reasons for a lack of activity, including:
-
Suboptimal experimental conditions: The concentration of the activator, incubation time, or cell density may need to be optimized for your specific cell line.
-
Compound stability and solubility: this compound may be unstable in solution, so it is recommended to use freshly prepared solutions.[8] Ensure the compound is fully dissolved in the appropriate solvent before adding it to your cell culture media.
-
Batch-to-batch variability: Inconsistent purity or potency between different batches of the compound could lead to variable results.
-
Cell line-specific effects: The response to this compound can vary between different cell types.
Troubleshooting Guide: Addressing Inconsistent Results
If you are experiencing inconsistent results or a lack of efficacy with this compound, follow this troubleshooting guide to identify the potential source of the problem.
Step 1: Verify Experimental Parameters
Before suspecting batch-to-batch variability, it is crucial to ensure that your experimental setup is optimal and consistent.
| Parameter | Recommendation |
| Concentration | Start with a concentration of 1 µM and perform a dose-response curve to find the optimal concentration for your cell line. |
| Incubation Time | For initial experiments, test a time course (e.g., 3, 6, 12, and 24 hours) to determine the best time point for observing TFEB activation and downstream effects. |
| Cell Density | Ensure that you are using a consistent cell density for all experiments, as this can affect the cellular response to treatment. |
| Solvent and Preparation | Always prepare fresh solutions of this compound for each experiment.[8] Ensure the compound is fully dissolved in the recommended solvent before diluting it in your culture medium. |
Step 2: Assess TFEB Activation with a Standardized Protocol
To determine if a new batch of this compound is active, it is recommended to perform a standardized quality control experiment.
Experimental Workflow for Quality Control
Caption: Standard experimental workflow for testing the efficacy of this compound.
Step 3: Troubleshooting Inconsistent Activity
If you have confirmed your experimental parameters and the compound still shows low or no activity, consider the possibility of batch-to-batch variability.
Troubleshooting Workflow for Variability Issues
Caption: Decision tree for troubleshooting this compound batch-to-batch variability.
Detailed Experimental Protocols
Immunofluorescence for TFEB Nuclear Translocation
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with this compound (e.g., 1 µM) and a vehicle control for the desired time (e.g., 6 hours).
-
Wash the cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with a primary antibody against TFEB overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the percentage of cells showing nuclear TFEB localization.
Western Blot for TFEB Phosphorylation and Downstream Targets
-
Seed cells in a 6-well plate and treat with this compound and a vehicle control.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against total TFEB, phospho-TFEB (e.g., pS211, pS142), LAMP1, LC3B, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[5]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Quantitative PCR (qPCR) for TFEB Target Genes
-
Seed cells in a 6-well plate and treat with this compound and a vehicle control.
-
Isolate total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers for TFEB target genes (e.g., LAMP1, CTSD, ATG5, MAP1LC3B) and a housekeeping gene (e.g., GAPDH, ACTB).[3][4][7]
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression.
TFEB Signaling Pathway
Caption: Simplified signaling pathway of TFEB activation.
References
- 1. nbinno.com [nbinno.com]
- 2. TFEB Orchestrates Stress Recovery and Paves the Way for Senescence Induction in Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [this compound enhances autophagic degradation of oligomeric amyloid-β in microglia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule Activation of TFEB Alleviates Niemann-Pick Disease Type C via Promoting Lysosomal Exocytosis and Biogenesis [elifesciences.org]
- 6. A novel curcumin analog binds to and activates TFEB in vitro and in vivo independent of MTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TFEB agonist clomiphene citrate activates the autophagy-lysosomal pathway and ameliorates Alzheimer's disease symptoms in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: TFEB Activator 1 (Curcumin Analog C1)
Welcome to the technical support center for TFEB Activator 1, a potent, mTOR-independent activator of Transcription Factor EB. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the challenges associated with its in vivo use, particularly its poor bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as curcumin (B1669340) analog C1, is a synthetic derivative of curcumin. It functions as a direct activator of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. Unlike many other TFEB activators, it works independently of the mTOR signaling pathway.[1][2][3][4] this compound directly binds to TFEB, promoting its translocation from the cytoplasm to the nucleus.[1][2][4] Once in the nucleus, TFEB activates the expression of genes containing the Coordinated Lysosomal Expression and Regulation (CLEAR) element in their promoters, leading to enhanced autophagy and lysosomal function.
Q2: I am observing poor efficacy of this compound in my in vivo experiments. What could be the underlying cause?
Poor in vivo efficacy of this compound is often linked to its low bioavailability.[5] This can be attributed to several factors inherent to many curcumin analogs:
-
Low Aqueous Solubility: this compound is a hydrophobic molecule, which limits its dissolution in the gastrointestinal tract and subsequent absorption.[5]
-
Rapid Metabolism: The compound may be subject to rapid first-pass metabolism in the liver and intestines.[5]
-
Chemical Instability: Curcumin and its analogs can be unstable in the neutral to alkaline pH of the small intestine.[5]
Q3: How can I improve the bioavailability of this compound for my in vivo studies?
Several strategies can be employed to enhance the bioavailability of this compound. These approaches focus on improving its solubility, stability, and absorption.
-
Simple Formulation: For basic studies, a co-solvent system can be used. A common and effective formulation for oral gavage is a solution of 10% DMSO in 90% corn oil.[6]
-
Advanced Formulations: For improved bioavailability and potentially targeted delivery, consider the following advanced formulation strategies that have been successful for curcumin and its analogs:
-
Nanoparticles: Encapsulating this compound in polymeric nanoparticles (e.g., PLGA-PEG) can protect it from degradation, improve solubility, and enhance absorption.[5][7][8][9]
-
Liposomes: Liposomal formulations can encapsulate the hydrophobic compound within a lipid bilayer, improving its stability and circulation time.[8]
-
Micelles: Polymeric micelles can solubilize this compound within their hydrophobic core, increasing its concentration in the gastrointestinal fluid.[8]
-
Solid Dispersions: Creating a solid dispersion with a hydrophilic polymer can improve the dissolution rate of the compound.[5]
-
Q4: Are there any adjuvants that can be co-administered to enhance the bioavailability of this compound?
While specific studies on this compound are limited, piperine, an alkaloid from black pepper, has been shown to significantly increase the bioavailability of curcumin by inhibiting its metabolic enzymes. This could be a potential strategy to explore for this compound.
Q5: How can I confirm that TFEB is activated in vivo after administration of this compound?
Several methods can be used to verify in vivo TFEB activation:
-
Western Blotting: Perform subcellular fractionation of tissue samples (e.g., brain, liver) to separate nuclear and cytoplasmic extracts. An increase in the nuclear fraction of TFEB relative to the cytoplasmic fraction indicates activation.[10][11][12][13]
-
Immunofluorescence/Immunohistochemistry: Stain tissue sections with an antibody against TFEB. Increased nuclear localization of TFEB in the cells of interest will confirm activation.[14][15][16][17]
-
Quantitative PCR (qPCR): Measure the mRNA expression levels of known TFEB target genes, such as those involved in lysosomal biogenesis (e.g., Lamp1, Ctsd) and autophagy (e.g., Sqstm1/p62, Map1lc3b).[18][19][20][21][22]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound during formulation preparation. | Low solubility in the chosen vehicle. | Ensure you are using an appropriate solvent system. For the 10% DMSO/90% corn oil formulation, first dissolve the compound completely in DMSO before adding the corn oil. Gentle heating and sonication can aid dissolution. For aqueous-based formulations, consider using a surfactant or encapsulating the compound in nanoparticles or liposomes. |
| Inconsistent results between experimental animals. | Improper oral gavage technique leading to variable dosing. | Ensure all personnel are properly trained in oral gavage techniques for the specific animal model. Administer the formulation slowly and ensure the gavage needle is correctly placed to avoid reflux or administration into the lungs. |
| No significant TFEB activation observed in target tissue. | Insufficient bioavailability of the administered dose. | Move from a simple co-solvent formulation to an advanced formulation like nanoparticles or liposomes to improve absorption and stability. Consider increasing the dose, if tolerated, based on acute toxicity studies. The LD50 of this compound in an acute toxicity assay has been reported as 175 mg/kg.[6] |
| High variability in qPCR results for TFEB target genes. | Poor RNA quality or inconsistent tissue sampling. | Ensure rapid and consistent tissue harvesting and proper storage in an RNA stabilization solution. Use standardized RNA isolation protocols and assess RNA integrity before performing qPCR. |
| Difficulty in detecting nuclear TFEB by Western blot. | Inefficient nuclear fractionation or low abundance of nuclear TFEB. | Optimize the nuclear and cytoplasmic fractionation protocol. Ensure the use of appropriate lysis buffers and protease/phosphatase inhibitors. For low-abundance proteins, consider using a nuclear enrichment kit. |
Quantitative Data Summary
Solubility of this compound (Curcumin Analog C1)
| Solvent | Concentration | Reference |
| DMF | 30 mg/mL | [23] |
| DMSO | 30 mg/mL | [23] |
| Ethanol | 1 mg/mL | [23] |
In Vivo Formulation for Oral Gavage
| Component | Percentage | Notes | Reference |
| DMSO | 10% | First, dissolve this compound in DMSO. | [6] |
| Corn Oil | 90% | Add corn oil to the DMSO solution and mix thoroughly. Prepare fresh daily. | [6] |
Reported In Vivo Dosage
| Animal Model | Dosage | Administration Route | Study Duration | Reference |
| Rat | 10 mg/kg/day | Oral gavage | 21 days | [6] |
| Rat | 10 and 25 mg/kg | Oral gavage | 24 hours | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound (Curcumin analog C1) powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve a 10x final concentration (e.g., for a final concentration of 1 mg/mL, create a 10 mg/mL stock in DMSO).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.
-
Add 9 volumes of sterile corn oil to the DMSO solution.
-
Vortex the mixture vigorously for 1-2 minutes until a homogenous suspension is formed.
-
Prepare this formulation fresh before each use and administer via oral gavage.
Protocol 2: Western Blot for TFEB Nuclear Translocation in Brain Tissue
Materials:
-
Brain tissue sample
-
Dounce homogenizer
-
Cytoplasmic Lysis Buffer (10mM HEPES pH 7.9, 10mM KCl, 0.1mM EDTA, 0.1mM EGTA, 1mM DTT, protease and phosphatase inhibitors)
-
Nuclear Lysis Buffer (20mM HEPES pH 7.9, 400mM NaCl, 1mM EDTA, 1mM EGTA, 1mM DTT, protease and phosphatase inhibitors)
-
Primary antibodies: anti-TFEB, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
Secondary antibodies (HRP-conjugated)
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence substrate
Procedure:
-
Homogenize the brain tissue in ice-cold Cytoplasmic Lysis Buffer using a Dounce homogenizer.
-
Incubate the homogenate on ice for 15 minutes.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cytoplasmic fraction).
-
Resuspend the pellet in Nuclear Lysis Buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (nuclear fraction).
-
Determine the protein concentration of both fractions using a BCA assay.
-
Perform SDS-PAGE and Western blotting with antibodies against TFEB, Lamin B1, and GAPDH.
-
An increase in TFEB signal in the nuclear fraction (normalized to Lamin B1) and a corresponding decrease in the cytoplasmic fraction (normalized to GAPDH) indicates nuclear translocation.
Visualizations
Caption: TFEB signaling pathway and the mechanism of this compound.
Caption: Experimental workflow for in vivo evaluation of this compound.
References
- 1. A novel curcumin analog binds to and activates TFEB in vitro and in vivo independent of MTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel curcumin analog binds to and activates TFEB in vitro and in vivo independent of MTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TFEB Biology and Agonists at a Glance [mdpi.com]
- 4. abmole.com [abmole.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Nanoformulations of curcumin: an emerging paradigm for improved remedial application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule TFEB pathway agonists that ameliorate metabolic syndrome in mice and extend C. elegans lifespan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A small molecule transcription factor EB activator ameliorates beta‐amyloid precursor protein and Tau pathology in Alzheimer's disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 14. Hyperosmotic Stress Promotes the Nuclear Translocation of TFEB in Tubular Epithelial Cells Depending on Intracellular Ca2+ Signals via TRPML Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Protocols to monitor TFEB activation following lysosomal damage in cultured cells using microscopy and immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. TFEB- and TFE3-dependent autophagy activation supports cancer proliferation in the absence of centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. origene.com [origene.com]
- 21. researchgate.net [researchgate.net]
- 22. TFEB agonist clomiphene citrate activates the autophagy-lysosomal pathway and ameliorates Alzheimer's disease symptoms in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. caymanchem.com [caymanchem.com]
Validation & Comparative
Comparative Guide to Validating TFEB Activator 1 Activity
This guide provides a comprehensive comparison of TFEB activator 1 with other common TFEB activators, supported by experimental data and detailed protocols for validating its activity. The information is intended for researchers, scientists, and drug development professionals working on cellular clearance pathways and related therapeutic areas.
Introduction to TFEB Activation
Transcription factor EB (TFEB) is a master regulator of the autophagy-lysosomal pathway (ALP).[1][2] It controls the expression of a network of genes involved in lysosomal biogenesis, autophagy, and cellular clearance by binding to a specific DNA sequence known as the CLEAR (Coordinated Lysosomal Expression and Regulation) motif in their promoter regions.[1][3][4][5] Under normal conditions, TFEB is phosphorylated by the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) and other kinases, which causes it to be sequestered in the cytoplasm.[2][6][7] Upon cellular stress, such as starvation or lysosomal dysfunction, TFEB is dephosphorylated, allowing it to translocate to the nucleus and activate its transcriptional program.[4][6][8]
This compound is a synthetic compound that promotes TFEB activity.[3] It functions by directly binding to TFEB, facilitating its translocation from the cytoplasm to the nucleus in an mTOR-independent manner.[3][9] This direct activation mechanism makes it a valuable tool for studying the ALP, distinct from compounds that act indirectly by inhibiting mTOR.[3]
Comparative Analysis of TFEB Activators
The selection of a TFEB activator depends on the specific research context, including the desired mechanism of action (mTOR-dependent vs. independent) and potency. Below is a comparison of this compound with other commonly used small-molecule activators.
| Activator | Mechanism of Action | Potency (EC50) | Key Features |
| This compound | Direct, mTOR-independent binding to TFEB, promoting nuclear translocation.[3] | ~2.17 µM (for TFEB nuclear translocation)[3] | mTOR-independent; directly targets TFEB.[3] |
| Curcumin Analog C1 | Directly binds to TFEB, promoting nuclear translocation without inhibiting mTORC1 or ERK2.[10] | Not specified | Good blood-brain barrier permeability.[10] |
| ML-SA5 | mTOR-independent; TRPML1 channel agonist, causes Ca2+ release and calcineurin activation.[11] | Nanomolar efficacy[11] | Potent and specific for the TRPML1-Calcineurin axis.[11] |
| Torin1 | mTOR-dependent; potent and selective mTOR kinase inhibitor.[8][12] | Not specified for TFEB activation | Induces TFEB activation by inhibiting its primary negative regulator.[12] |
| Digoxin | mTOR-independent; activates TFEB via a Ca2+-dependent mechanism.[13][14] | Not specified | Clinically approved drug with known off-target effects.[13] |
| Sulforaphane (SFN) | mTOR-independent; acts via a ROS-Ca²⁺-calcineurin-dependent pathway.[15][16] | ~15 µM (for TFEB nuclear translocation)[16] | Natural compound found in cruciferous vegetables.[15] |
Key Experiments for Validating TFEB Activity
Validating the activity of this compound involves a multi-step process to confirm target engagement, downstream signaling, and functional outcomes.
TFEB Nuclear Translocation Assay
The primary and most direct method to confirm TFEB activation is to visualize its translocation from the cytoplasm to the nucleus.
Methodology: Immunofluorescence Microscopy
-
Cell Culture: Plate cells (e.g., HeLa or N2a) on glass coverslips and culture to 60-80% confluency.[17]
-
Treatment: Treat cells with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Torin1 or starvation).
-
Fixation and Permeabilization: Wash cells with Phosphate Buffered Saline (PBS), then fix with 4% paraformaldehyde (PFA) for 15 minutes. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[17]
-
Blocking: Block non-specific antibody binding using a blocking buffer (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature.[17]
-
Antibody Incubation: Incubate cells with a primary anti-TFEB antibody overnight at 4°C. The following day, wash with PBS and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.[17]
-
Staining and Mounting: Counterstain nuclei with DAPI for 5 minutes. Wash twice with PBS and mount the coverslips onto glass slides.[17]
-
Imaging and Analysis: Visualize cells using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence ratio in a significant number of cells (>100) per condition to determine the extent of TFEB translocation.[18] An increased ratio indicates activation.
TFEB Target Gene Expression Analysis
Upon nuclear translocation, TFEB activates the transcription of genes within the CLEAR network.[13] Measuring the mRNA levels of these target genes provides evidence of functional TFEB activity.
Methodology: Quantitative Real-Time PCR (qPCR)
-
Cell Treatment and RNA Extraction: Treat cells with this compound as described above. Lyse the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for TFEB target genes (e.g., LAMP1, CTSD, ATG5, SQSTM1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).[16][19]
-
Data Analysis: Calculate the relative mRNA expression levels using the delta-delta Ct (ΔΔCt) method.[11] A significant increase in the expression of target genes in treated cells compared to controls confirms functional TFEB activation.
Lysosomal Biogenesis and Activity Assay
The ultimate biological consequence of TFEB activation is an increase in the number and activity of lysosomes.[20][21]
Methodology: Lysosomal Staining and Activity Measurement
-
Lysosomal Mass Measurement:
-
Cell Treatment: Treat cells with this compound.
-
Staining: Label cells with a fluorescent dye that accumulates in acidic organelles, such as LysoTracker Red DND-99, for approximately 2 hours.[22]
-
Analysis: Measure the total fluorescence intensity per cell using fluorescence microscopy or flow cytometry. An increase in fluorescence indicates an expansion of the lysosomal compartment.[20]
-
-
Lysosomal Activity Measurement:
-
Principle: Use a self-quenched substrate that becomes fluorescent upon cleavage by lysosomal hydrolases.
-
Procedure: Treat cells with this compound. Incubate cells with a lysosome-specific self-quenched substrate (e.g., DQ-BSA) overnight.[22]
-
Analysis: The fluorescent signal generated from the degradation of the substrate is proportional to intracellular lysosomal activity. Measure the signal using a fluorescence microscope or flow cytometer.
-
Visualizations
TFEB Signaling Pathway
Caption: TFEB signaling pathway and points of intervention for various activators.
Experimental Validation Workflow
References
- 1. Frontiers | TFEB Dependent Autophagy-Lysosomal Pathway: An Emerging Pharmacological Target in Sepsis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Past, present, and future perspectives of transcription factor EB (TFEB): mechanisms of regulation and association with disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | TFEB Gene Promoter Variants Effect on Gene Expression in Acute Myocardial Infarction [frontiersin.org]
- 6. TFEB at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcription factor EB agonists from natural products for treating human diseases with impaired autophagy-lysosome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and validation of a reporter mouse to study the dynamic regulation of TFEB and TFE3 activity through in vivo imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTOR-independent activator of TFEB for autophagy enhancement and uses thereof - Innovation Hub@HK [innovationhub.hk]
- 10. A small molecule transcription factor EB activator ameliorates beta‐amyloid precursor protein and Tau pathology in Alzheimer's disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 14. researchgate.net [researchgate.net]
- 15. Small-molecule Activation of TFEB Alleviates Niemann-Pick Disease Type C via Promoting Lysosomal Exocytosis and Biogenesis [elifesciences.org]
- 16. Small-molecule activation of TFEB alleviates Niemann–Pick disease type C via promoting lysosomal exocytosis and biogenesis | eLife [elifesciences.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. [this compound enhances autophagic degradation of oligomeric amyloid-β in microglia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analysis Services for Lysosome Biogenesis - CD BioSciences [lysosomexper.com]
- 21. Lysosome biogenesis: Regulation and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lysosomal activity assay [bio-protocol.org]
A Comparative Guide to Measuring TFEB Nuclear Translocation: Featuring TFEB Activator 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for measuring the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. We focus on the application of TFEB Activator 1, a potent curcumin (B1669340) analog, and contrast its performance with other known TFEB activators. This document includes detailed experimental protocols, quantitative data, and visual diagrams of key cellular pathways and workflows to support your research and development endeavors.
Comparing TFEB Activators: A Data-Driven Overview
The activation of TFEB is a critical step in cellular stress responses, making its pharmacological modulation a key area of interest for various diseases. This compound has emerged as a potent, mTOR-independent activator. The following table summarizes its performance alongside other commonly used TFEB activators. It is important to note that direct head-to-head comparisons of potency under identical experimental conditions are limited in the available literature.
| Compound | Mechanism of Action | Reported EC50 for TFEB Nuclear Translocation | Key Characteristics |
| This compound (Curcumin Analog C1) | Directly binds to TFEB, promoting its nuclear translocation independent of mTOR signaling. [1][2] | 2167 nM (in HeLa cells stably expressing 3xFlag-TFEB)[3] | Orally effective and brain-permeable.[1] Does not inhibit mTOR activity.[1] |
| Curcumin | Weakly promotes TFEB nuclear translocation.[3] Its effects may be mediated by mTORC1 inhibition at higher doses. | Not consistently reported; shows mild effect at 10 µM.[3] | Pleiotropic effects, not a specific TFEB activator. |
| Digoxin | Induces TFEB nuclear translocation through a Ca2+-dependent mechanism.[4][5] | Not specifically reported for TFEB nuclear translocation. | Clinically approved drug.[4] |
| Ikarugamycin | Promotes TFEB nuclear translocation via a Ca2+-dependent pathway.[4][5] | Not specifically reported for TFEB nuclear translocation. | Marine-derived natural product.[4] |
Visualizing the Cellular Mechanisms
To understand the distinct ways these compounds activate TFEB, the following diagrams illustrate the key signaling pathways.
Experimental Protocol: Measuring TFEB Nuclear Translocation by Immunofluorescence
This protocol details the steps for quantifying TFEB nuclear translocation in cultured cells following treatment with an activator.
Materials:
-
Cell Line: HeLa or Neuro2a (N2a) cells are commonly used.
-
Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound and other compounds for comparison.
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Rabbit anti-TFEB antibody.
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium.
-
Microscope: Fluorescence or confocal microscope.
-
Image Analysis Software: ImageJ or similar.
Procedure:
-
Cell Seeding: Plate cells onto glass coverslips in a 24-well plate at a density that will result in 60-80% confluency at the time of the experiment.
-
Cell Treatment: The following day, treat the cells with this compound or other compounds at the desired concentrations and for the specified duration (e.g., 2-4 hours). Include a vehicle-only control (e.g., DMSO).
-
Fixation: After treatment, wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS for 5 minutes each. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS for 5 minutes each. Block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-TFEB antibody in the blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS for 5 minutes each. Dilute the fluorescently labeled secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS for 5 minutes each. Incubate with DAPI solution for 5-10 minutes at room temperature to stain the nuclei.
-
Mounting: Wash the cells two times with PBS. Mount the coverslips onto microscope slides using a mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Capture images of the DAPI (blue) and TFEB (e.g., green) channels.
-
Quantification: Use image analysis software to quantify the mean fluorescence intensity of TFEB in the nucleus (defined by the DAPI stain) and in the cytoplasm for a significant number of cells per condition (e.g., >50 cells). Calculate the nuclear-to-cytoplasmic (N/C) fluorescence intensity ratio. An increase in the N/C ratio indicates TFEB nuclear translocation.
This guide provides a foundational framework for researchers to design and execute experiments to measure TFEB nuclear translocation. The provided data and protocols offer a starting point for comparing the efficacy of this compound with other potential modulators of this critical cellular pathway.
References
- 1. A novel curcumin analog binds to and activates TFEB in vitro and in vivo independent of MTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A novel curcumin analog binds to and activates TFEB in vitro and in vivo independent of MTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TFEB Biology and Agonists at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Confirming TFEB Activator 1-Induced Autophagy with LC3-II Measurement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The induction of autophagy, a cellular self-cleaning process, is a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders and certain cancers. Transcription factor EB (TFEB) is a master regulator of this pathway. TFEB Activator 1 has emerged as a potent, mTOR-independent inducer of autophagy by directly promoting TFEB's nuclear translocation.[1] A critical step in validating its efficacy is the accurate measurement of autophagy induction. This guide provides a comparative overview of confirming this compound-induced autophagy by measuring the key autophagosome marker, Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II).
This compound and the Autophagy Pathway
This compound is a synthetic compound, structurally similar to curcumin, that directly binds to TFEB. This binding facilitates TFEB's translocation from the cytoplasm to the nucleus. Once in the nucleus, TFEB activates the "Coordinated Lysosomal Expression and Regulation" (CLEAR) network of genes. These genes orchestrate the biogenesis of lysosomes and the formation of autophagosomes, the key vesicles in the autophagy process. A hallmark of autophagosome formation is the conversion of the cytosolic form of LC3 (LC3-I) to its lipidated, membrane-bound form (LC3-II).[1]
Measuring Autophagy Induction: The Autophagic Flux Assay
An increase in LC3-II levels can signify either an induction of autophagosome formation or a blockage in their subsequent degradation by lysosomes. To distinguish between these two possibilities, an autophagic flux assay is essential. This assay typically involves treating cells with the autophagy inducer in the presence and absence of a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine. A greater accumulation of LC3-II in the presence of the inhibitor compared to the inducer alone indicates a functional autophagic flux.
Comparison with Alternative TFEB Activators
While this compound is a direct binder and mTOR-independent, other compounds activate TFEB through different mechanisms. Curcumin, the parent compound of this compound, also directly binds to TFEB but can have mTOR-dependent effects. Resveratrol, a natural polyphenol, activates TFEB in a manner dependent on SIRT1 and can be influenced by the cellular energy status.
| Activator | Mechanism of TFEB Activation | Reported Effect on LC3-II |
| This compound | Direct binding to TFEB, promoting nuclear translocation; mTOR-independent.[1] | Significantly increases LC3-II levels, indicating enhanced autophagic flux.[1] |
| Curcumin | Can directly bind to TFEB; may also act via mTOR suppression.[2] | Increases LC3-II levels in a dose-dependent manner.[2] |
| Resveratrol | SIRT1-dependent deacetylation of TFEB, promoting nuclear translocation.[3] | Increases LC3-II protein levels in a dose- and time-dependent manner.[4] |
Note: The quantitative effects can vary significantly depending on the cell type, concentration, and treatment duration.
Detailed Experimental Protocols
LC3-II Measurement by Western Blot
This protocol is designed to assess autophagic flux by measuring LC3-II levels.
a. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or Neuro2A) in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treat cells with this compound at the desired concentration and for the appropriate duration. Include the following control groups: vehicle control, this compound alone, lysosomal inhibitor (e.g., 50 µM Chloroquine or 100 nM Bafilomycin A1) alone for the last 2-4 hours of culture, and this compound combined with the lysosomal inhibitor.
b. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
c. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 15% polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for a loading control like β-actin or GAPDH.
d. Data Analysis:
-
Quantify the band intensities for LC3-II and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the LC3-II signal to the loading control.
-
Calculate autophagic flux by subtracting the normalized LC3-II value of the activator-treated sample from the value of the sample treated with both the activator and the lysosomal inhibitor.
LC3 Puncta Measurement by Immunofluorescence
This method visualizes the formation of autophagosomes as punctate structures within the cell.
a. Cell Culture and Treatment:
-
Grow cells on coverslips in a 24-well plate.
-
Apply the same treatment conditions as for the western blot analysis.
b. Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with ice-cold methanol (B129727) or 0.25% Triton X-100 in PBS for 10 minutes.
c. Immunostaining:
-
Block non-specific binding with 1% BSA in PBST for 30 minutes.
-
Incubate with the primary LC3 antibody (e.g., 1:400 dilution) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
d. Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number of LC3 puncta per cell. An increase in the number of puncta upon treatment with this compound, which is further enhanced in the presence of a lysosomal inhibitor, confirms autophagy induction.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Multiparameter phenotypic screening for endogenous TFEB and TFE3 translocation identifies novel chemical series modulating lysosome function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TFEB agonist clomiphene citrate activates the autophagy-lysosomal pathway and ameliorates Alzheimer's disease symptoms in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TFEB Activator 1 and Rapamycin for Autophagy Induction
For Researchers, Scientists, and Drug Development Professionals
Autophagy is a fundamental cellular process for degrading and recycling cellular components, playing a critical role in maintaining cellular homeostasis. Its dysregulation is implicated in a wide range of diseases, including neurodegenerative disorders and cancer. Consequently, the pharmacological modulation of autophagy is a significant area of research. This guide provides an objective comparison of two prominent autophagy inducers, TFEB Activator 1 and Rapamycin, focusing on their mechanisms, efficacy, and the experimental methodologies used to assess their function.
Mechanism of Action: A Tale of Two Pathways
The primary distinction between this compound and Rapamycin lies in their mechanism for inducing autophagy. Rapamycin operates through the well-established mTOR pathway, while this compound functions independently of this central metabolic regulator.
Rapamycin: The mTOR-Dependent Canonical Inducer
Rapamycin is a macrolide that forms a complex with the intracellular protein FKBP12. This complex then binds to and allosterically inhibits the mTORC1 (mechanistic Target of Rapamycin Complex 1) kinase.[1][2] Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy by phosphorylating key autophagy-related proteins like ULK1 and ATG13.[1] By inhibiting mTORC1, Rapamycin mimics a state of cellular starvation, lifting this suppression and initiating the autophagic process.[1]
Furthermore, mTORC1 inhibition by Rapamycin leads to the dephosphorylation and subsequent nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy genes.[3][4] However, this effect can be incomplete.[5] More recent studies have also uncovered a secondary, mTOR-independent mechanism where Rapamycin can directly activate lysosomal TRPML1 channels, leading to calcium release, calcineurin activation, and subsequent TFEB dephosphorylation and nuclear translocation.[6][7]
This compound: Direct, mTOR-Independent Activation
This compound is a synthetic compound that induces autophagy through a more direct mechanism. It operates independently of the mTOR pathway, offering a distinct advantage for stimulating autophagy in contexts where mTOR signaling is dysregulated or needs to remain active.[8]
The compound directly binds to TFEB, facilitating its translocation from the cytoplasm into the nucleus.[8][9] Once in the nucleus, TFEB binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of its target genes.[8][10] This action orchestrates a comprehensive transcriptional program that upregulates genes involved in multiple stages of the autophagy-lysosome pathway, from autophagosome formation to lysosomal biogenesis and degradation.[10][11]
Quantitative Data Comparison
The efficacy of autophagy inducers is assessed by measuring key molecular markers. The following tables summarize representative quantitative data for this compound and Rapamycin.
Table 1: Effect on TFEB Nuclear Translocation
| Compound | Metric | Value | Cell Line | Reference |
| This compound | EC₅₀ | 2167 nM | HeLa cells (expressing Flag-TFEB) | [8][9][12] |
| Rapamycin | % of Cells with Nuclear TFEB | ~70.4% | HeLa cells | [3] |
Table 2: Effect on Autophagy-Related Protein Levels (Western Blot)
| Compound | Protein Marker | Concentration | Duration | Observed Effect | Cell Line | Reference |
| This compound | LC3-II | 0.2 - 1 µM | 12 hours | Dose-dependent increase | N2a cells | [8][9][13] |
| This compound | SQSTM1/p62 | 0.2 - 1 µM | 12 hours | Dose-dependent increase | N2a cells | [8][9] |
| Rapamycin | LC3-II | Varies | Varies | Increased LC3-II expression | Articular Cartilage | [14] |
| Rapamycin | Phospho-S6 | Varies | Varies | Reduced phosphorylation | Articular Cartilage | [14] |
| Rapamycin | Beclin-1 & LC3-II | Varies | Varies | Significantly elevated levels | Neuroblastoma cells | [15] |
Table 3: Summary of Key Mechanistic and Functional Differences
| Feature | This compound | Rapamycin |
| Primary Target | Transcription Factor EB (TFEB) | mTORC1 |
| mTORC1 Dependence | Independent | Dependent (primarily) |
| Mechanism | Direct binding to TFEB, promoting nuclear translocation. | Allosteric inhibition of mTORC1, relieving its suppression of autophagy. Can also act via TRPML1. |
| Effect on TFEB | Strong, direct induction of nuclear translocation. | Indirect induction of nuclear translocation via mTORC1 inhibition or TRPML1 activation. |
| Effect on Lysosomes | Promotes lysosomal biogenesis via TFEB-mediated transcription. | Can increase lysosomal number and content.[16][17] |
| Specificity | Highly specific for the TFEB-mediated autophagy-lysosome pathway. | Broader effects due to mTORC1's central role in regulating cell growth, proliferation, and metabolism.[1] |
Experimental Protocols
Accurate monitoring of autophagy requires robust and well-controlled experimental procedures. Below are detailed methodologies for key experiments cited in this guide.
A. Western Blot for LC3-I to LC3-II Conversion
This technique is widely used to monitor autophagy by detecting the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio or the amount of LC3-II relative to a loading control is indicative of autophagosome formation.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with this compound, Rapamycin, or vehicle control for the desired time. To measure autophagic flux, a parallel set of cells can be co-treated with a lysosomal inhibitor (e.g., Bafilomycin A1, 100 nM) for the final 2-4 hours to block autophagosome degradation.[18][19]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[20]
-
Sample Preparation: Normalize protein amounts for all samples (20-40 µg) and add Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes.[21]
-
Gel Electrophoresis (SDS-PAGE): Separate proteins on a 15% polyacrylamide gel to resolve LC3-I (16-18 kDa) and LC3-II (14-16 kDa).
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.[20]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[20]
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against LC3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[20]
-
Analysis: Quantify the band intensities for LC3-II and a loading control (e.g., β-actin or GAPDH) using densitometry software.
B. Tandem mCherry-EGFP-LC3 Fluorescence Assay for Autophagic Flux
This fluorescence microscopy-based assay is a powerful tool for visualizing and quantifying autophagic flux.[22] It utilizes an LC3 protein tagged with both a pH-sensitive fluorophore (EGFP) and a pH-stable fluorophore (mCherry).
Principle:
-
Autophagosomes (Neutral pH): Both EGFP and mCherry fluoresce, resulting in yellow puncta (merge of green and red).
-
Autolysosomes (Acidic pH): Upon fusion with lysosomes, the acidic environment quenches the EGFP signal, while the mCherry signal persists, resulting in red-only puncta.[22]
An increase in the ratio of red to yellow puncta indicates an efficient autophagic flux (i.e., successful fusion of autophagosomes with lysosomes and subsequent degradation).[23]
Methodology:
-
Cell Line Generation: Stably or transiently transfect the chosen cell line with a plasmid encoding the mCherry-EGFP-LC3 reporter.[24]
-
Cell Culture and Treatment: Plate the transfected cells on coverslips or in imaging-compatible dishes. Treat with this compound, Rapamycin, or appropriate controls.[25]
-
Cell Fixation and Imaging:
-
After treatment, wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips onto slides with mounting medium containing DAPI for nuclear staining.
-
-
Fluorescence Microscopy: Acquire images using a confocal or high-resolution fluorescence microscope, capturing signals in the green (EGFP), red (mCherry), and blue (DAPI) channels.[26]
-
Image Analysis:
-
For each cell, quantify the number of yellow (EGFP⁺/mCherry⁺) puncta and red-only (EGFP⁻/mCherry⁺) puncta using automated image analysis software (e.g., ImageJ/Fiji).[27]
-
Autophagic flux can be represented as the ratio of red puncta to yellow puncta or the total number of red puncta per cell.
-
Conclusion
Both this compound and Rapamycin are potent inducers of autophagy, but they offer distinct advantages for research and potential therapeutic applications.
-
Rapamycin remains a cornerstone tool for studying autophagy through the canonical mTORC1-dependent pathway. Its broad effects on cellular metabolism make it relevant for a wide array of studies, but this can also be a source of confounding variables.
-
This compound provides a more targeted approach. By directly activating the master transcriptional regulator of the autophagy-lysosome system in an mTOR-independent manner, it allows for the specific investigation of this pathway and offers a therapeutic strategy that may bypass the complexities and potential side effects of chronic mTOR inhibition.[11]
The choice between these two compounds will depend on the specific research question. For studying the direct consequences of activating the TFEB-lysosomal axis, this compound is the more precise tool. For investigating autophagy in the context of nutrient sensing and metabolic regulation, Rapamycin remains the classic and invaluable agent.
References
- 1. invivogen.com [invivogen.com]
- 2. JCI - mTOR: a pharmacologic target for autophagy regulation [jci.org]
- 3. MTORC1 functions as a transcriptional regulator of autophagy by preventing nuclear transport of TFEB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TFEB: A novel mTORC1 effector implicated in lysosome biogenesis, endocytosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of lysosomal function in the course of autophagy via mTORC1 suppression and autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapamycin directly activates lysosomal mucolipin TRP channels independent of mTOR | PLOS Biology [journals.plos.org]
- 7. Rapamycin directly activates lysosomal mucolipin TRP channels independent of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Transcriptional Regulation of Autophagy: Mechanisms and Diseases [frontiersin.org]
- 11. europeanreview.org [europeanreview.org]
- 12. This compound | TFEB Activator | MCE [medchemexpress.cn]
- 13. This compound - CAS:39777-61-2 - KKL Med Inc. [m.kklmed.com]
- 14. Autophagy Activation by Rapamycin Reduces Severity of Experimental Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. biorxiv.org [biorxiv.org]
- 18. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 19. 2.10. Western Blot for Autophagy Analysis [bio-protocol.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Visualizing Autophagy by Microscopy: TEM & LC3B Puncta Fluorescence | Bio-Techne [bio-techne.com]
- 24. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Quantitative analysis of autophagy using advanced 3D fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Quantitative and qualitative analysis of autophagy flux using imaging [bmbreports.org]
A Comparative Guide to TFEB Activators for Autophagy Induction
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of alternatives to TFEB activator 1 for inducing autophagy, supported by experimental data and detailed protocols. This document aims to facilitate informed decisions in selecting the appropriate tool compounds for research and therapeutic development.
Transcription Factor EB (TFEB) is a master regulator of the autophagy-lysosomal pathway (ALP), a critical cellular process for degrading and recycling cellular components to maintain homeostasis.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, including neurodegenerative disorders, lysosomal storage diseases, and cancer.[2][3] Consequently, small molecules that can activate TFEB and enhance autophagy are of significant therapeutic interest. This guide compares several alternatives to the commonly referenced this compound, detailing their mechanisms of action, efficacy, and the experimental methods used to evaluate them.
Comparison of TFEB Activators
A variety of natural and synthetic compounds have been identified as activators of TFEB, operating through diverse signaling pathways. The following table summarizes key quantitative data for a selection of these alternatives.
| Compound | Class | Mechanism of Action | Effective Concentration | Key Autophagy Readouts | Cell Types Studied | Reference |
| Curcumin (B1669340) | Natural Polyphenol | Directly binds to TFEB, promotes its nuclear translocation, and inhibits mTOR signaling.[4][5] | 5-25 µM | Increased LC3-II, p62 degradation, enhanced autophagic flux. | Human colon cancer cells (HCT116), Mouse embryonic fibroblasts (MEFs).[4][5] | [5] |
| Resveratrol (B1683913) | Natural Polyphenol | SIRT1 activator, leading to TFEB deacetylation and nuclear translocation.[4] | 25-100 µM | Increased TFEB nuclear localization and target gene expression. | Human umbilical vein endothelial cells (HUVECs).[4] | [4] |
| Spermidine | Natural Polyamine | Promotes the translation and synthesis of TFEB.[6] | 10-100 µM | Increased TFEB protein levels and autophagic flux. | Not specified | [6] |
| Trehalose | Natural Disaccharide | Induces lysosomal membrane permeabilization, leading to calcium-dependent calcineurin activation and TFEB dephosphorylation.[7] | 50-100 mM | TFEB nuclear translocation and upregulation of TFEB target genes. | Neuronal cells.[7] | [7] |
| Rapamycin (B549165) | FDA-approved Drug (mTOR inhibitor) | Inhibits mTORC1, a negative regulator of TFEB, leading to TFEB dephosphorylation and nuclear translocation.[3] | 100 nM - 1 µM | Increased LC3-II, reduced p62, enhanced autophagic flux. | Various cell lines, including mouse models of Parkinson's disease.[3][8] | [3] |
| Digoxin | FDA-approved Drug | Induces TFEB activation through a calcium-dependent pathway.[9] | Not specified | Promotes autophagolysosomal activity. | Murine models.[9] | [9] |
| Alexidine Dihydrochloride | Synthetic Compound | Induces TFEB activation via a calcium-dependent pathway.[9] | Not specified | Promotes autophagolysosomal activity. | Murine models.[9] | [9] |
| C1 (Curcumin Analog) | Synthetic Compound | Directly binds to the N-terminus of TFEB and promotes its nuclear translocation, independent of mTOR.[4] | Not specified | Enhances autophagy and lysosome biogenesis. | Mouse neuroblastoma cells (N2a), HeLa cells.[4][5] | [4] |
Signaling Pathways of TFEB Activation
The activation of TFEB is a complex process regulated by multiple signaling pathways. Below are diagrams illustrating the primary mechanisms of action for different classes of TFEB activators.
Caption: mTOR-dependent TFEB activation pathway.
Caption: Calcium-dependent TFEB activation pathway.
Caption: Direct binding and TFEB activation pathway.
Experimental Protocols for Measuring Autophagy Induction
Accurate assessment of autophagy is crucial for evaluating the efficacy of TFEB activators. The following are standard experimental protocols used in the field.
Western Blot Analysis of LC3 Conversion and p62 Degradation
This method is a hallmark for monitoring autophagy by detecting the conversion of cytosolic LC3-I to the autophagosome-associated lipidated form, LC3-II, and the degradation of the autophagy substrate p62/SQSTM1.[10]
Protocol:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to collect the supernatant.[11]
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.[11]
-
-
Western Blotting:
-
Denature protein samples in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[11]
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against LC3 and p62 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.[11]
-
Detect signals using an enhanced chemiluminescence (ECL) system.
-
-
Analysis:
-
Quantify band intensities and calculate the LC3-II/LC3-I ratio and p62 levels normalized to a loading control (e.g., β-actin or GAPDH). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels indicate autophagy induction.[10]
-
Caption: Western blot workflow for autophagy analysis.
Fluorescence Microscopy for Autophagic Flux (mCherry-GFP-LC3)
This assay allows for the visualization and quantification of autophagic flux by using a tandem fluorescent-tagged LC3 protein. Autophagosomes appear yellow (mCherry and GFP), while autolysosomes appear red (mCherry only) due to the quenching of GFP in the acidic lysosomal environment.[11]
Protocol:
-
Cell Transfection/Transduction:
-
Transfect or transduce cells with a plasmid or virus encoding the mCherry-GFP-LC3 construct.
-
Establish a stable cell line or use transient expression.
-
-
Treatment:
-
Treat cells with the TFEB activator of interest for the desired time.
-
-
Cell Fixation and Imaging:
-
Fix cells with 4% paraformaldehyde.
-
Mount coverslips onto slides with a mounting medium containing DAPI for nuclear staining.
-
Acquire images using a fluorescence or confocal microscope, capturing both green (GFP) and red (mCherry) channels.[11]
-
-
Analysis:
-
Count the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.
-
An increase in both yellow and red puncta, or an increase in the ratio of red to yellow puncta, indicates an induction of autophagic flux.[11]
-
Caption: Principle of the mCherry-GFP-LC3 autophagic flux assay.
Conclusion
The selection of a TFEB activator for inducing autophagy should be guided by the specific research question, the cellular context, and the desired mechanism of action. Natural compounds like curcumin and resveratrol offer readily available options with pleiotropic effects, while mTOR inhibitors such as rapamycin provide a more targeted, albeit potentially confounding, approach. Synthetic molecules like the C1 curcumin analog represent a new generation of direct TFEB activators with high potency and specificity. The experimental protocols outlined in this guide provide a robust framework for quantifying and comparing the autophagic response to these diverse compounds, enabling researchers to advance our understanding of TFEB-mediated autophagy and its therapeutic potential.
References
- 1. biospective.com [biospective.com]
- 2. europeanreview.org [europeanreview.org]
- 3. The Autophagy–Lysosomal Pathway in Neurodegeneration: A TFEB Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcription factor EB agonists from natural products for treating human diseases with impaired autophagy-lysosome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. mdpi.com [mdpi.com]
- 7. Trehalose induces autophagy via lysosomal-mediated TFEB activation in models of motoneuron degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting autophagy using small-molecule compounds to improve potential therapy of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Monitoring and Measuring Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of TFEB Activators: A Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Transcription factor EB (TFEB) has emerged as a master regulator of the autophagy-lysosome pathway (ALP), a critical cellular process for clearing protein aggregates and damaged organelles. The activation and nuclear translocation of TFEB initiate a transcriptional program that enhances cellular clearance capabilities, making it a promising therapeutic target for a spectrum of diseases, including neurodegenerative disorders and lysosomal storage diseases. This guide provides a comprehensive and objective comparison of different TFEB activators, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs.
Mechanisms of TFEB Activation: A Tale of Two Pathways
The activity of TFEB is primarily controlled by its phosphorylation state. In nutrient-rich conditions, the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) phosphorylates TFEB, leading to its retention in the cytoplasm. Conversely, inhibition of mTORC1 or dephosphorylation of TFEB by phosphatases like calcineurin facilitates its translocation to the nucleus, where it activates the Coordinated Lysosomal Expression and Regulation (CLEAR) gene network. TFEB activators can be broadly classified based on their mechanism of action: mTOR-dependent and mTOR-independent.
mTOR-Dependent TFEB Activation
Activators in this category function by inhibiting the mTORC1 signaling pathway. A prime example is Rapamycin , an allosteric inhibitor of mTORC1. While effective in promoting TFEB nuclear translocation, its broad effects on cellular metabolism and growth, central functions of mTOR, warrant careful consideration.[1]
mTOR-Independent TFEB Activation
A growing class of activators modulate TFEB activity without directly inhibiting mTORC1. These compounds often offer a more targeted approach.
-
Calcineurin-Mediated Activation: This pathway is triggered by an increase in intracellular calcium levels. Activators like ML-SA5 are agonists of the lysosomal cation channel TRPML1.[2] Activation of TRPML1 leads to the release of calcium from the lysosome, which in turn activates the phosphatase calcineurin. Calcineurin then dephosphorylates TFEB, promoting its nuclear translocation.[2]
-
Direct TFEB Binding: Some small molecules, such as the curcumin (B1669340) analog C1 , have been shown to directly bind to TFEB, promoting its nuclear translocation through a mechanism that does not involve mTOR inhibition.[3]
-
Other Mechanisms: Natural compounds like Genistein (B1671435) and the drug excipient 2-hydroxypropyl-β-cyclodextrin (HPβCD) also activate TFEB. Genistein has been shown to increase TFEB gene expression and promote its nuclear translocation.[4][5] HPβCD is thought to activate TFEB by reducing intracellular cholesterol, which in turn can inhibit mTORC1 activity.[6][7]
Quantitative Comparison of TFEB Activators
The following tables provide a summary of the quantitative data available for various TFEB activators, allowing for a direct comparison of their potency and efficacy. It is important to note that experimental conditions can influence these values.
Table 1: Potency of TFEB Activators
| Activator | Primary Mechanism | Metric | Value | Cell Line/System |
| ML-SA5 | TRPML1 Agonist (mTOR-independent) | EC₅₀ (TRPML1 activation) | 285 nM | DMD Myocytes |
| Curcumin Analog C1 | Direct TFEB Binder (mTOR-independent) | EC₅₀ (TFEB nuclear translocation) | 2.167 µM | HeLa cells stably expressing 3xFlag-TFEB |
| Rapamycin | mTORC1 Inhibitor (mTOR-dependent) | % Nuclear Translocation | ~70.4% | ARPE-19 cells |
| Genistein | Multiple (including TFEB expression) | Effective Concentration | 30-150 µM | HeLa, HDFa cells |
| 2-hydroxypropyl-β-cyclodextrin | Cholesterol Depletion / mTORC1 inhibition | Effective Concentration | 0.1-10 mM | HeLa/TFEB cells |
Table 2: Observed Effects of TFEB Activators on Target Gene Expression
| Activator | Target Gene(s) | Fold Change (mRNA) | Cell Line |
| Genistein | TFEB, CTSF, MCOLN1, NEU1, TPP1 | Significant increase | HeLa cells |
| 2-hydroxypropyl-β-cyclodextrin | GBA, HEXA, LAMP1 | 5.1, 2.7, 3.5 | HeLa/TFEB cells |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing TFEB activation.
References
- 1. MTORC1 functions as a transcriptional regulator of autophagy by preventing nuclear transport of TFEB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A novel curcumin analog binds to and activates TFEB in vitro and in vivo independent of MTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Phytoestrogen Genistein Modulates Lysosomal Metabolism and Transcription Factor EB (TFEB) Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The phytoestrogen genistein modulates lysosomal metabolism and transcription factor EB (TFEB) activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. 2-Hydroxypropyl-β-cyclodextrin Promotes Transcription Factor EB-mediated Activation of Autophagy: IMPLICATIONS FOR THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TFEB Activator 1 and its Alternatives for Autophagy and Lysosomal Biogenesis Research
For Researchers, Scientists, and Drug Development Professionals
The transcription factor EB (TFEB) has emerged as a master regulator of cellular clearance pathways, orchestrating the expression of genes involved in autophagy and lysosomal biogenesis.[1] Activation of TFEB holds therapeutic promise for a range of diseases associated with cellular debris accumulation, including neurodegenerative disorders and lysosomal storage diseases. TFEB Activator 1 is a potent synthetic compound that directly engages TFEB to stimulate these pathways. This guide provides a comprehensive comparison of this compound with other commonly used TFEB activators, supported by experimental data and detailed protocols to aid in the design of robust control experiments.
Mechanism of Action: A Comparative Overview
TFEB activity is primarily regulated by its subcellular localization. Inactivated TFEB resides in the cytoplasm, and upon activation, it translocates to the nucleus to initiate the transcription of its target genes.[1] TFEB activators employ distinct mechanisms to achieve this nuclear translocation.
This compound stands out due to its direct-binding mechanism. It physically interacts with TFEB, promoting its nuclear translocation in a manner independent of the master metabolic regulator, mTOR.[2] This mTOR-independent activation is a key advantage, allowing for the specific study of TFEB signaling without the confounding effects of mTOR inhibition.
In contrast, other TFEB activators function through indirect mechanisms:
-
Sulforaphane , a natural isothiocyanate found in cruciferous vegetables, induces TFEB activation through a signaling cascade involving reactive oxygen species (ROS) and calcium, which in turn activates the phosphatase calcineurin.[1] Calcineurin then dephosphorylates TFEB, leading to its nuclear entry. This mechanism is also mTOR-independent.[1]
-
Digoxin , a cardiac glycoside, elevates intracellular calcium levels, which is thought to be the primary trigger for TFEB activation.[3]
-
Alexidine Dihydrochloride also operates through a calcium-dependent mechanism, with its primary target being mitochondria.[3]
-
Torin 1 , a highly potent and selective mTOR inhibitor, serves as a positive control for mTOR-dependent TFEB activation. It blocks the mTORC1 complex, which normally phosphorylates and inactivates TFEB, thereby promoting its nuclear translocation.
dot
Caption: Mechanisms of TFEB Activation by Various Compounds.
Quantitative Comparison of TFEB Activators
The efficacy of TFEB activators can be quantified using various cellular assays. The following table summarizes available data for this compound and its alternatives. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
| Activator | Assay | Metric | Value | Cell Line |
| This compound | TFEB Nuclear Translocation | EC50 | 2.167 µM | Not Specified |
| Sulforaphane | Autophagosome Formation | Fold Increase | ~6-fold | HeLa |
| TFEB Target Gene Expression | Fold Increase | 1.5 to 4.5-fold | RPE-1 | |
| Digoxin | Autophagy Activity | Percent Increase | ~20% | Mouse Thyroid Tumors |
| ML-SA5 (TRPML1 Agonist) | TRPML1 Activation | EC50 | 285 nM | DMD Myocytes |
Experimental Protocols for Control Studies
To ensure the specificity of this compound's effects, a series of control experiments employing alternative activators and inhibitors are recommended.
TFEB Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes the subcellular localization of TFEB.
Protocol:
-
Cell Culture: Plate cells (e.g., HeLa, SH-SY5Y) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound, a negative control (vehicle, e.g., DMSO), and positive controls such as Torin 1 (for mTOR-dependent activation) or Sulforaphane (for mTOR-independent activation) for 1-4 hours.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Immunostaining: Block with 1% BSA in PBS for 1 hour. Incubate with a primary antibody against TFEB overnight at 4°C, followed by an Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature. Counterstain nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB. An increased ratio indicates nuclear translocation.
dot
Caption: Immunofluorescence Workflow for TFEB Translocation.
Analysis of TFEB Phosphorylation and Autophagic Flux (Western Blot)
This method assesses TFEB activation by monitoring its phosphorylation status and the levels of the autophagy marker LC3-II.
Protocol:
-
Cell Lysis: Treat cells as described above. For analysis of autophagic flux, include a condition with Bafilomycin A1 for the last 2-4 hours of treatment to block lysosomal degradation of LC3-II. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against phospho-TFEB (Ser211), total TFEB, LC3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Follow with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Detect bands using an ECL substrate. Quantify band intensities. A decrease in the p-TFEB/total TFEB ratio indicates activation. An increase in LC3-II levels, particularly in the presence of Bafilomycin A1, indicates increased autophagic flux.
TFEB Transcriptional Activity Assay (Luciferase Reporter)
This assay measures the transcriptional activity of TFEB on its target genes.
Protocol:
-
Transfection: Co-transfect cells (e.g., HEK293T) with a firefly luciferase reporter plasmid containing multiple CLEAR elements (TFEB binding sites) in the promoter and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with this compound and appropriate positive and negative controls for 12-24 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in the normalized luciferase activity indicates enhanced TFEB transcriptional activity.
dot
Caption: Luciferase Reporter Assay Workflow for TFEB Activity.
By employing these comparative and control experiments, researchers can rigorously validate the on-target effects of this compound and gain deeper insights into the intricate regulation of autophagy and lysosomal biogenesis.
References
assessing lysosomal function after TFEB activator 1 treatment
A Comprehensive Guide to Assessing Lysosomal Function Following TFEB Activator 1 Treatment
For researchers, scientists, and drug development professionals, understanding the functional consequences of activating Transcription Factor EB (TFEB) is paramount. TFEB is a master regulator of the autophagy-lysosome pathway (ALP), controlling the expression of genes involved in lysosomal biogenesis, autophagy, and substrate degradation.[1][2][3] this compound is a synthetic compound that enhances autophagy by directly binding to and activating TFEB, promoting its translocation from the cytoplasm to the nucleus.[4] A key characteristic of this compound is its ability to function independently of the mTOR pathway, a central inhibitor of autophagy.[4]
This guide provides a comparative framework for assessing the multifaceted impact of this compound on lysosomal function, offering detailed experimental protocols and data interpretation.
TFEB Signaling and Activation Pathway
Under normal nutrient-rich conditions, TFEB is phosphorylated by kinases such as mTORC1 and extracellular signal-regulated kinase 2 (ERK2), which keeps it sequestered in the cytoplasm.[2][5] Upon activation by this compound, which binds directly to the protein, or under conditions of cellular stress like starvation, TFEB is dephosphorylated.[4][5] This allows it to translocate to the nucleus, where it binds to Coordinated Lysosomal Expression and Regulation (CLEAR) motifs in the promoter regions of its target genes.[2][4][6] This binding initiates a transcriptional program that enhances multiple aspects of the autophagy-lysosome pathway.[1]
Key Experimental Assays for Lysosomal Function
A thorough assessment of lysosomal function post-treatment involves evaluating several key parameters: lysosomal biogenesis and mass, luminal pH, enzymatic activity, and the overall efficiency of the autophagic flux.
Experimental Protocols
1. Assessment of Lysosomal Mass and Biogenesis
-
Objective: To quantify the number and mass of lysosomes, which are expected to increase with TFEB activation.
-
Method: Immunofluorescence staining for Lysosomal-Associated Membrane Protein 1 (LAMP1) or staining with LysoTracker dyes.
-
Protocol:
-
Cell Culture: Plate cells (e.g., HeLa, N2a, or primary neurons) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at a predetermined concentration (e.g., 15 µM) or vehicle control (DMSO) for 12-24 hours.[7]
-
Staining (LysoTracker): During the last 30-60 minutes of treatment, add LysoTracker Red DND-99 (50-75 nM) to the culture medium.
-
Fixation & Permeabilization (for LAMP1): Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Immunostaining (for LAMP1): Block with 5% BSA for 1 hour, then incubate with a primary antibody against LAMP1 overnight at 4°C. Follow with a fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Imaging: Mount coverslips and visualize using fluorescence microscopy.
-
Quantification: Analyze images using software like ImageJ to quantify the number of puncta and/or the total fluorescence intensity per cell. Alternatively, use flow cytometry for a high-throughput quantification of LysoTracker fluorescence.[8]
-
2. Measurement of Lysosomal pH
-
Objective: To determine if newly formed lysosomes are properly acidified, a prerequisite for enzymatic activity.
-
Method: Ratiometric fluorescence imaging using pH-sensitive dyes like LysoSensor Yellow/Blue DND-160.[9][10]
-
Protocol:
-
Culture and Treatment: Follow steps 1 and 2 from the protocol above.
-
Dye Loading: Wash cells with live-cell imaging solution and incubate with LysoSensor Yellow/Blue (e.g., 1 µM) for 5 minutes.
-
Imaging: Immediately perform live-cell imaging using a fluorescence microscope equipped with two excitation filters (e.g., ~360 nm and ~440 nm) and one emission filter (~450 nm and ~520 nm). The ratio of emissions provides a quantitative measure of pH.
-
Calibration (Optional but Recommended): To obtain absolute pH values, generate a calibration curve by treating dye-loaded cells with buffers of known pH containing ionophores (e.g., nigericin (B1684572) and monensin).
-
3. Evaluation of Lysosomal Degradative Capacity
-
Objective: To measure the overall hydrolytic activity within lysosomes.
-
Method: DQ-Red BSA assay. DQ-BSA is a substrate for proteases that is heavily labeled with a self-quenched fluorophore. Upon degradation in the lysosome, the fluorescence is released.[6]
-
Protocol:
-
Culture and Treatment: Follow steps 1 and 2 from the protocol above.
-
Substrate Loading: During the final 1-2 hours of treatment, add DQ-Red BSA (e.g., 10 µg/mL) to the culture medium.
-
Chase: Wash cells with fresh medium and incubate for a "chase" period of 1-4 hours to allow for internalization and degradation.
-
Analysis: Measure the fluorescence intensity using a plate reader, flow cytometer, or fluorescence microscope. An increase in fluorescence indicates enhanced degradative capacity.
-
4. Measurement of Autophagic Flux
-
Objective: To measure the rate of autophagic degradation, which provides a dynamic view of the entire process rather than a static snapshot. An increase in autophagosomes (LC3-II puncta) can mean either autophagy induction or a blockage in lysosomal fusion/degradation. The flux assay is essential to distinguish between these possibilities.[11][12]
-
Method: LC3-II turnover assay by Western Blot.[13] This is the most widely used method to assess autophagic flux.
-
Protocol:
-
Culture and Treatment: Plate cells in a 6-well plate. Prepare four groups of cells:
-
Group A: Untreated (control).
-
Group B: Treated with this compound.
-
Group C: Treated with a lysosomal inhibitor (e.g., Bafilomycin A1, 100 nM or Chloroquine, 50 µM) for the last 2-4 hours.[14]
-
Group D: Treated with this compound, with the lysosomal inhibitor added for the last 2-4 hours.
-
-
Lysis: Harvest cells and prepare whole-cell lysates.
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against LC3B and p62/SQSTM1. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) for loading control.
-
Analysis: Quantify the band intensity for LC3-II and p62. Autophagic flux is determined by comparing the accumulation of LC3-II in the presence of the inhibitor (Group D vs. Group C). A greater accumulation of LC3-II in the this compound + inhibitor group compared to the inhibitor-only group indicates increased flux.[11] A corresponding decrease in the autophagic substrate p62 in the this compound group (Group B) further supports increased flux.
-
Comparative Data Summary
The following table summarizes the expected outcomes when comparing the effects of this compound to a control group and an alternative mTOR-dependent activator like Torin 1 or Rapamycin.
| Parameter | Assay | Control (Vehicle) | This compound | mTOR Inhibitor (e.g., Torin 1) | Interpretation |
| TFEB Nuclear Localization | Immunofluorescence | Predominantly Cytoplasmic | Predominantly Nuclear | Predominantly Nuclear | Confirms target engagement and activation of the pathway. |
| Lysosomal Mass | LysoTracker / LAMP1 Staining | Basal Level | Increased Intensity/Puncta[7][8] | Increased Intensity/Puncta | Indicates induction of lysosomal biogenesis. |
| Lysosomal pH | LysoSensor | Normal (pH ~4.5-5.0) | Maintained Acidity | Maintained Acidity | Shows that newly formed lysosomes are functional. |
| Degradative Capacity | DQ-BSA Assay | Basal Fluorescence | Increased Fluorescence[6] | Increased Fluorescence | Demonstrates enhanced proteolytic activity. |
| LC3-II Levels (No Inhibitor) | Western Blot | Basal Level | Increased/Unchanged[4] | Increased/Unchanged | Ambiguous result; requires flux measurement. |
| LC3-II Levels (+Inhibitor) | Western Blot | Moderate Accumulation | Strong Accumulation | Strong Accumulation | Indicates increased autophagosome formation rate (increased flux). |
| p62/SQSTM1 Levels | Western Blot | Basal Level | Decreased Level[4] | Decreased Level | Shows enhanced degradation of autophagic substrates. |
| mTORC1 Activity (p-S6K) | Western Blot | Basal Phosphorylation | No Change[4] | Decreased Phosphorylation | Highlights the mTOR-independent mechanism of this compound. |
Comparison with Alternative Lysosomal Modulators
This compound provides a distinct advantage by directly targeting TFEB, bypassing the upstream mTOR signaling complex. This is different from many other autophagy inducers, such as Rapamycin or Torin 1, which function by inhibiting mTORC1. While both approaches lead to TFEB activation, the direct mechanism of this compound may offer a more specific and potent induction of the lysosomal system, particularly in contexts where mTOR signaling is dysregulated.
By employing the assays outlined in this guide, researchers can robustly and comprehensively characterize the effects of this compound, facilitating its effective use in studies on cellular clearance, neurodegenerative diseases, and lysosomal storage disorders.
References
- 1. TFEB Links Autophagy to Lysosomal Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. TFEB at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Transcription factor EB agonists from natural products for treating human diseases with impaired autophagy-lysosome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TFEB-vacuolar ATPase signaling regulates lysosomal function and microglial activation in tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule activation of TFEB alleviates Niemann–Pick disease type C via promoting lysosomal exocytosis and biogenesis | eLife [elifesciences.org]
- 8. TFEB acetylation promotes lysosome biogenesis and ameliorates Alzheimer’s disease–relevant phenotypes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]
- 11. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 12. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
Safety Operating Guide
Proper Disposal of TFEB Activator 1: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of TFEB activator 1, also known as Curcumin analog C1. Adherence to these procedures is crucial for personnel safety and the prevention of environmental contamination.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Conflicting safety data exists for this compound; while some suppliers classify it as non-hazardous, at least one Safety Data Sheet (SDS) indicates it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1][2] Therefore, a cautious approach is warranted.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is mandatory to prevent skin contact.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of any dust or aerosols.
In the event of a spill, avoid generating dust.[3] Mechanically collect the spilled material (e.g., sweep up dry material) and place it in a suitable, labeled container for disposal.[3] Cover drains to prevent environmental contamination.[3]
Hazard Classification and Safety Data
The hazard profile of this compound (Curcumin analog C1) requires careful consideration due to conflicting classifications from different suppliers. To ensure the highest safety standards, the more stringent hazard classifications should be followed.
| Hazard Classification | GHS Pictogram | Hazard Statements | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | GHS07: Exclamation mark | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Acute Aquatic Toxicity (Category 1) | GHS09: Environment | H400: Very toxic to aquatic life. | P273: Avoid release to the environment. P391: Collect spillage. |
| Chronic Aquatic Toxicity (Category 1) | GHS09: Environment | H410: Very toxic to aquatic life with long lasting effects. | P501: Dispose of contents/ container to an approved waste disposal plant. |
Data sourced from the Safety Data Sheet for Curcumin analog C1 (this compound).[1]
Core Disposal Protocol
The primary concern for the disposal of this compound is its potential for acute and chronic aquatic toxicity.[1] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [4] The recommended best practice is to manage all this compound waste as hazardous chemical waste through a licensed professional waste disposal service, coordinated by your institution's Environmental Health and Safety (EHS) department.[5][6]
Step-by-Step Disposal Plan:
-
Waste Segregation:
-
Collect all waste containing this compound, including unused solid compound, solutions, and contaminated materials, in a dedicated and clearly labeled waste container.[3]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[7]
-
-
Containerization:
-
Use a chemically compatible, leak-proof container with a secure lid for waste collection.[3] A high-density polyethylene (B3416737) (HDPE) container is generally a suitable choice.[4]
-
For solid waste, a wide-mouth container is recommended.[3]
-
For liquid waste, ensure the container can be securely sealed to prevent leaks.[6]
-
-
Labeling:
-
As soon as waste accumulation begins, the container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound (Curcumin analog C1) Waste" .[3][8]
-
The label should also include the appropriate hazard pictograms (Exclamation Mark, Environment).[1]
-
List all constituents if it is a mixed waste.[3]
-
-
Accumulation and Storage:
-
Keep the waste container tightly sealed when not in use.[3][8]
-
Store the container in a designated satellite accumulation area (SAA) within the laboratory, near the point of generation.[3][4]
-
The SAA should be a secure area with secondary containment, away from drains and incompatible materials.[4][8]
-
-
Contaminated Labware and Debris:
-
Any items such as gloves, paper towels, or pipette tips that are contaminated with this compound should be collected in the designated solid hazardous waste container.[5]
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol, DMSO).[8][9]
-
The rinsate from the first rinse must be collected and disposed of as hazardous chemical waste.[5][8] Subsequent rinsates should also be collected as hazardous waste.
-
After thorough rinsing and drying, completely remove or deface the original product label.[8] The cleaned and defaced container can then typically be disposed of as regular solid waste or recycled, depending on institutional policies.[5]
-
-
Arranging for Disposal:
-
When the waste container is full, or the designated accumulation time limit is reached (often 90 days), contact your institution's EHS department to schedule a waste pickup.[3][4]
-
Provide the EHS department with accurate information about the waste composition and volume.[3] Do not attempt to transport the waste off-site yourself.[4]
-
Experimental Protocols
While this document focuses on disposal, it is important to note that this compound is used in various experimental protocols to study autophagy and lysosomal biogenesis.[10] Common in vitro experiments involve treating cell lines (e.g., N2a, HeLa) with this compound (often at concentrations around 1 µM) for specific durations (e.g., 12 hours) and then analyzing changes in protein levels of autophagy markers (LC3B-II), TFEB, and lysosome markers (LAMP1, CTSD) via western blotting.[11] For in vivo studies, the compound has been administered to animal models through oral gavage.[11] The LD50 value in rats via intravenous injection has been reported as 175 mg/kg.[11][12] All materials and solutions from such experiments must be disposed of following the hazardous waste procedures outlined above.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. Curcumin analog C1(this compound )|39777-61-2|MSDS [dcchemicals.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 7. benchchem.com [benchchem.com]
- 8. vumc.org [vumc.org]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. abmole.com [abmole.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
Essential Safety and Operational Guide for TFEB Activator 1
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe and effective handling of TFEB Activator 1, a potent, orally effective, and mTOR-independent activator of Transcription Factor EB.
This document provides critical safety protocols, logistical information, and detailed experimental guidelines to ensure the safe and effective use of this compound in a laboratory setting. By adhering to these procedures, researchers can minimize risks and achieve reliable experimental outcomes.
Immediate Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its identity as a curcumin (B1669340) analog, (1E,4E)-1,5-Bis(2-Methoxyphenyl)penta-1,4-dien-3-one, allows for the adoption of safety protocols based on similar chemical compounds. The following recommendations are based on general laboratory best practices for handling powdered small molecule compounds and curcumin analogs.
Personal Protective Equipment (PPE) is mandatory when handling this compound in solid or solution form.
| PPE Category | Specific Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when handling larger quantities or if there is a risk of splashing. | Protects against eye contact with the powder or solutions, which could cause irritation. |
| Hand Protection | Nitrile or other chemical-resistant gloves. | Prevents skin contact. Contaminated gloves should be disposed of immediately. |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. For weighing and preparing solutions, a fume hood is strongly recommended. | Minimizes respiratory tract exposure to fine particles. |
Operational and Disposal Plans
Storage and Stability:
| Form | Storage Temperature | Stability Notes |
| Solid (Powder) | -20°C | Stable for extended periods when stored properly. |
| In Solution | -80°C (for up to one month) | The compound is unstable in solution; it is highly recommended to prepare solutions freshly for each experiment. |
Solubility Data:
| Solvent | Solubility |
| DMSO | 127.5 mg/mL (433.17 mM) |
| Ethanol | 2 mg/mL (6.79 mM) |
Sonication is recommended to aid dissolution.
Disposal Plan:
All waste materials, including empty vials, contaminated gloves, and solutions containing this compound, must be disposed of in accordance with local, state, and federal regulations for chemical waste.
-
Solid Waste: Collect in a designated, sealed container labeled "Chemical Waste."
-
Liquid Waste: Collect in a sealed, properly labeled container. Do not pour down the drain.
-
Contaminated Materials: Dispose of as solid chemical waste.
TFEB Signaling Pathway and Activator 1 Mechanism
This compound functions as a direct, mTOR-independent activator of TFEB.[1] Under basal conditions, TFEB is phosphorylated and retained in the cytoplasm. This compound binds directly to TFEB, promoting its translocation to the nucleus.[1] Once in the nucleus, TFEB binds to CLEAR (Coordinated Lysosomal Expression and Regulation) elements in the promoter regions of target genes, leading to the transcription of genes involved in lysosomal biogenesis and autophagy.[1]
Caption: mTOR-independent activation and nuclear translocation of TFEB by this compound.
Experimental Protocols
Protocol 1: In Vitro TFEB Activation Assay
This protocol outlines the steps to assess the activation of TFEB in a cell culture model by observing its nuclear translocation.
Experimental Workflow:
Caption: Workflow for in vitro TFEB nuclear translocation assay.
Detailed Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa or Neuro2a) on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of treatment. Culture overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution to the desired final concentrations in fresh cell culture medium. Note: Due to the instability of the compound in solution, fresh dilutions are critical.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest compound treatment. Incubate for the desired time (e.g., 2-4 hours).
-
Fixation and Permeabilization:
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
-
Incubate with a primary antibody against TFEB diluted in the blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI) diluted in the blocking solution for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB to determine the extent of nuclear translocation. An increase in this ratio indicates TFEB activation.
-
By following these safety and experimental guidelines, researchers can confidently and safely utilize this compound to explore its therapeutic potential and further unravel the complexities of cellular autophagy and lysosomal biogenesis.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
